Product packaging for Nicotianamine(Cat. No.:CAS No. 34441-14-0)

Nicotianamine

货号: B015646
CAS 编号: 34441-14-0
分子量: 303.31 g/mol
InChI 键: KRGPXXHMOXVMMM-CIUDSAMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nicotianamine (NA) is a non-proteinogenic amino acid that serves as a ubiquitous and powerful chelator of metal cations in higher plants. It is synthesized from S-adenosylmethionine by the enzyme this compound synthase (NAS) and is critical for maintaining metal homeostasis and tolerance. NA forms stable, hexadentate complexes with divalent metal ions, and the stability of these complexes decreases in the order: Fe³⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ > Fe²⁺ > Mn²⁺ . This chelation is vital for the internal trafficking, transport, and detoxification of metals, preventing the generation of reactive oxygen species (ROS) by keeping iron in a non-reactive state . Key Research Applications and Value: Metal Homeostasis & Transport Studies: NA is essential for the symplastic transport, phloem loading, unloading, and radial movement of micronutrients like iron and zinc. Research on NA-deficient plants reveals impaired metal translocation to young leaves and seeds, leading to chlorosis and developmental defects . Biofortification Research: Increasing NA biosynthesis in staple crops (e.g., rice, wheat) through genetic engineering is a leading biofortification strategy to enhance the iron and zinc content in edible parts, such as grains. NA-chelated iron has been shown to be highly bioavailable and to improve iron status in vivo . Heavy Metal Stress & Hyperaccumulation Research: NA plays a central role in plant tolerance to metal excess, including iron, zinc, copper, and nickel. Studies in hyperaccumulator species and transgenic plants with elevated NA demonstrate its importance in vacuolar sequestration and detoxification of excess metals . Angiotensin-Converting Enzyme (ACE) Inhibition: In pharmacological research, NA has been identified as a natural inhibitor of ACE, a zinc-containing enzyme, providing a molecular basis for its observed antihypertensive effects in studies . This product is provided for research purposes in plant physiology, molecular biology, nutrition, and biotechnology. It is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O6 B015646 Nicotianamine CAS No. 34441-14-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGPXXHMOXVMMM-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037677
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34441-14-0
Record name Nicotianamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34441-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotianamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTIANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Central Role of Nicotianamine in Plant Iron Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotianamine (NA) is a non-proteinogenic amino acid that is indispensable for iron (Fe) homeostasis in all higher plants. As a potent chelator of various metal cations, NA is central to the transport, distribution, and bioavailability of iron, thereby preventing both iron deficiency and toxicity. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its mechanism of action in iron transport, and the experimental methodologies employed to investigate its function. Quantitative data on NA-metal complex stability and the effects of genetic manipulation of NA synthesis are presented in structured tables. Detailed protocols for key experimental procedures and visual representations of the relevant biological pathways are included to facilitate further research and application in crop biofortification and phytoremediation.

Introduction

Iron is an essential micronutrient for plants, serving as a cofactor for numerous enzymes involved in critical metabolic processes such as photosynthesis, respiration, and DNA synthesis. Despite its abundance in the earth's crust, iron's low solubility in aerobic, neutral to alkaline soils poses a significant challenge for plant uptake. Plants have evolved sophisticated strategies to acquire and transport iron. This compound (NA) is a universal and crucial molecule in these processes[1].

Synthesized from S-adenosylmethionine, NA acts as a chelator for Fe(II) and Fe(III), as well as other divalent metal cations like zinc (Zn), copper (Cu), and manganese (Mn)[1][2]. Its primary roles in iron homeostasis include:

  • Intracellular Iron Trafficking: NA chelates iron within the cytoplasm, facilitating its transport between subcellular compartments and preventing the generation of toxic reactive oxygen species via the Fenton reaction.

  • Long-Distance Iron Transport: NA is essential for the movement of iron through the plant's vascular systems, the xylem and phloem, ensuring its delivery to growing points, reproductive tissues, and seeds[3].

  • Precursor to Phytosiderophores (in Grasses): In graminaceous plants (Strategy II plants), NA is the direct precursor to mugineic acid family phytosiderophores, which are secreted into the rhizosphere to chelate and solubilize Fe(III) for uptake[1][4].

Understanding the intricacies of NA's function is paramount for developing strategies to enhance the nutritional value of crops (biofortification) and to improve plant tolerance to both iron deficiency and heavy metal toxicity (phytoremediation).

Biosynthesis of this compound

The synthesis of this compound is a conserved pathway in higher plants, catalyzed by the enzyme this compound Synthase (NAS).

The Biosynthetic Pathway

This compound is synthesized from three molecules of S-adenosyl-L-methionine (SAM) in a single enzymatic step catalyzed by this compound Synthase (NAS)[1]. The reaction involves the trimerization of the aminobutyrate moieties of SAM to form one molecule of NA.

Nicotianamine_Biosynthesis SAM 3x S-Adenosylmethionine (SAM) NAS This compound Synthase (NAS) SAM->NAS Substrate NA This compound (NA) NAS->NA Product

Caption: Biosynthesis of this compound from S-Adenosylmethionine.

The genes encoding NAS form a small multigene family in many plant species, with different members exhibiting distinct expression patterns in response to iron availability and in different plant tissues[5][6]. For instance, in rice, OsNAS1 and OsNAS2 are strongly induced by iron deficiency in both roots and leaves, while OsNAS3 expression is induced in roots but suppressed in leaves under iron-deficient conditions[6].

Quantitative Data on this compound Function

Stability of this compound-Metal Complexes

The efficacy of this compound as a metal chelator is reflected in the stability constants (log K) of its complexes with various metal ions. NA exhibits a high affinity for several essential and toxic metals.

Metal IonStability Constant (log K)Reference
Fe³⁺20.6[2]
Cu²⁺18.6[2]
Ni²⁺16.1[2]
Co²⁺14.8[2]
Zn²⁺14.7[2]
Fe²⁺12.1[2]
Mn²⁺8.8[2]

Table 1: Stability Constants of this compound-Metal Complexes.

Kinetic Parameters of this compound Synthase (NAS)

The kinetic properties of NAS enzymes are crucial for understanding the rate of NA synthesis. While comprehensive data across multiple plant species is still emerging, studies on recombinant enzymes provide valuable insights.

Enzyme SourceSubstrateKₘVₘₐₓReference
Leucaena leucocephala SAM SynthetaseATP1.82 mM243.9 µM·min⁻¹[7]
Acacia koa SAM SynthetaseATP1.44 mM170 µM·min⁻¹[7]
Recombinant Leucaena leucocephala NASSAM-1.25 µM·h⁻¹[7]
Arabidopsis thaliana NAS1SAM-<0.08 nkat·(mg protein)⁻¹[8][9]
Fungal/Moss NASSAM-0.2 - 0.8 nkat·(mg protein)⁻¹[8][9]

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway. Note: Data for NAS enzymes are limited and methodologies may vary.

Effects of NAS Overexpression on this compound and Metal Content

Genetic engineering to overexpress NAS genes has been a successful strategy for increasing the levels of this compound and, consequently, the accumulation of iron and zinc in edible plant parts.

Plant SpeciesTransgeneTissueFold Increase in NAFold Increase in FeFold Increase in ZnReference
Rice (Oryza sativa)HvNAS1Polished Seeds10.62.01.5[3]
Rice (Oryza sativa)OsNAS1/2/3Seeds9.33.52.2[3]
Rice (Oryza sativa)OsNAS3 (activation-tagged)Seeds-2.92.2[10]
Soybean (Glycine max)HvNAS1Seeds4.02.01.45[3]
Sweet Potato (Ipomoea batatas)HvNAS1Storage Roots4.62.13.5[3]
Tobacco (Nicotiana tabacum)HvNAS1Leaves-5.02.3[3]

Table 3: Impact of this compound Synthase (NAS) Overexpression on this compound (NA), Iron (Fe), and Zinc (Zn) Content in Transgenic Plants.

Mechanism of this compound-Mediated Iron Transport

This compound facilitates both short- and long-distance transport of iron. The movement of iron-nicotianamine complexes across cellular membranes is mediated by transporters of the Yellow Stripe-Like (YSL) family.

Iron_Transport cluster_root Root Cell cluster_vasculature Xylem/Phloem cluster_shoot Shoot/Sink Cell Fe_soil Fe³⁺ (Soil) FRO2 FRO2 Fe_soil->FRO2 Reduction Fe2_cyto Fe²⁺ (Cytosol) FRO2->Fe2_cyto Fe²⁺ IRT1 IRT1 Fe2_cyto->IRT1 Uptake FeNA_cyto Fe²⁺-NA Fe2_cyto->FeNA_cyto Chelation NA_cyto NA NA_cyto->FeNA_cyto YSL_xylem YSL Transporter FeNA_cyto->YSL_xylem Xylem Loading FeNA_xylem Fe²⁺-NA (Xylem) YSL_xylem->FeNA_xylem YSL_sink YSL Transporter FeNA_xylem->YSL_sink Unloading FeNA_sink Fe²⁺-NA YSL_sink->FeNA_sink Fe2_sink Fe²⁺ (Utilization) FeNA_sink->Fe2_sink Release NA_sink NA FeNA_sink->NA_sink

Caption: this compound-mediated iron uptake and transport in plants.

In non-graminaceous (Strategy I) plants, Fe(III) is first reduced to Fe(II) at the root surface by a ferric reductase oxidase (FRO) and then taken up by an iron-regulated transporter (IRT)[1]. Once inside the root cells, Fe(II) is chelated by NA to form Fe(II)-NA complexes. These complexes are then loaded into the xylem for long-distance transport to the shoots, a process mediated by YSL transporters. In the shoot, Fe(II)-NA is unloaded from the xylem and transported into sink tissues, again involving YSL transporters, where iron is released for metabolic use[1].

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted from methods described for the analysis of NA in plant tissues.

1. Sample Preparation and Extraction: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill. c. Transfer the powder to a microcentrifuge tube and add 1 mL of ultrapure water. d. Vortex thoroughly and incubate at 80°C for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant and filter through a 0.22 µm syringe filter.

2. Derivatization (Optional but recommended for UV detection): a. Mix an aliquot of the extract with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) according to the manufacturer's instructions to allow for fluorescent or UV detection.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of two solvents is typically used. For example:

  • Solvent A: 25 mM sodium acetate buffer, pH 5.5.
  • Solvent B: Acetonitrile or methanol. c. Gradient Program: Start with a low percentage of Solvent B (e.g., 5%) and increase linearly to a higher percentage (e.g., 60%) over 20-30 minutes. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector set at a wavelength appropriate for the derivatizing agent (e.g., 262 nm for FMOC) or a mass spectrometer for more sensitive and specific detection (LC-MS)[11]. f. Quantification: Compare the peak area of the sample to a standard curve generated from pure this compound.

Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)

This protocol outlines the general steps for measuring total iron content in plant tissues.

1. Sample Digestion: a. Dry the plant tissue in an oven at 60-70°C to a constant weight. b. Accurately weigh approximately 0.5 g of the dried, ground plant material into a digestion tube. c. Add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) (e.g., in a 4:1 ratio). Caution: Handle strong acids in a fume hood with appropriate personal protective equipment. d. Heat the samples in a digestion block, gradually increasing the temperature to around 200°C, until the solution is clear. e. Allow the digest to cool, then dilute to a known volume (e.g., 25 mL) with deionized water.

2. AAS Analysis: a. Instrument Setup: Use an atomic absorption spectrophotometer equipped with an iron hollow cathode lamp. Set the wavelength to 248.3 nm[10][12]. b. Calibration: Prepare a series of iron standards of known concentrations (e.g., 0, 1, 2, 5, 10 ppm) by diluting a certified iron standard solution. Use the same acid matrix as the samples for the blank and standards[10]. c. Measurement: Aspirate the blank, standards, and digested plant samples into the flame (typically an air-acetylene flame) and record the absorbance readings[10][12]. d. Calculation: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the linear regression to calculate the iron concentration in the sample solutions. Account for the initial sample weight and dilution factor to express the final iron concentration in µg/g dry weight.

Functional Characterization of YSL Transporters using Yeast Complementation Assay

This assay determines if a candidate YSL protein can transport a metal-NA complex by complementing the growth of a yeast mutant deficient in metal uptake.

Yeast_Complementation_Workflow start Start: Clone YSL cDNA into Yeast Expression Vector transform Transform Yeast Mutant (e.g., metal uptake deficient) start->transform select Select for Transformed Yeast on Selective Medium transform->select spot_test Perform Spot Test on Different Media select->spot_test media1 Control Medium (Sufficient Metal) spot_test->media1 media2 Low Metal Medium + Metal-NA Complex spot_test->media2 media3 Low Metal Medium (No NA) spot_test->media3 analyze Analyze Growth Patterns media1->analyze media2->analyze media3->analyze end Conclusion: YSL Transports Metal-NA Complex analyze->end

Caption: Workflow for Yeast Complementation Assay of YSL Transporters.

1. Vector Construction and Yeast Transformation: a. Clone the full-length coding sequence of the candidate YSL gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1). b. Transform a suitable yeast mutant strain (e.g., fet3fet4 for iron uptake) with the YSL-containing plasmid or an empty vector control using the lithium acetate method[5][13].

2. Growth Complementation Assay (Spot Test): a. Grow the transformed yeast strains in liquid selective medium (lacking the appropriate nutrient to maintain the plasmid) with a non-inducing carbon source (e.g., raffinose). b. Wash and resuspend the cells in sterile water to an OD₆₀₀ of 1.0. c. Prepare serial tenfold dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴). d. Spot 5 µL of each dilution onto plates containing an inducing carbon source (e.g., galactose) and varying metal concentrations. e. Plate Conditions:

  • Control: Standard synthetic defined (SD) medium with adequate iron.
  • Test Condition: SD medium with a low, growth-limiting concentration of iron, supplemented with a Fe(II)-NA complex.
  • Negative Control: SD medium with a low concentration of iron and no added NA. f. Incubate the plates at 30°C for 3-5 days and document growth.

3. Interpretation:

  • Growth of the yeast expressing the YSL gene on the low-iron medium supplemented with Fe-NA, but not on the low-iron medium alone, indicates that the YSL protein can transport the Fe-NA complex. The empty vector control should not grow under these conditions.

Applications and Future Directions

The profound understanding of this compound's role in iron homeostasis has opened avenues for significant advancements in agriculture and environmental science.

  • Biofortification: Overexpression of NAS genes has proven to be a robust strategy for increasing the iron and zinc content of staple crops like rice, wheat, and soybean[3]. This approach directly addresses micronutrient malnutrition, a widespread global health issue. Future research will focus on tissue-specific promoters to enhance accumulation in edible parts without affecting overall plant growth and on stacking NAS genes with genes for iron storage (ferritin) and transport.

  • Phytoremediation: Enhancing NA production in plants can increase their tolerance to and accumulation of heavy metals, including nickel and cadmium[14]. This makes them suitable candidates for phytoremediation, the use of plants to clean up contaminated soils.

  • Drug Development: While beyond the scope of plant biology, this compound has been shown to inhibit angiotensin I-converting enzyme (ACE), suggesting its potential as a therapeutic agent for hypertension[3].

Conclusion

This compound is a cornerstone of iron homeostasis in higher plants. Its functions as a metal chelator and transporter are integral to the uptake, distribution, and utilization of this essential micronutrient. The elucidation of the NA biosynthetic pathway and the identification of the NAS and YSL gene families have provided powerful tools for both fundamental research and applied biotechnology. The continued investigation into the regulation of NA metabolism and transport will undoubtedly lead to further innovations in crop improvement and environmental remediation, contributing to global food security and a healthier planet.

References

The Pivotal Role of Nicotianamine in Plant Zinc Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc (Zn) is an essential micronutrient for plant growth and development, acting as a cofactor for numerous enzymes and playing a critical role in various physiological processes. However, both deficiency and excess of zinc can be toxic to plants. Therefore, the uptake, distribution, and storage of zinc are tightly regulated through complex homeostatic mechanisms. A key player in this intricate network is the non-proteinogenic amino acid, nicotianamine (NA). This technical guide provides an in-depth exploration of the multifaceted functions of this compound in zinc transport and homeostasis in plants. We will delve into the molecular mechanisms of NA-mediated zinc chelation, its role in intracellular trafficking, and its critical involvement in long-distance transport through the xylem and phloem. Furthermore, this guide will present a compilation of quantitative data, detailed experimental protocols for studying NA-zinc interactions, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Role as a Metal Chelator

This compound is a ubiquitous, low-molecular-weight metal chelator found in all higher plants.[1] It is synthesized from three molecules of S-adenosyl-L-methionine by the enzyme this compound synthase (NAS).[2] NA's unique structure, featuring three amino and three carboxyl groups, allows it to form stable hexadentate complexes with a variety of divalent metal cations, including Zn²⁺.[1] The stability of these metal-NA complexes is pH-dependent, with Zn²⁺-NA complexes being particularly stable at the near-neutral pH of the cytoplasm and the slightly alkaline pH of the phloem.[1] This property is fundamental to its role in facilitating the transport of zinc within the plant.

Quantitative Data on this compound-Zinc Interactions

The interaction between this compound and zinc, as well as their respective concentrations in various plant tissues and compartments, are crucial for understanding the dynamics of zinc transport. The following tables summarize key quantitative data gathered from various studies.

ParameterValuePlant Species/SystemReference
Stability Constant (log K) of Zn²⁺-NA Complex 14.7In vitro[1]
pH for complete Zn²⁺-NA complex formation 6.2In vitro[1]

Table 1: Physicochemical Properties of the Zn²⁺-Nicotianamine Complex. This table provides the stability constant and the optimal pH for the formation of the zinc-nicotianamine complex.

Plant LineTissue/CompartmentThis compound ConcentrationZinc ConcentrationReference
Arabidopsis thaliana (Wild Type)Rosette Leaves~150 nmol/g FW-[3]
Arabidopsis thaliana (nas4x-1 mutant)Rosette Leaves (vegetative)Low levelsReduced in flowers and seeds[3]
Arabidopsis halleri (Wild Type)Xylem Sap~100-400 µMPositively correlated with NA[4]
Arabidopsis halleri (AhNAS2-RNAi)Xylem SapReduced ~3-4 foldReduced[4]
Arabidopsis thaliana (Wild Type)Root Cell Vacuole vs. Cytoplasm~ Equal distribution-[5]
Arabidopsis thaliana (ZIF1 Overexpressor)Root Cell Vacuole vs. Cytoplasm~3.6-fold higher in vacuoleIncreased in root vacuoles[5][6]

Table 2: this compound and Zinc Concentrations in Different Plant Tissues and Genotypes. This table presents a comparison of this compound and zinc concentrations in wild-type and mutant/transgenic plants, highlighting the impact of NA on zinc distribution. FW denotes fresh weight.

Molecular Mechanisms of this compound-Mediated Zinc Transport

The transport of zinc in plants, facilitated by this compound, is a highly orchestrated process involving several key protein families and subcellular compartments.

Intracellular Zinc Trafficking and Sequestration

Within the cell, this compound acts as a crucial intracellular chelator, buffering the cytosolic zinc concentration and preventing toxicity.[7] The Zn²⁺-NA complex is the likely form in which zinc is shuttled between different organelles. A key regulator of subcellular zinc distribution is the ZINC-INDUCED FACILITATOR 1 (ZIF1) protein, a vacuolar membrane transporter.[5][8] Overexpression of ZIF1 leads to the accumulation of NA, and consequently zinc, within the root cell vacuoles.[5][6] This vacuolar sequestration is a vital mechanism for zinc tolerance.

Long-Distance Transport of Zinc

This compound is indispensable for the long-distance transport of zinc through the plant's vascular systems.

  • Xylem Loading and Transport: In the roots, NA is involved in the loading of zinc into the xylem for transport to the shoots. The Zn²⁺-NA complex is transported into the xylem vessels, likely by members of the Yellow Stripe-Like (YSL) family of transporters.[1] Studies on the zinc hyperaccumulator Arabidopsis halleri have shown a strong positive correlation between NA and zinc concentrations in the xylem sap, indicating that NA-mediated transport is a key factor in zinc hyperaccumulation.[4]

  • Phloem Loading and Transport: this compound also plays a critical role in the transport of zinc via the phloem to sink tissues such as developing leaves, fruits, and seeds.[3] The alkaline environment of the phloem sap favors the stability of the Zn²⁺-NA complex. YSL transporters are also implicated in the loading and unloading of Zn²⁺-NA complexes into and out of the phloem.

Signaling Pathways and Regulation of Zinc Homeostasis

The synthesis of this compound and the activity of zinc transporters are tightly regulated in response to the plant's zinc status.

Transcriptional Regulation of this compound Synthesis

Under zinc deficiency, the expression of this compound SYNTHASE (NAS) genes is upregulated in the roots.[2] This response is controlled by a group of basic-region leucine-zipper (bZIP) transcription factors, specifically bZIP19 and bZIP23 in Arabidopsis thaliana.[9][10][11] These transcription factors act as zinc sensors; under low zinc conditions, they bind to specific cis-regulatory elements in the promoters of NAS genes and zinc transporter genes (e.g., ZIP family), thereby activating their transcription.[9][12]

Zinc_Homeostasis_Signaling cluster_extracellular Extracellular Space / Soil cluster_root_cell Root Epidermal Cell Zn2+ Zn2+ ZIP_Transporters ZIP Transporters Zn2+->ZIP_Transporters Uptake Cytosolic_Zn2+ Cytosolic Zn²⁺ ZIP_Transporters->Cytosolic_Zn2+ bZIP19_23_inactive bZIP19/23 (inactive) + Zn²⁺ Cytosolic_Zn2+->bZIP19_23_inactive High Zn²⁺ bZIP19_23_active bZIP19/23 (active) Cytosolic_Zn2+->bZIP19_23_active Low Zn²⁺ Zn_NA_Complex Zn²⁺-NA Complex Cytosolic_Zn2+->Zn_NA_Complex bZIP19_23_active->ZIP_Transporters Transcription Activation NAS_Genes NAS Genes bZIP19_23_active->NAS_Genes Transcription Activation NAS_Protein NAS Protein NAS_Genes->NAS_Protein Translation NA This compound (NA) NAS_Protein->NA Synthesis NA->Zn_NA_Complex ZIF1 ZIF1 Zn_NA_Complex->ZIF1 Transport YSL_Transporters_Xylem YSL Transporters Zn_NA_Complex->YSL_Transporters_Xylem Transport Vacuole Vacuole ZIF1->Vacuole Sequestration Xylem To Xylem YSL_Transporters_Xylem->Xylem

Figure 1: Signaling pathway for zinc homeostasis in a plant root cell.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in zinc transport.

Quantification of this compound in Plant Tissues by HPLC

This protocol describes the quantification of NA using high-performance liquid chromatography with pre-column derivatization.

Materials:

  • Plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • Deionized water

  • o-Phthalaldehyde (OPA) derivatization reagent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • This compound standard

Procedure:

  • Sample Preparation:

    • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Add 1 mL of deionized water and vortex thoroughly.

    • Incubate the mixture at 80°C for 15 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Derivatization:

    • Mix an aliquot of the supernatant with the OPA derivatization reagent according to the reagent manufacturer's instructions.

    • Allow the reaction to proceed for the recommended time in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the NA-OPA derivative on a C18 column using a suitable mobile phase gradient (e.g., a gradient of methanol and sodium acetate buffer).

    • Detect the fluorescent derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of derivatized this compound standard.

    • Quantify the amount of NA in the plant sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start Sample_Collection Collect Plant Tissue Start->Sample_Collection Grinding Grind in Liquid N₂ Sample_Collection->Grinding Extraction Extract with H₂O at 80°C Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Derivatization Derivatize with OPA Supernatant_Collection->Derivatization HPLC_Injection Inject into HPLC Derivatization->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantify using Standard Curve Detection->Quantification End End Quantification->End

Figure 2: Experimental workflow for this compound quantification by HPLC.
Analysis of Zinc Concentration in Plant Tissues by ICP-MS

This protocol outlines the determination of total zinc concentration in plant tissues using Inductively Coupled Plasma-Mass Spectrometry.

Materials:

  • Dried plant tissue

  • Concentrated nitric acid (HNO₃)

  • Hydrogen peroxide (H₂O₂) (optional)

  • Microwave digestion system

  • ICP-MS instrument

  • Zinc standard solutions

Procedure:

  • Sample Preparation:

    • Dry the plant tissue at 60-70°C to a constant weight.

    • Weigh approximately 0.2-0.5 g of the dried tissue into a microwave digestion vessel.

  • Acid Digestion:

    • Add a measured volume of concentrated HNO₃ (e.g., 5 mL) to each vessel. If the sample has a high organic content, a small amount of H₂O₂ (e.g., 1 mL) can be added.

    • Allow the samples to pre-digest for a period (e.g., 30 minutes) at room temperature.

    • Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp to a final temperature of around 180-200°C.

  • Dilution:

    • After digestion and cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume with deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS instrument with a series of zinc standard solutions of known concentrations.

    • Analyze the diluted samples to determine the concentration of zinc.

  • Calculation:

    • Calculate the original zinc concentration in the plant tissue based on the measured concentration in the diluted sample, the final volume, and the initial dry weight of the tissue.

Yeast Complementation Assay for Zinc Transporter Function

This assay is used to determine if a plant gene encodes a functional zinc transporter by testing its ability to rescue a yeast mutant deficient in zinc uptake.

Materials:

  • Yeast strain deficient in zinc uptake (e.g., zrt1zrt2Δ)

  • Yeast expression vector (e.g., pYES2)

  • cDNA of the candidate plant transporter gene

  • Yeast transformation reagents

  • Synthetic defined (SD) medium lacking uracil for selection

  • SD medium with varying concentrations of zinc (low and high)

  • Control yeast strain transformed with an empty vector

Procedure:

  • Cloning:

    • Clone the full-length cDNA of the candidate plant transporter gene into the yeast expression vector.

  • Yeast Transformation:

    • Transform the zinc-deficient yeast strain with the plasmid containing the plant gene and with an empty vector as a control.

    • Select for transformed yeast cells on SD medium lacking uracil.

  • Growth Assay:

    • Grow the transformed yeast strains in liquid SD-ura medium to the mid-log phase.

    • Serially dilute the yeast cultures (e.g., 10-fold dilutions).

    • Spot the dilutions onto SD-ura agar plates containing either low (growth-limiting) or high (toxic) concentrations of zinc.

    • Incubate the plates at 30°C for 2-4 days.

  • Analysis:

    • Compare the growth of the yeast expressing the plant transporter to the empty vector control.

    • If the plant gene encodes a zinc transporter, the yeast expressing it will show improved growth on low-zinc medium and potentially increased sensitivity to high zinc concentrations compared to the control.

Conclusion

This compound is a central molecule in the intricate network that governs zinc homeostasis in plants. Its ability to chelate zinc, facilitate its transport within cells and throughout the plant, and its regulated synthesis in response to zinc availability underscore its indispensable role. A thorough understanding of these mechanisms is not only crucial for fundamental plant biology but also holds significant promise for agricultural applications. Strategies aimed at manipulating this compound biosynthesis or the activity of its associated transporters could lead to the development of crops with enhanced zinc content (biofortification) to combat human malnutrition, as well as improved tolerance to both zinc deficiency and toxicity in challenging soil conditions. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this compound-mediated zinc transport and contribute to these important agricultural goals.

References

The Core of Metal Homeostasis: An In-depth Technical Guide to the Nicotianamine Biosynthesis Pathway in Higher Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotianamine (NA) is a non-proteinogenic amino acid that plays a pivotal role in the uptake, transport, and homeostasis of essential micronutrients, particularly iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn), in higher plants. As a metal chelator, NA facilitates the long-distance transport of these metals through the xylem and phloem, ensuring their delivery to various plant tissues, including developing seeds. The biosynthesis of this compound is a fundamental pathway for plant growth and development, and its manipulation holds significant promise for biofortification strategies aimed at enhancing the nutritional value of crops and for developing novel therapeutic agents targeting metal metabolism. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including detailed enzymatic reactions, quantitative data, experimental protocols, and a visualization of the regulatory signaling network.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a two-step enzymatic pathway that occurs in the cytoplasm of plant cells. The pathway utilizes L-methionine as the initial precursor.

Step 1: Synthesis of S-Adenosylmethionine (SAM)

The first step involves the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. This reaction is catalyzed by the enzyme S-adenosylmethionine synthetase (SAMS) (EC 2.5.1.6).

Step 2: Synthesis of this compound (NA)

The second and final step is the trimerization of three molecules of SAM to form one molecule of this compound. This crucial reaction is catalyzed by This compound synthase (NAS) (EC 2.5.1.43).[1]

Subcellular Localization
  • S-adenosylmethionine synthetase (SAMS): Primarily localized in the cytoplasm, with some evidence suggesting its presence in the nucleus as well.[2][3]

  • This compound synthase (NAS): Predominantly found in the cytoplasm.[4]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that these values can vary depending on the plant species, tissue type, and experimental conditions.

Table 1: Kinetic Parameters of S-Adenosylmethionine Synthetase (SAMS)

Plant SpeciesVmaxKm (ATP)Km (L-methionine)Reference
Leucaena leucocephala243.9 µM/min-1.82 mM[3]
Acacia koa170 µM/min-1.44 mM[3]
Bacillus subtilis (for comparison)0.362 µmol/min/mg920 µM260 µM[5]

Table 2: Kinetic Parameters of this compound Synthase (NAS)

Plant SpeciesAssay TypeNotesReference
Arabidopsis thalianaCoupled photometric assayActivities of four paralogous AtNAS proteins were found to be relatively low compared to fungal and moss NAS. C-terminal truncation of AtNAS variants led to strongly elevated activities.[6]
Giant LeucaenaIn vitro assayVmax of 1.25 µM/h with in situ generated SAM.[3]

Regulatory Signaling Pathway

The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level, in response to the plant's iron status. In dicotyledonous plants, a complex signaling cascade involving basic helix-loop-helix (bHLH) transcription factors is activated under iron deficiency to upregulate the expression of NAS genes. A central regulator in this pathway is the transcription factor FIT (FER-LIKE IRON DEFICIENCY-INDUCED TRANSCRIPTION FACTOR) .[7][8][9] FIT forms heterodimers with other bHLH transcription factors (subgroup Ib: bHLH38, bHLH39, bHLH100, and bHLH101) to activate the expression of iron uptake-related genes, including NAS.[2][9] It is important to note that the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system, which regulates iron metabolism in animals, does not operate in plants.[10][11]

G Iron Deficiency Signaling Pathway Regulating NAS Gene Expression Fe_deficiency Iron Deficiency Upstream_Signals Upstream Signals Fe_deficiency->Upstream_Signals bHLH_IVc bHLH Subgroup IVc (e.g., bHLH104, bHLH105) Upstream_Signals->bHLH_IVc activates bHLH_Ib bHLH Subgroup Ib (bHLH38, bHLH39, bHLH100, bHLH101) bHLH_IVc->bHLH_Ib activates transcription of FIT_bHLH_Ib_complex FIT-bHLH Ib Heterodimer bHLH_Ib->FIT_bHLH_Ib_complex FIT FIT (FER-LIKE IRON DEFICIENCY- INDUCED TRANSCRIPTION FACTOR) FIT->FIT_bHLH_Ib_complex NAS_genes NAS Genes (e.g., AtNAS1, AtNAS2) FIT_bHLH_Ib_complex->NAS_genes activates transcription of NAS_protein This compound Synthase (NAS) NAS_genes->NAS_protein translates to NA_biosynthesis This compound Biosynthesis NAS_protein->NA_biosynthesis catalyzes

Iron Deficiency Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Quantification of this compound by HPLC

This protocol is adapted from Klatte et al. (2009) and is suitable for the quantitative analysis of this compound in plant tissues.[12]

Materials:

  • Liquid nitrogen

  • Lyophilizer

  • Extraction buffer: Millipore H₂O

  • Derivatization buffer: 0.5 M boric acid, 50 mM Na-EDTA, pH 7.7

  • Derivatizing agent: 12 mM 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone

  • HPLC system with a fluorescence detector

Procedure:

  • Harvest plant material (approx. 0.1 g fresh weight), flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Lyophilize the ground tissue.

  • Extract the lyophilized material with Millipore H₂O at 80°C.

  • Centrifuge the extract to pellet debris.

  • Take 25 µL of the supernatant and transfer to a light-proof microcentrifuge tube.

  • Add 75 µL of derivatization buffer and mix.

  • Add 50 µL of Fmoc-Cl solution to initiate derivatization and incubate for 45 seconds.

  • Stop the reaction by adding an appropriate quenching agent (e.g., an excess of a primary amine like glycine).

  • Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

This compound Synthase (NAS) Activity Assay (Coupled Spectrophotometric Assay)

This protocol is based on the method described by Klatte et al. (2012) and provides a continuous assay for NAS activity.[6][13]

Principle: The assay couples the production of S-methyl-5'-thioadenosine (MTA), a byproduct of the NAS reaction, to the formation of hypoxanthine, which can be monitored spectrophotometrically. This is achieved through the sequential action of two additional enzymes: methylthioadenosine nucleosidase (MtnN) and adenine deaminase (AdeD). The decrease in absorbance at 265 nm, corresponding to the conversion of adenine to hypoxanthine, is proportional to the NAS activity.

Materials:

  • Purified recombinant NAS enzyme

  • S-adenosylmethionine (SAM) substrate

  • Methylthioadenosine nucleosidase (MtnN)

  • Adenine deaminase (AdeD)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 265 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, SAM, MtnN, and AdeD.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified NAS enzyme.

  • Immediately monitor the decrease in absorbance at 265 nm over time in a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conversion of adenine to hypoxanthine at 265 nm is required for this calculation.

G Coupled Spectrophotometric Assay for NAS Activity cluster_0 NAS Reaction SAM 3 S-Adenosylmethionine NA This compound SAM->NA MTA 3 S-Methyl-5'-thioadenosine (MTA) SAM->MTA Adenine Adenine MTA->Adenine Hypoxanthine Hypoxanthine (Monitored at 265 nm) Adenine->Hypoxanthine NAS NAS MtnN MtnN AdeD AdeD

References

Discovery and chemical structure of nicotianamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Chemical Structure of Nicotianamine

Executive Summary

This compound (NA) is a non-proteinogenic amino acid that is ubiquitous in higher plants and plays a critical role as a metal chelator in ion homeostasis and transport. Its discovery marked a significant step in understanding plant mineral nutrition, particularly the intricate mechanisms of iron uptake and translocation. This document provides a comprehensive overview of the historical discovery of this compound, the elucidation of its chemical structure, its biosynthetic pathway, and the experimental methodologies that were pivotal in its characterization. Quantitative data are presented for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers and professionals in drug development and plant sciences.

Discovery of this compound

The discovery of this compound was a gradual process, beginning with observations of a unique physiological phenomenon in a tomato mutant.

Initial Isolation and Characterization

This compound was first isolated from the leaves of tobacco (Nicotiana tabacum)[1][2]. While some literature points to its discovery in 1971, other sources cite 1991 as the year of initial isolation[1][2][3][4]. A few years after its initial discovery, it was also isolated from the seeds of the European beech (Fagus silvatica), which led to the first characterization of its chemical structure[1][2].

The chloronerva Mutant and the "Normalizing Factor"

The biological significance of this compound was unveiled through studies of the tomato (Solanum lycopersicum) mutant, chloronerva. This mutant exhibited severe growth retardation and interveinal chlorosis (yellowing of leaves), classic symptoms of iron deficiency, even when grown in iron-sufficient conditions[1]. It was discovered that grafting with a wild-type plant or applying extracts from other plants could reverse these symptoms, leading to the hypothesis of a "normalizing factor" that was absent in the mutant[1]. This factor was later identified as this compound. The chloronerva mutant was found to have a non-functional this compound synthase (NAS) enzyme, preventing the production of NA[4].

cluster_0 Discovery Timeline 1971 Initial Isolation from Nicotiana tabacum 1970s Structural Characterization from Fagus silvatica 1971->1970s 1980s Identification as 'Normalizing Factor' in chloronerva tomato mutant 1970s->1980s 1999 Cloning of this compound Synthase (NAS) Gene 1980s->1999

Caption: Key milestones in the discovery and characterization of this compound.

Chemical Structure and Properties

This compound is a unique molecule with a distinct structure that facilitates its function as a metal chelator.

Molecular Structure

This compound is composed of a four-membered azetidine ring with two identical 3-amino-3-carboxypropyl (aminobutyrate) moieties attached to the nitrogen atom of the ring[1][2].

  • Systematic IUPAC Name: (2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid[5][6][7][8]

  • Molecular Formula: C₁₂H₂₁N₃O₆[6][7][8]

  • Molar Mass: 303.31 g/mol [7]

The molecule possesses three carboxyl groups and three amino groups, which provide multiple coordination sites for metal ions.

Caption: 2D structure of the this compound molecule.

Biosynthesis

This compound is synthesized in a single-step reaction from three molecules of S-adenosylmethionine (SAM)[4][7][9][10]. This reaction is catalyzed by the enzyme this compound synthase (NAS)[7][9][10][11]. The NAS enzyme itself is a novel type, as it catalyzes the trimerization of SAM to form the complex structure of this compound, including the formation of the azetidine ring[9]. In graminaceous plants (grasses), this compound serves as a crucial intermediate and precursor for the synthesis of mugineic acid family phytosiderophores, which are secreted by roots to acquire iron from the soil[4][12].

cluster_dicots All Higher Plants cluster_grasses Graminaceous Plants Only SAM 3x S-Adenosylmethionine (SAM) NAS This compound Synthase (NAS) SAM->NAS NA This compound (NA) NAS->NA Metal_Homeostasis Intracellular Metal Homeostasis (Fe, Zn, Cu) NA->Metal_Homeostasis NAAT This compound Aminotransferase (NAAT) NA->NAAT MA Mugineic Acids (Phytosiderophores) NAAT->MA Fe_Uptake Soil Iron (Fe³⁺) Uptake MA->Fe_Uptake

Caption: Biosynthesis of this compound and its subsequent role in plants.

Quantitative Data

The function of this compound as a metal chelator and the efficiency of its synthesis have been quantified through various biochemical assays.

Table 1: In Vitro Affinity Constants of this compound-Metal Complexes

This table summarizes the stability of complexes formed between this compound and various divalent metal cations, indicating its strong binding affinity, particularly for copper and nickel.

Metal IonAffinity Constant (log K)
Cu²⁺18.6
Ni²⁺16.3
Co²⁺14.8
Zn²⁺14.7
Fe²⁺12.1
Mn²⁺8.8
Data sourced from in vitro studies.[13]
Table 2: Kinetic Parameters of Recombinant this compound Synthase

The following table details the kinetic properties of a recombinant SAM-synthetase and NA-synthase from Leucaena leucocephala, demonstrating the efficiency of the enzymatic synthesis of this compound.

Enzyme / ParameterValueUnits
SAM-Synthetase
Kₘ1.82mM
kcat1.17s⁻¹
Vₘₐₓ243.9µM·min⁻¹
NA-Synthase
Vₘₐₓ (with commercial SAM)~0.25µM·h⁻¹
Vₘₐₓ (with in situ SAM)1.25µM·h⁻¹
Vₘₐₓ (with all 3 enzymes)27.5µM·h⁻¹
Combined reaction with SAM-synthetase, NA-synthase, and MTA-nucleosidase.[14]

Experimental Protocols

The characterization of this compound and its biosynthetic pathway relied on pioneering molecular biology and biochemical techniques.

Protocol: Isolation and Functional Confirmation of this compound Synthase (NAS) Gene from Barley

This protocol provides a generalized workflow based on the methodologies used to first clone the NAS gene.

Objective: To isolate the cDNA encoding this compound synthase, express it in a heterologous system, and confirm its enzymatic activity.

Methodology Workflow:

start 1. Induce Gene Expression Barley grown in Fe-deficient hydroponic culture to induce NAS. purify 2. Purify NAS Protein Standard chromatography techniques (e.g., ion exchange, gel filtration) from root extracts. start->purify sequence 3. Obtain Peptide Sequence Purified protein is subjected to N-terminal sequencing or digested for internal sequencing (e.g., Edman degradation). purify->sequence probe 4. Design Degenerate Primers Based on peptide sequences, degenerate primers are synthesized for PCR. sequence->probe library 5. Screen cDNA Library Use PCR product to screen a root cDNA library from Fe-deficient barley. probe->library isolate 6. Isolate Full-Length cDNA Positive clones are isolated and sequenced to obtain the full-length NAS cDNA. library->isolate express 7. Heterologous Expression NAS cDNA is cloned into an E. coli expression vector (e.g., pET system). isolate->express confirm 8. Confirm NAS Activity E. coli lysate is assayed for the conversion of S-adenosylmethionine to this compound, confirming function. express->confirm

Caption: Experimental workflow for cloning the this compound synthase gene.

Protocol Steps:

  • Plant Material and Growth Conditions: Barley (Hordeum vulgare) seeds are germinated and grown hydroponically in a complete nutrient solution. Iron deficiency is induced by omitting Fe-EDTA from the solution, which upregulates the expression of NAS in the roots[9][11].

  • Protein Purification: Roots from iron-deficient plants are harvested and homogenized. The NAS protein is purified from the crude extract using a combination of ammonium sulfate precipitation and column chromatography techniques (e.g., anion exchange, hydrophobic interaction, and gel filtration).

  • Protein Sequencing: The purified NAS protein is subjected to amino acid sequencing to obtain partial peptide sequences.

  • cDNA Library Screening: Based on the peptide sequences, degenerate oligonucleotide primers are synthesized. These primers are used to amplify a fragment of the NAS gene via RT-PCR from root mRNA. The resulting PCR product is labeled and used as a probe to screen a cDNA library constructed from the mRNA of iron-deficient barley roots[15].

  • Isolation and Sequencing: Positive clones from the library are isolated, and the full-length cDNA inserts are sequenced to determine the complete coding sequence of the NAS gene.

  • Heterologous Expression: The full-length NAS cDNA is subcloned into a bacterial expression vector. The construct is then transformed into an appropriate E. coli strain.

  • Enzyme Activity Assay: Expression of the NAS protein is induced in the E. coli culture. The bacterial cells are lysed, and the crude lysate is incubated with the substrate, S-adenosylmethionine. The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) or mass spectrometry to detect the production of this compound, thereby confirming that the cloned gene encodes a functional this compound synthase[9][11].

References

Intracellular Localization of Nicotianamine in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotianamine (NA) is a non-proteinogenic amino acid that acts as a crucial chelator for various metal ions, playing a pivotal role in metal homeostasis, transport, and detoxification in higher plants. Understanding the precise intracellular distribution of NA is fundamental for elucidating its mechanisms of action and for developing strategies in crop biofortification and phytoremediation. This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization of this compound. It details the primary sites of NA synthesis and accumulation, including the cytoplasm and vacuoles, and discusses evidence for its presence in other organelles. This guide summarizes available quantitative data on NA distribution, presents detailed experimental protocols for its localization and quantification, and provides visual representations of the key metabolic and transport pathways involving this compound.

Introduction to this compound and its Significance

This compound is ubiquitously found in the plant kingdom and is essential for the proper uptake, distribution, and bioavailability of several essential micronutrients, particularly iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn).[1][2] NA forms stable complexes with these metal cations, facilitating their transport across cellular membranes and through the plant's vascular systems, thereby preventing the precipitation of these ions and mitigating their potential toxicity at high concentrations.[3][4] The synthesis of NA is catalyzed by the enzyme this compound synthase (NAS), which condenses three molecules of S-adenosylmethionine.[5] Given its central role in metal dynamics, the subcellular compartmentalization of NA is tightly regulated and varies depending on the plant's developmental stage and nutritional status, especially in response to metal deficiency or excess.[1][6]

Subcellular Localization of this compound

The intracellular distribution of this compound is dynamic and crucial for its function in buffering and trafficking metal ions. The primary compartments for NA synthesis and accumulation are the cytoplasm and the vacuole, with evidence suggesting its presence in other organelles as well.

Cytoplasm: The Hub of this compound Synthesis and Function

The cytoplasm is the primary site of this compound synthesis. The enzymes responsible for NA biosynthesis, this compound synthases (NAS), are predominantly localized in the cytoplasm.[1][5] This cytoplasmic pool of NA is vital for chelating metal ions and delivering them to various cellular compartments or for long-distance transport. Under normal physiological and iron-deficient conditions, immunolocalization studies have shown that this compound is mainly present in the cytoplasm.[6][7] This localization is consistent with its role in maintaining the soluble pool of metal ions required for cytoplasmic and organellar metalloenzymes.

Vacuole: A Site for Detoxification and Storage

The plant vacuole serves as a major storage compartment for ions and metabolites. Under conditions of metal excess, this compound is transported into the vacuole, a process that is critical for metal detoxification.[6][7] The transport of NA into the vacuole is mediated by transporters such as the ZINC-INDUCED FACILITATOR 1 (ZIF1).[8][9] Overexpression of ZIF1 leads to enhanced accumulation of NA in the vacuole, which in turn promotes the sequestration of zinc in this organelle.[8][9] This vacuolar sequestration prevents the buildup of potentially toxic levels of free metal ions in the cytoplasm. While NA can chelate Zn2+ effectively at the acidic pH of the vacuole, its ability to chelate iron under these conditions is thought to be limited.[1]

Other Potential Locations

While the cytoplasm and vacuole are the most well-documented sites of NA localization, some evidence points to its presence or synthesis in other subcellular compartments:

  • Chloroplasts and Mitochondria: Bioinformatic predictions have suggested that some NAS isoforms may be targeted to chloroplasts and mitochondria, implying that NA synthesis could occur within these organelles. However, experimental evidence for this is still considered debatable and can be contradictory across different studies and plant species.[1][5]

  • Nucleus: In the hyperaccumulator plant Sedum alfredii, the SaNAS1 protein has been found distributed throughout both the cytoplasm and the nucleus.[1][5] Furthermore, NAS activity has been linked to the accumulation of iron in the nucleolus, suggesting a potential role for NA in nuclear metal homeostasis.

  • Vesicles: In rice, OsNAS2, a specific isoform of this compound synthase, has been localized to dynamic, dot-like structures identified as vesicles.[10] This suggests a specialized mechanism for the transport and possibly secretion of NA or its derivatives in graminaceous plants, where NA is a precursor to phytosiderophores.

Quantitative Data on this compound Distribution

Quantifying the precise concentration of metabolites within subcellular compartments is technically challenging. Consequently, there is limited quantitative data on the subcellular distribution of this compound. The available data primarily consists of total tissue concentrations and semi-quantitative analyses from imaging studies.

Table 1: Total this compound Concentrations in Arabidopsis thaliana

Plant LineTissueConditionThis compound ConcentrationReference
Wild-Type (Col-0)Leaves (soil-grown)-~1.7 nmol/g FWHaydon et al., 2012[1]
35S-ZIF1-GFPLeaves (soil-grown)ZIF1 Overexpression~2.9 nmol/g FWHaydon et al., 2012[1]
Wild-Type (Col-0)Roots (agar-grown)Control~3.5 nmol/g FWHaydon et al., 2012[1]
35S-ZIF1-GFPRoots (agar-grown)ZIF1 Overexpression~17.5 nmol/g FWHaydon et al., 2012[1]
Wild-Type (Col-0)Shoots (agar-grown)Control~2.0 nmol/g FWHaydon et al., 2012[1]
35S-ZIF1-GFPShoots (agar-grown)ZIF1 Overexpression~2.2 nmol/g FWHaydon et al., 2012[1]

Table 2: Semi-Quantitative Analysis of Subcellular this compound Distribution in Arabidopsis thaliana Root Tip Cells

Plant LineCompartmentRelative AbundanceMethodReference
Wild-Type (Col-0)Cytoplasm vs. VacuoleApproximately equal distributionImmunogold TEMHaydon et al., 2012[1]
35S-ZIF1-GFPVacuole3.6-fold higher proportion in vacuole compared to wild-typeImmunogold TEMHaydon et al., 2012[1]

Experimental Protocols

Determining the intracellular localization of a small metabolite like this compound requires specialized techniques. Below are detailed methodologies for key experiments cited in the literature.

Method 1: Subcellular Fractionation for Metabolite Analysis

This protocol is based on the principle of non-aqueous fractionation, which is designed to preserve the in vivo localization of water-soluble metabolites by using organic solvents at low temperatures.

Objective: To separate cellular compartments (vacuole, cytoplasm, chloroplasts) to estimate the relative abundance of this compound in each.

Protocol:

  • Tissue Harvesting and Quenching:

    • Rapidly harvest plant tissue (e.g., Arabidopsis rosette leaves) and immediately freeze in liquid nitrogen to quench all metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Lyophilization:

    • Freeze-dry the powdered tissue for at least 48 hours until all water has been removed. Store the lyophilized powder at -80°C.

  • Homogenization:

    • Homogenize the lyophilized powder in a non-aqueous solvent mixture (e.g., tetrachloroethylene:heptane) using a glass homogenizer to create a uniform suspension of cellular components.

  • Density Gradient Centrifugation:

    • Prepare a discontinuous or continuous density gradient of tetrachloroethylene and heptane in an ultracentrifuge tube.

    • Carefully layer the homogenate on top of the gradient.

    • Centrifuge at high speed (e.g., 40,000 x g) for several hours at 4°C. Cellular components will separate based on their density.

  • Fraction Collection and Analysis:

    • Carefully collect fractions from the gradient.

    • Analyze a portion of each fraction for the activity of compartment-specific marker enzymes (e.g., pyrophosphatase for vacuole, glucose-6-phosphate dehydrogenase for cytoplasm, and chlorophyll for chloroplasts) to determine the distribution of each compartment across the gradient.

    • Extract metabolites from the remaining portion of each fraction using a suitable extraction buffer (e.g., methanol/water).

  • This compound Quantification and Data Analysis:

    • Quantify this compound in each fraction using a sensitive analytical method such as HPLC-MS/MS.[3]

    • Correlate the distribution of this compound across the gradient with the distribution of the marker enzymes to calculate its estimated concentration in each subcellular compartment.

Method 2: Immunogold Electron Microscopy for In Situ Localization

This method provides high-resolution visualization of this compound within the cellular ultrastructure.

Objective: To visualize the precise location of this compound in different organelles at the ultrastructural level.

Protocol:

  • Tissue Fixation and Embedding:

    • Fix small pieces of plant tissue (e.g., root tips) in a solution of paraformaldehyde and glutaraldehyde in a phosphate buffer.

    • Dehydrate the samples through a graded ethanol series.

    • Infiltrate and embed the tissue in a resin such as LR White. Polymerize the resin at low temperature using UV light.

  • Ultrathin Sectioning:

    • Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome and collect them on nickel grids.

  • Immunolabeling:

    • Block non-specific binding sites on the sections by incubating the grids on a droplet of blocking buffer (e.g., BSA in Tris-buffered saline).

    • Incubate the grids with a primary antibody specific to this compound, diluted in blocking buffer.

    • Wash the grids several times in buffer to remove unbound primary antibody.

    • Incubate the grids with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold), which will bind to the primary antibody.

    • Wash the grids thoroughly with buffer and then with distilled water.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

    • Observe the sections using a transmission electron microscope (TEM). The gold particles will appear as electron-dense black dots, indicating the location of this compound.

Method 3: NanoSIMS Imaging of Isotope-Labeled this compound

Nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the imaging of elemental and isotopic distribution at subcellular resolution.

Objective: To trace the movement and localization of exogenously supplied, isotope-labeled this compound.

Protocol:

  • Preparation of Labeled this compound:

    • Synthesize or obtain ¹⁵N-labeled this compound (¹⁵N-NA).

  • Sample Treatment:

    • Grow plants (e.g., tomato seedlings) hydroponically.

    • Supply ¹⁵N-NA to the plants through the nutrient solution or by direct application to excised shoots.

  • Sample Preparation for NanoSIMS:

    • Harvest plant tissues and fix them as for electron microscopy.

    • Embed the fixed tissues in resin.

    • Prepare 1-µm thick sections and mount them on a suitable substrate for NanoSIMS analysis.

  • NanoSIMS Analysis:

    • Analyze the sections using a NanoSIMS instrument. A Cs⁺ primary ion beam is used to sputter secondary ions from the sample surface.

    • Detect and map the distribution of negative secondary ions, specifically ¹²C¹⁴N⁻ (representing endogenous nitrogen) and ¹²C¹⁵N⁻ (representing the labeled this compound).

    • The ratio of ¹⁵N/¹⁴N is used to create an image showing the subcellular localization of the supplied this compound.

Method 4: Localization of this compound Synthase (NAS) using GFP Fusions

This technique allows for the in vivo localization of NAS proteins, providing strong evidence for the site of this compound synthesis.

Objective: To determine the subcellular compartment(s) where NAS proteins are located.

Protocol:

  • Vector Construction:

    • Amplify the coding sequence of the NAS gene of interest by PCR.

    • Clone the NAS coding sequence in-frame with the sequence for a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), in a suitable plant expression vector. The fusion can be N-terminal (GFP-NAS) or C-terminal (NAS-GFP).

  • Plant Transformation:

    • Introduce the expression vector into plant cells. This can be done transiently or by creating stable transgenic plants.

      • Transient Expression: Infiltrate leaves of a plant like Nicotiana benthamiana with Agrobacterium tumefaciens carrying the expression vector.

      • Stable Transformation: Transform Arabidopsis thaliana or another model plant using the floral dip method with Agrobacterium.

  • Confocal Laser Scanning Microscopy (CLSM):

    • After a few days (for transient expression) or in the T1/T2 generation (for stable transformants), excise tissue samples (e.g., leaf epidermis, root tips).

    • Mount the tissue in water on a microscope slide.

    • Observe the cells using a confocal laser scanning microscope. Excite the GFP with a laser at the appropriate wavelength (e.g., 488 nm) and collect the emission.

    • The location of the green fluorescence will indicate the subcellular localization of the NAS-GFP fusion protein. Co-localization with specific organelle markers (e.g., chlorophyll autofluorescence for chloroplasts, or co-expression with another fluorescently-tagged organelle-specific protein) can confirm the location.

Visualizing this compound-Related Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving this compound in a plant cell.

Nicotianamine_Biosynthesis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAMS NAS This compound Synthase (NAS) SAM->NAS 3 molecules NA This compound (NA) NAS->NA

Caption: this compound biosynthesis pathway.

NA_Intracellular_Transport Intracellular this compound and Metal Transport cluster_cell Plant Cell Cytoplasm Cytoplasm (pH ~7.3) Vacuole Vacuole (pH ~5.5) NAS NAS NA_cyto This compound (NA) NAS->NA_cyto Synthesis Me_NA_cyto Me-NA Complex NA_cyto->Me_NA_cyto Chelation ZIF1 ZIF1 Transporter NA_cyto->ZIF1 Metal Excess Metal_cyto Metal Ions (Fe²⁺, Zn²⁺) Metal_cyto->Me_NA_cyto Long-distance\nTransport Long-distance Transport Me_NA_cyto->Long-distance\nTransport via YSL Transporters NA_vac NA ZIF1->NA_vac Metal Excess Me_NA_vac Zn-NA (Sequestration) NA_vac->Me_NA_vac Metal Excess Metal_vac Zn²⁺ Metal_vac->Me_NA_vac Metal Excess

Caption: Intracellular transport and metal homeostasis.

Experimental_Workflow_Immunogold Workflow: Immunogold EM for NA Localization start Plant Tissue (e.g., Root Tip) fix Chemical Fixation (Glutaraldehyde/ Paraformaldehyde) start->fix embed Dehydration & Resin Embedding (LR White) fix->embed section Ultrathin Sectioning embed->section block Blocking (BSA) section->block primary_ab Primary Antibody (anti-NA) block->primary_ab secondary_ab Secondary Antibody (Gold-conjugated) primary_ab->secondary_ab stain Contrasting (Uranyl Acetate) secondary_ab->stain image TEM Imaging stain->image

Caption: Workflow for immunogold EM localization.

References

The Central Role of Nicotianamine in Long-Distance Metal Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms by which nicotianamine (NA), a non-proteinogenic amino acid, facilitates the long-distance transport of essential metal micronutrients in plants. Understanding these pathways is critical for developing strategies for crop biofortification and for comprehending metal homeostasis in biological systems.

Core Mechanism of this compound-Mediated Metal Transport

This compound is a ubiquitous metal chelator in higher plants, playing a pivotal role in the transport and homeostasis of several essential metals, including iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn)[1][2][3]. Its function is multifaceted, involving chelation, facilitation of transport across membranes, and prevention of metal-induced oxidative stress[4].

The synthesis of NA from S-adenosylmethionine is catalyzed by this compound synthase (NAS)[5][6][7]. The expression of NAS genes is often upregulated in response to metal deficiencies, particularly iron deficiency, highlighting the crucial role of NA in maintaining metal homeostasis[8][9].

Long-distance transport of metals in plants occurs primarily through two vascular systems: the xylem and the phloem. NA is involved in both. Metal-NA complexes are loaded into the xylem for transport from roots to shoots[1][2]. The Yellow Stripe-Like (YSL) family of transporters are key players in the transport of metal-NA complexes across cellular membranes[10][11][12][13]. For instance, YSL transporters are responsible for loading metal-NA complexes into the vascular tissues[2].

In the phloem, NA is essential for the remobilization of metals from source tissues (e.g., senescing leaves) to sink tissues (e.g., developing seeds and young leaves)[14][15]. The pH of the phloem sap (around 7.0-8.0) is higher than that of the xylem sap (around 5.0-6.2), which influences the stability of metal-NA complexes, making NA a particularly effective chelator for phloem transport[1]. Interestingly, for iron, NA's primary role appears to be facilitating its unloading from the phloem into sink organs, rather than its long-distance movement within the phloem itself, a role more prominently played by citrate in older leaves[14][15]. For zinc, however, NA is crucial for its long-distance transport from roots to shoots[14][16][17][18].

Intracellularly, the ZINC-INDUCED FACILITATOR1 (ZIF1) transporter can sequester NA into vacuoles[2][19][20]. This process is important for regulating the cytosolic concentration of NA and for detoxifying excess metals by sequestering them in the vacuole as metal-NA complexes[19][20][21].

Data Presentation: Quantitative Insights into this compound-Metal Interactions

The efficacy of this compound as a metal chelator is underscored by the stability of the complexes it forms with various divalent and trivalent metal cations. This stability is pH-dependent, a critical feature for its function in different cellular compartments and vascular tissues.

Metal IonStability Constant (log K)Optimal pH for Complex FormationReferences
Fe³⁺20.6> 6.2[1][22]
Cu²⁺18.6> 5.2 (stable at pH < 4.0)[1]
Ni²⁺16.1> 5.2[1]
Co²⁺14.8Not specified[1]
Zn²⁺14.7> 6.2[1]
Fe²⁺12.1> 6.2[1]
Mn²⁺8.8> 6.2[1]
Transport FluidTypical pHNA ConcentrationReferences
Xylem Sap5.0 - 6.2~20 µM[1][23]
Phloem Sap7.0 - 8.0~130 µM[1][23]

Experimental Protocols

A suite of experimental techniques is employed to elucidate the role of this compound in metal transport. Below are detailed methodologies for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for NA analysis in plant tissues[6][24][25].

Objective: To quantify the concentration of this compound in plant tissue extracts.

Principle: NA is extracted from plant tissues and derivatized with a fluorescent tag, typically o-phthalaldehyde (OPA), to enable sensitive detection by reversed-phase HPLC with a fluorescence detector.

Methodology:

  • Sample Preparation:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

    • Transfer the powdered tissue to a microcentrifuge tube.

  • Extraction:

    • Add 500 µL of pre-warmed (60-80°C) ultrapure water to the powdered tissue[21].

    • Vortex thoroughly and incubate at 80°C for 15 minutes with shaking[21].

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.

    • Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with another 500 µL of hot water, and the supernatants pooled[21].

  • Derivatization:

    • In a new microcentrifuge tube, mix a defined volume of the plant extract (e.g., 50 µL) with a derivatization reagent containing o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH ~9.5).

    • Allow the reaction to proceed in the dark for a few minutes at room temperature. The exact time should be optimized for the specific protocol.

  • HPLC Analysis:

    • Inject the derivatized sample into a reversed-phase HPLC system (e.g., C18 column).

    • Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate with tetrahydrofuran) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the fluorescent OPA-NA derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

    • Quantify the NA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of pure NA.

Analysis of Metal Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol provides a general framework for the determination of total metal content in plant tissues[26][27][28][29].

Objective: To accurately measure the concentrations of various metals (e.g., Fe, Zn, Cu, Mn) in plant tissues.

Principle: Plant samples are digested with strong acids to break down the organic matrix and solubilize the metals. The resulting solution is then introduced into an ICP-MS, where the atoms are ionized in a high-temperature plasma and separated by their mass-to-charge ratio for highly sensitive and specific quantification.

Methodology:

  • Sample Preparation:

    • Wash plant tissues thoroughly with deionized water to remove any surface contamination.

    • Dry the samples in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Grind the dried tissue into a fine, homogeneous powder using a grinder with non-metallic components to avoid contamination.

  • Acid Digestion:

    • Accurately weigh a portion of the dried powder (e.g., 0.2-0.5 g) into a digestion vessel.

    • Add a mixture of high-purity acids. A common mixture is concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)[26][29]. For samples with high silicate content, hydrofluoric acid (HF) may be required, though this necessitates specialized safety precautions[28].

    • Perform the digestion in a closed-vessel microwave digestion system, which allows for higher temperatures and pressures, ensuring complete digestion[28]. The microwave program should consist of ramping to a specific temperature (e.g., 180-200°C), holding for a period, and then cooling.

    • After digestion, dilute the samples to a final volume with ultrapure water.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards from certified stock solutions for each metal of interest. These standards should be matrix-matched to the digested samples (i.e., contain the same acid concentration).

    • Include an internal standard (e.g., Yttrium, Rhodium) in all samples and standards to correct for instrument drift and matrix effects[26].

    • Introduce the samples into the ICP-MS. The instrument will aspirate the liquid, create an aerosol, and introduce it into the argon plasma.

    • The detector measures the ion counts for each mass-to-charge ratio, which is proportional to the concentration of the element in the sample.

    • Calculate the metal concentrations in the original plant tissue based on the calibration curve, the dilution factor, and the initial dry weight of the sample.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in NA-mediated metal transport, such as NAS and YSL genes[30][31][32][33][34].

Objective: To quantify the relative abundance of specific mRNA transcripts in plant tissues under different experimental conditions (e.g., metal deficiency or excess).

Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green). The real-time increase in fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial amount of target mRNA.

Methodology:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol or CTAB method).

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers. Commercial kits are widely available for this step.

  • qPCR:

    • Design and validate primers specific to the target genes (NAS, YSL, etc.) and one or more stable reference genes (housekeeping genes) for normalization. Primer efficiency should be determined for each pair.

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Perform the qPCR in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Nicotianamine_Biosynthesis_and_Metal_Chelation This compound Synthesis and Metal Chelation cluster_synthesis Biosynthesis cluster_chelation Chelation S-adenosylmethionine S-adenosylmethionine NAS This compound Synthase (NAS) S-adenosylmethionine->NAS 3 molecules This compound This compound NAS->this compound Me_NA_Complex Me-NA Complex This compound->Me_NA_Complex Metal_Ions Metal_Ions->Me_NA_Complex Fe, Zn, Cu, Mn

Caption: Biosynthesis of this compound and its chelation with metal ions.

Long_Distance_Metal_Transport Long-Distance Metal Transport via this compound cluster_root Root Cell cluster_vasculature Vascular System cluster_shoot Shoot/Sink Cell Root_NA This compound (NA) Root_Me_NA Me-NA Complex Root_NA->Root_Me_NA Root_Metal Metal (Me²⁺/³⁺) Root_Metal->Root_Me_NA YSL_Xylem YSL Transporter Root_Me_NA->YSL_Xylem Loading YSL_Phloem YSL Transporter Root_Me_NA->YSL_Phloem Loading for remobilization Xylem Xylem (pH 5.0-6.2) YSL_Unload YSL Transporter Xylem->YSL_Unload Transport to Shoots Phloem Phloem (pH 7.0-8.0) Phloem->YSL_Unload Transport to Sinks YSL_Xylem->Xylem YSL_Phloem->Phloem Sink_Me_NA Me-NA Complex Sink_Metal Metal Utilization Sink_Me_NA->Sink_Metal Sink_NA NA Sink_Me_NA->Sink_NA YSL_Unload->Sink_Me_NA Unloading Experimental_Workflow_Metal_Analysis Experimental Workflow for Metal Homeostasis Analysis cluster_plant Plant Material cluster_analysis Biochemical & Molecular Analysis cluster_data Data Integration Plant Harvest Plant Tissue (e.g., root, shoot) Split Plant->Split NA_Quant NA Quantification (HPLC) Split->NA_Quant Metal_Quant Metal Analysis (ICP-MS) Split->Metal_Quant Gene_Exp Gene Expression (qRT-PCR) Split->Gene_Exp Integrate Integrate Data NA_Quant->Integrate Metal_Quant->Integrate Gene_Exp->Integrate Conclusion Elucidate Transport Mechanism Integrate->Conclusion

References

The Role of Nicotianamine in Seed Metal Loading: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotianamine (NA) is a non-proteinogenic amino acid ubiquitous in higher plants, where it functions as a crucial chelator for divalent metal cations. Its role is central to the homeostasis, transport, and detoxification of essential micronutrients such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn). This guide provides a comprehensive overview of the molecular mechanisms underpinning NA's involvement in the long-distance transport of these metals and their subsequent loading into seeds. We will delve into the biosynthesis of NA, the kinetics of its metal chelation, and the transport pathways it facilitates. Furthermore, this document presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core biological pathways to offer a complete technical resource for researchers in the field.

This compound Biosynthesis and Regulation

The synthesis of this compound is a conserved two-step enzymatic pathway originating from the amino acid L-methionine.[1]

  • S-adenosylmethionine (SAM) Synthesis: The process begins with the conversion of L-methionine and ATP into S-adenosylmethionine by the enzyme S-adenosylmethionine synthetase (SAMS).[1][2] This initial step is fundamental as SAM is a key methyl group donor in numerous metabolic pathways.[2]

  • This compound Synthesis: The definitive step is the condensation of three molecules of S-adenosylmethionine by the enzyme this compound synthase (NAS) to form one molecule of this compound.[1][3]

The expression of NAS genes is tightly regulated and is often induced by metal deficiency, particularly iron deficiency, to enhance the plant's capacity for metal uptake and transport.[3][4] In graminaceous plants, NA is a precursor for the synthesis of mugineic acid family phytosiderophores, which are secreted into the rhizosphere to acquire iron.[3][5]

Nicotianamine_Biosynthesis cluster_SAMS Met L-Methionine SAM S-adenosylmethionine (SAM) Met->SAM ATP ATP ATP->SAM three_SAM SAM->three_SAM x3 SAM_mid SAM->SAM_mid SAMS NA This compound (NA) in_Met in_Met->Met in_ATP in_ATP->ATP three_SAM->NA NAS SAM_mid->SAM

Caption: The this compound (NA) biosynthesis pathway.

Metal Chelation by this compound

This compound functions as a hexadentate chelator, forming stable complexes with a range of divalent and trivalent metal cations.[1] This chelation is vital for maintaining metals in a soluble, biologically available form, preventing their precipitation and reducing their potential toxicity within the plant.[3][6] The stability of these Me-NA complexes varies depending on the metal ion.

Quantitative Data: Stability of Metal-NA Complexes

The strength of the interaction between this compound and various metal ions is indicated by their stability constants (log K). A higher log K value signifies a more stable complex.

Metal IonStability Constant (log K)Reference
Fe³⁺20.6[1][7][8][9]
Cu²⁺18.6[1]
Ni²⁺16.1[1]
Co²⁺14.8[1]
Zn²⁺14.7[1]
Fe²⁺12.1[1]
Mn²⁺8.8[1]

Table 1: Stability constants of this compound with various metal ions.

Long-Distance Transport and Seed Loading of Metals

This compound is instrumental in the long-distance transport of metals through the plant's vascular systems, the xylem and phloem, ultimately leading to their deposition in sink tissues, including seeds.[6][10]

Metal-NA complexes are loaded into and unloaded from the vascular tissues by members of the Yellow Stripe-Like (YSL) family of transporters.[1] For instance, in Arabidopsis, AtYSL1 and AtYSL3 are involved in loading metals into the phloem for transport to the seeds.[1] The double mutant ysl1ysl3 exhibits reduced seed Fe, Zn, and Cu content.[1] In rice, OsYSL2 is required for the phloem transport of Fe-NA and Mn-NA complexes.[6]

The process of seed loading involves the transport of Me-NA complexes via the phloem to the developing seeds, where they are unloaded into the seed tissues. This process is critical for ensuring adequate micronutrient levels for germination and early seedling development.[1][11]

Metal_Transport_Seed_Loading cluster_leaf Root Root Cells Xylem Xylem Root->Xylem Me-NA YSL_Xylem YSL Xylem->YSL_Xylem SourceLeaf Source Leaf (Phloem Parenchyma) YSL_Phloem_Load YSL SourceLeaf->YSL_Phloem_Load Me-NA NAET NAET SourceLeaf->NAET NA Phloem Phloem (Sieve Element) YSL_Seed_Unload YSL Phloem->YSL_Seed_Unload Seed Developing Seed Me_NA Me-NA NA NA NA->Root YSL_Xylem->SourceLeaf Unloading YSL_Phloem_Load->Phloem Loading YSL_Seed_Unload->Seed Unloading & Loading NAET->Phloem

Caption: Pathway of NA-mediated metal transport to seeds.

Impact of Altered this compound Levels on Seed Metal Content

Genetic modification of NA biosynthesis has profound effects on the metal composition of seeds. Studies on mutants with impaired NA synthesis and on plants overexpressing NAS genes have unequivocally demonstrated NA's central role in seed metal loading.

Quantitative Data: Seed Metal Content in Genetically Modified Plants

The following table summarizes data from studies on Arabidopsis thaliana and Oryza sativa (rice) with altered this compound levels.

Plant SpeciesGenotypeFe Content (% of Wild Type)Zn Content (% of Wild Type)Cu Content (% of Wild Type)Cd Content (% of Wild Type)Reference(s)
A. thaliananas4x-1 (quadruple mutant)DecreasedSimilarSlightly ReducedNot Reported[3][4][11]
A. thalianaysl1ysl3 (double mutant)DecreasedDecreasedDecreasedNot Reported[1][12]
O. sativaOsNAS3-D1 (overexpression)290%220%170%Not Reported[13]
O. sativanaat1 (NA accumulation)IncreasedIncreasedNot ReportedNot Reported[14]
A. thalianaNAS overexpressionIncreasedIncreasedNot ReportedIncreased[15]

Table 2: Relative seed metal concentrations in plants with modified this compound synthesis or transport.

These data highlight that while increasing NA levels can effectively biofortify seeds with essential metals like Fe and Zn, it may also lead to the undesirable accumulation of toxic heavy metals such as cadmium (Cd).[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and metal transport.

Quantification of this compound by HPLC

This protocol is adapted from Klatte et al. (2009) for the quantification of NA in plant tissues.[15]

  • Sample Preparation: Lyophilize plant material (e.g., seeds, leaves) and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (approx. 0.1 g) with ultrapure water at 80°C.[15][16] Centrifuge to pellet debris.

  • Derivatization:

    • Take 25 µL of the supernatant and mix with 75 µL of sodium borate buffer (0.5 M boric acid, 50 mM Na-EDTA, pH 7.7).[15]

    • Add 50 µL of 12 mM 9-fluorenylmethyl chloroformate (Fmoc) in acetone to initiate the derivatization.[15] The reaction proceeds for 45 seconds.

  • HPLC Analysis: Analyze the derivatized sample by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[16]

Analysis of Metal Concentration in Seeds by ICP-MS

This is a general protocol for determining the elemental composition of seed samples.

  • Sample Preparation: Dry seeds to a constant weight and grind them into a fine, homogenous powder.

  • Acid Digestion:

    • Weigh a precise amount of the seed powder (e.g., 0.1-0.5 g) into a digestion vessel.

    • Add a mixture of concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) or hydrochloric acid (HCl) (aqua regia).[17][18]

    • Digest the sample using a microwave digestion system or by heating on a hot plate until the solution is clear. This process breaks down the organic matrix.[18]

  • Dilution: Dilute the digested sample to a known final volume with ultrapure water.

  • Analysis: Analyze the diluted sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentrations of various metals.[17][18][19][20]

Promoter Activity Analysis using GUS Histochemical Assay

This protocol is used to visualize the spatial expression pattern of genes, such as NAS or YSL, by fusing their promoter to the β-glucuronidase (GUS) reporter gene.[21][22]

  • Plant Material: Use transgenic plants harboring a Promoter::GUS construct.

  • Fixation (Optional but recommended): Fix the plant tissue (e.g., seedlings, flowers, siliques) in 90% acetone on ice to preserve tissue integrity and improve substrate penetration.[23][24]

  • Staining:

    • Rinse the tissue to remove the fixative.

    • Immerse the tissue in a GUS staining solution containing 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc) as the substrate, potassium ferrocyanide, potassium ferricyanide, and a buffer (e.g., sodium phosphate buffer, pH 7.2).[21][25]

    • Incubate at 37°C for several hours to overnight. The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate at the site of gene expression.[23][25]

  • Destaining: Remove chlorophyll from green tissues by incubating in 70-100% ethanol to allow for clear visualization of the blue stain.

  • Microscopy: Observe and document the staining pattern using a dissecting or light microscope.[21]

Functional Characterization of Transporters via Yeast Complementation Assay

This assay is used to determine the function and substrate specificity of plant transporters (e.g., YSLs) by expressing them in yeast mutants that are defective in metal uptake.[26][27]

  • Yeast Strain Selection: Choose a Saccharomyces cerevisiae mutant strain that is hypersensitive to metal deficiency or toxicity (e.g., a mutant lacking its own metal transporters like smf1Δ).[27]

  • Vector Construction: Clone the cDNA of the plant transporter gene into a yeast expression vector.

  • Yeast Transformation: Transform the yeast mutant strain with the plasmid containing the transporter gene or with an empty vector as a negative control.

  • Complementation Assay (Drop Test):

    • Grow liquid cultures of the transformed yeast strains.

    • Prepare serial dilutions of the yeast cultures.

    • Spot the dilutions onto selective solid media containing either growth-limiting or toxic concentrations of the metal ion being tested.[28][29]

    • Incubate the plates for several days.

  • Analysis: If the plant transporter is functional and transports the specific metal, it will rescue the growth of the mutant yeast on the selective media. Growth is compared to the control strains.

Yeast_Complementation_Workflow Start Start: Select Yeast Mutant (e.g., metal uptake deficient) Clone Clone Plant Transporter cDNA into Yeast Expression Vector Start->Clone Transform Transform Yeast Mutant with: 1. Transporter Plasmid 2. Empty Vector (Control) Clone->Transform Culture Grow Liquid Cultures of Transformed Yeast Strains Transform->Culture Dilute Prepare Serial Dilutions Culture->Dilute Spot Spot Dilutions onto Plates Dilute->Spot ControlPlate Control Medium Spot->ControlPlate Plate 1 SelectivePlate Selective Medium (e.g., low/high metal) Spot->SelectivePlate Plate 2 Result Analyze Growth ControlPlate->Result SelectivePlate->Result

References

Physiological Functions of Nicotianamine in Plant Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotianamine (NA) is a non-proteinogenic amino acid that plays a pivotal role in the physiology of higher plants. Synthesized by this compound synthase (NAS), NA is a crucial chelator of various metal cations, including iron (Fe), zinc (Zn), copper (Cu), manganese (Mn), and nickel (Ni).[1] Its primary functions revolve around maintaining metal homeostasis, facilitating both long-distance and intracellular transport of these essential micronutrients.[1] Furthermore, NA is indispensable for various developmental processes, most notably seed and pollen development, and plays a significant role in the plant's response to metal-related stress.[2][3] In graminaceous plants, NA also serves as the precursor for the biosynthesis of phytosiderophores, which are essential for iron acquisition from the soil.[4][5] This technical guide provides a comprehensive overview of the physiological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a valuable resource for researchers in the field.

Data Presentation: Quantitative Insights into this compound and Metal Homeostasis

The concentration of this compound and its impact on metal content varies significantly across different plant species, tissues, and in response to environmental cues such as metal deficiency or excess. The following tables summarize key quantitative data from studies on various plant models.

Table 1: this compound (NA) Concentrations in Plant Tissues Under Different Metal Treatments

Plant SpeciesTissueTreatmentNA Concentration (µg/g FW or DW)Fold Change vs. ControlReference
Oryza sativa (rice)RootsFe-deficiencyHigher than in barley-[6][7]
LeavesFe-deficiencyHigher than in barley-[6][7]
Shoots (naat1 mutant)Fe(II) supply~1.1 - 4.0 µg/g FW3 to 43-fold higher than WT[8]
Roots (naat1 mutant)Fe(II) supply~0.15 - 0.9 µg/g FW3 to 43-fold higher than WT[8]
Triticum aestivum (wheat)RootsMn excessIncreased2.5 to 3.1-fold[9]
Arabidopsis thalianaSeedlingsZn excessIncreased-[10]
SeedlingsCd excessIncreased-[10]
Nicotiana tabacum (tobacco)Leaves (HvNAS1 overexpression)Control~78.9 µg/g FW8.7-fold higher than NT[11]

FW: Fresh Weight, DW: Dry Weight, WT: Wild Type, NT: Non-transgenic

Table 2: Metal Concentrations in Wild-Type vs. This compound-Altered Plants

Plant SpeciesGenotypeTissueMetalConcentration (µg/g DW or FW)Fold Change vs. WT/NTReference
Arabidopsis thalianaysl1ysl3 double mutantLeavesFeDecreased-[12]
MnElevated-[12]
ZnElevated-[12]
CuElevated-[12]
SeedsFeLow-[12]
ZnLow-[12]
CuLow-[12]
Glycine max (soybean)HvNAS1 overexpressionSeedsFe110 µg/g DW2-fold higher[11]
Zn65 µg/g DW1.45-fold higher[11]
Oryza sativa (rice)OsNAS1 overexpressionPolished seedsFe9 µg/g DW2-fold higher[11]
Zn45 µg/g DW1.5-fold higher[11]
Nicotiana tabacum (tobacco)HvNAS1 overexpressionLeavesFe5.3 µg/g FW5-fold higher[11]
Zn9.6 µg/g FW2.3-fold higher[11]

WT: Wild Type, NT: Non-transgenic

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's physiological functions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the derivatization and quantification of NA in plant extracts.[5][10]

a. Sample Preparation:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen tissue to obtain a dry weight.

  • Grind the lyophilized tissue to a fine powder.

  • Extract a known amount of powdered tissue (e.g., 10-50 mg) with ultrapure water at 80°C for 15 minutes.

  • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.

  • Collect the supernatant for derivatization.

b. Derivatization with 9-fluorenylmethyl chloroformate (Fmoc):

  • In a light-protected microcentrifuge tube, mix 25 µL of the plant extract supernatant with 75 µL of sodium borate buffer (0.5 M boric acid, 50 mM EDTA, pH 7.7).

  • Add 50 µL of 12 mM Fmoc (dissolved in acetone) to initiate the derivatization reaction.

  • Incubate for exactly 45 seconds at room temperature.

  • Stop the reaction by adding 50 µL of 0.1 M 1-aminoadamantane (dissolved in acetone).

  • Add 300 µL of 50 mM sodium acetate (pH 4.2) to the reaction mixture.

  • Filter the derivatized sample through a 0.22 µm syringe filter before HPLC analysis.

c. HPLC Analysis:

  • Column: Use a reverse-phase C18 column suitable for separating amino acid derivatives.

  • Mobile Phase:

    • Buffer A: 50 mM sodium acetate, pH 4.2.

    • Buffer B: Acetonitrile.

  • Gradient Elution: Employ a binary gradient to separate the Fmoc-derivatized NA. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Linear gradient back to 20% B

    • 22-34 min: Re-equilibration at 20% B

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Detection: Use a fluorescence detector with an excitation wavelength of 263 nm and an emission wavelength of 313 nm.[10]

  • Quantification: Generate a standard curve using authentic this compound standard for accurate quantification.

Analysis of Metal Content in Plant Tissues by ICP-MS

This protocol outlines the general steps for preparing plant tissue for elemental analysis using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]

a. Sample Preparation and Digestion:

  • Harvest plant tissues and wash them thoroughly with deionized water to remove any surface contamination. For root samples, a brief wash with a chelating agent like EDTA can be used to remove apoplastically bound metals.

  • Dry the plant material in an oven at 60-70°C to a constant weight.

  • Weigh a precise amount of the dried and ground plant material (e.g., 0.1-0.5 g) into acid-washed digestion tubes.

  • Add a known volume of concentrated nitric acid (e.g., 5 mL). Allow the samples to predigest at room temperature for several hours or overnight.

  • Place the digestion tubes in a block digester or a microwave digestion system.

  • Gradually increase the temperature to complete the digestion process. A typical program might involve ramping to 120-150°C and holding for several hours until the solution is clear.

  • After cooling, dilute the digested samples to a final volume (e.g., 50 mL) with ultrapure water.

b. ICP-MS Analysis:

  • Prepare a series of calibration standards for the metals of interest (e.g., Fe, Zn, Cu, Mn, Ni) from certified stock solutions.

  • Include an internal standard (e.g., Yttrium, Rhodium) in all samples and standards to correct for matrix effects and instrumental drift.[4]

  • Analyze the samples using an ICP-MS instrument. The instrument aspirates the sample solution, atomizes and ionizes the elements in a high-temperature plasma, and then separates and detects the ions based on their mass-to-charge ratio.

  • Quantify the concentration of each metal in the samples by comparing their signal intensities to the calibration curve.

Functional Complementation Assay of YSL Transporters in Yeast

This protocol describes the use of a yeast heterologous expression system to functionally characterize plant Yellow Stripe-Like (YSL) transporters.

a. Yeast Strain and Vector Selection:

  • Choose a yeast strain (e.g., Saccharomyces cerevisiae) that is deficient in the uptake of the metal of interest. For example, the fet3fet4 mutant is defective in high-affinity iron uptake.

  • Select a suitable yeast expression vector, typically a shuttle vector that can replicate in both E. coli and yeast, containing a selectable marker (e.g., URA3) and a promoter to drive the expression of the plant gene (e.g., a constitutive GPD promoter or an inducible GAL promoter).

b. Cloning of the YSL Gene:

  • Amplify the full-length coding sequence of the YSL gene from plant cDNA using PCR with primers that add appropriate restriction sites for cloning into the yeast expression vector.

  • Ligate the PCR product into the expression vector.

  • Transform the ligation product into E. coli for plasmid amplification and sequence verification.

c. Yeast Transformation:

  • Prepare competent yeast cells using the lithium acetate/polyethylene glycol (PEG) method.

  • Transform the yeast mutant strain with the pYES-YSL construct or an empty vector control.

  • Select for transformed yeast cells by plating on a synthetic defined (SD) medium lacking the nutrient corresponding to the selectable marker on the vector (e.g., SD/-Ura).

d. Complementation Assay (Drop Test):

  • Grow the transformed yeast strains in liquid selective medium.

  • Adjust the cell density of each culture to the same optical density (OD600).

  • Prepare a series of 10-fold serial dilutions of each culture.

  • Spot a small volume (e.g., 5 µL) of each dilution onto solid medium plates with different metal-nicotianamine compositions:

    • Control medium (e.g., SD/-Ura with adequate metal supply).

    • Metal-deficient medium.

    • Metal-deficient medium supplemented with the metal-nicotianamine complex (e.g., Fe(II)-NA, Cu(II)-NA).

  • Incubate the plates at 30°C for 2-4 days.

  • Growth of the yeast expressing the YSL transporter on the metal-deficient medium supplemented with the metal-NA complex, while the empty vector control fails to grow, indicates that the YSL protein can transport the metal-NA complex.

GUS Reporter Gene Assay for Gene Expression Analysis

This protocol details the histochemical localization of β-glucuronidase (GUS) activity in transgenic plants expressing a GUS reporter gene under the control of a NAS or YSL promoter.[1][3]

a. Plant Material:

  • Use transgenic Arabidopsis or other plant species carrying a promoter::GUS fusion construct.

  • Subject the plants to the desired experimental conditions (e.g., metal deficiency or excess) before staining.

b. GUS Staining:

  • Harvest the plant tissue of interest (e.g., roots, leaves, flowers).

  • Immerse the tissue in GUS staining solution in a multi-well plate or microcentrifuge tube.

    • GUS Staining Solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide, and 1-2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc).

  • Vacuum infiltrate the tissue for 10-15 minutes to ensure the staining solution penetrates the cells.

  • Incubate the tissue at 37°C in the dark for several hours to overnight, or until sufficient blue color develops.

  • Stop the reaction by removing the staining solution and adding 70% ethanol.

  • Incubate the tissue in 70% ethanol, changing the solution several times, to remove chlorophyll and clear the tissue.

c. Visualization:

  • Mount the cleared tissue on a microscope slide in a drop of glycerol or clearing solution.

  • Observe the tissue under a light microscope to visualize the blue precipitate, which indicates the sites of GUS expression.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound physiology and the experimental methods used to study them.

Nicotianamine_Biosynthesis_and_Metal_Transport cluster_synthesis This compound Biosynthesis cluster_transport Metal Chelation and Transport SAM 3x S-Adenosyl- Methionine (SAM) NAS This compound Synthase (NAS) SAM->NAS NA This compound (NA) NAS->NA Trimerization NA_Metal Metal-NA Complex NA->NA_Metal Metal Metal Cations (Fe²⁺, Zn²⁺, Cu²⁺, etc.) Metal->NA_Metal Chelation YSL YSL Transporter NA_Metal->YSL Phloem Phloem Loading/ Unloading YSL->Phloem Xylem Xylem Loading YSL->Xylem Intracellular Intracellular Trafficking YSL->Intracellular

Caption: Biosynthesis of this compound and its role in metal transport.

NAS_Gene_Regulation cluster_regulation Regulation of NAS Gene Expression under Iron Deficiency Fe_deficiency Iron Deficiency FIT FIT (bHLH) Fe_deficiency->FIT induces PYE PYE (bHLH) Fe_deficiency->PYE induces MYB10 MYB10 FIT->MYB10 activates MYB72 MYB72 FIT->MYB72 activates NAS4 AtNAS4 Gene MYB10->NAS4 positively regulates MYB72->NAS4 positively regulates PYE->NAS4 negatively regulates NA_synthesis This compound Synthesis NAS4->NA_synthesis

Caption: Simplified signaling pathway for NAS gene regulation.

Experimental_Workflow_NA_Quantification cluster_workflow Workflow for this compound Quantification start Plant Tissue Harvesting lyophilize Lyophilization & Grinding start->lyophilize extract Hot Water Extraction lyophilize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Fmoc Derivatization supernatant->derivatize hplc HPLC Analysis (Fluorescence Detection) derivatize->hplc quantify Quantification (Standard Curve) hplc->quantify end NA Concentration Determined quantify->end

Caption: Experimental workflow for this compound quantification.

Experimental_Workflow_GUS_Assay cluster_workflow Workflow for GUS Histochemical Assay start Transgenic Plant (promoter::GUS) treatment Apply Experimental Treatment start->treatment harvest Harvest Tissue treatment->harvest stain Incubate in GUS Staining Solution harvest->stain infiltrate Vacuum Infiltration stain->infiltrate incubate Incubate at 37°C infiltrate->incubate clear Chlorophyll Removal (Ethanol Washes) incubate->clear visualize Microscopic Observation clear->visualize end Gene Expression Pattern Localized visualize->end

Caption: Experimental workflow for GUS histochemical assay.

Conclusion

This compound is a multifaceted molecule that is central to the intricate network of metal homeostasis and developmental processes in plants. Its role as a metal chelator is fundamental to the proper distribution of essential micronutrients, thereby preventing both deficiency and toxicity. The regulation of its biosynthesis via the NAS gene family, which is responsive to the plant's metal status, highlights a sophisticated mechanism for maintaining metabolic equilibrium. Furthermore, the involvement of YSL transporters in mediating the movement of metal-NA complexes across cellular membranes underscores the coordinated nature of metal trafficking. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the nuanced functions of this compound. A deeper understanding of these mechanisms holds significant potential for the development of biofortified crops with enhanced nutritional value and improved tolerance to adverse soil conditions, addressing critical challenges in agriculture and human nutrition.

References

Genetic regulation of nicotianamine biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Genetic Regulation of Nicotianamine Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (NA) is a non-proteinogenic amino acid ubiquitous in higher plants. It serves as a critical low-molecular-weight chelator for various metal cations, including iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and manganese (Mn²⁺).[1][2] The stability of these metal-NA complexes varies, with the order of strength being Fe³⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ ≈ Co²⁺ > Fe²⁺ > Mn²⁺.[1][2] This chelating ability makes NA central to metal homeostasis, playing essential roles in the uptake, transport, and detoxification of these micronutrients.[1] In graminaceous plants (grasses), NA is also the key metabolic precursor for the biosynthesis of mugineic acid family phytosiderophores (MAs), which are secreted by roots to acquire iron from the soil.[3][4]

The biosynthesis of NA is catalyzed by the enzyme this compound Synthase (NAS), which trimerizes three molecules of S-adenosyl-L-methionine (SAM).[3][5] Given its pivotal role, the expression of NAS genes is tightly regulated at the transcriptional level, primarily in response to the plant's nutritional status, particularly iron availability. Understanding this complex regulatory network is fundamental for developing strategies for crop biofortification and for professionals interested in metal homeostasis pathways. This guide provides a detailed overview of the genetic and molecular mechanisms governing NA biosynthesis, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core regulatory pathways.

The this compound Synthase (NAS) Gene Family

Plants possess a small family of NAS genes that exhibit differential expression patterns across tissues and in response to environmental cues, most notably iron availability. This genetic redundancy and functional diversification allow for precise control over NA levels in different parts of the plant. For instance, maize contains at least three NAS genes, with ZmNAS1 and ZmNAS2 being induced in roots under iron deficiency, while ZmNAS3 is expressed under iron-sufficient conditions and is downregulated by iron deficiency.[6][7][8] Similarly, rice and Arabidopsis have three and four NAS genes, respectively, each with distinct regulatory profiles.[3][9]

Table 1: Regulation of NAS Genes by Iron Status in Various Plant Species
SpeciesGeneRegulation by Fe-DeficiencyPrimary Tissue of ExpressionReference(s)
Maize (Zea mays)ZmNAS1Up-regulatedRoots[6][7]
ZmNAS2Up-regulatedRoots[6][7]
ZmNAS3Down-regulatedRoots, Leaves (Fe-sufficient)[6][7]
Rice (Oryza sativa)OsNAS1Up-regulatedRoots, Leaves[3][4][10]
OsNAS2Up-regulatedRoots, Leaves[3][4][10]
OsNAS3Up-regulated (Roots), Down-regulated (Leaves)Roots, Leaves[3][10]
Arabidopsis (A. thaliana)AtNAS1Up-regulatedRoots[9]
AtNAS2Up-regulatedRoots[9]
AtNAS3Down-regulatedLeaves[9]
AtNAS4Up-regulatedRoots, Leaves[9]
Barley (Hordeum vulgare)HvNAS1Up-regulatedRoots[3]

Transcriptional Regulation of NAS Genes

The expression of NAS genes is controlled by a sophisticated network of transcription factors (TFs) that respond to the plant's iron status. This network ensures that NA is synthesized when and where it is needed for iron uptake and distribution.

Key Transcription Factors and Signaling Pathways

In the dicot model plant Arabidopsis thaliana, the primary response to iron deficiency is mediated by a cascade of basic helix-loop-helix (bHLH) and MYB-type transcription factors.

  • Positive Regulation: Under iron deficiency, the bHLH transcription factor FIT (FER-like Iron deficiency-induced Transcription factor) is activated.[9] FIT, in turn, induces the expression of MYB10 and MYB72.[1] These two MYB TFs then directly bind to the promoter of AtNAS4 to positively regulate its expression.[1]

  • Negative Regulation: Another bHLH-type transcription factor, POPEYE (PYE), acts as a negative regulator.[1] PYE directly binds to the promoters of iron-responsive genes, including AtNAS4, to repress their expression, thus preventing an over-accumulation of metals and ensuring homeostatic balance.[1]

In rice (Oryza sativa), homologous TFs perform similar roles. OsIRO3, a PYE homolog, negatively regulates OsNAS3 expression by binding to an E-box element in its promoter.[1] Conversely, the transcription factor OsIRO2 enhances the expression of OsNAS1 and OsNAS2, contributing to iron deficiency tolerance.[11]

NAS_Regulation_Arabidopsis cluster_0 Fe Deficiency Signal cluster_1 Transcription Factor Cascade cluster_2 Target Gene Fe_def Iron Deficiency FIT FIT (bHLH) Fe_def->FIT PYE PYE (bHLH) Fe_def->PYE MYB10 MYB10 FIT->MYB10 + MYB72 MYB72 FIT->MYB72 + AtNAS4 AtNAS4 Gene MYB10->AtNAS4 + MYB72->AtNAS4 + PYE->AtNAS4 -

Caption: Transcriptional regulation of AtNAS4 in Arabidopsis under iron deficiency.
Table 2: Key Transcription Factors Regulating NAS Gene Expression

Transcription FactorTF FamilyTarget Gene(s)Plant SpeciesRegulatory EffectReference(s)
FIT bHLHAtNAS1 (indirectly), MYB10/72A. thalianaPositive[1][9]
MYB10 MYBAtNAS4A. thalianaPositive[1]
MYB72 MYBAtNAS4A. thalianaPositive[1]
PYE bHLHAtNAS4A. thalianaNegative[1]
OsIRO2 bHLHOsNAS1, OsNAS2O. sativaPositive[11]
OsIRO3 bHLHOsNAS3O. sativaNegative[1]
OsNAC6 NACOsNAS genesO. sativaPositive[1]
TmbHLH47 bHLHTmNAS3T. monococcumPositive[1]

Quantitative Impact of Altered NAS Gene Expression

Modifying the expression of NAS genes has a significant and quantifiable impact on NA levels and, consequently, on the accumulation of metal ions. These studies are crucial for biofortification efforts.

Table 3: Quantitative Effects of NAS Gene Overexpression on Metabolite and Mineral Content
Plant SpeciesGenetic ModificationAnalyteTissueFold Change vs. Wild TypeReference(s)
Rice (O. sativa)OsNAS3 activation (OsNAS3-D1)FeSeed+2.9[10]
ZnSeed+2.2[10]
CuSeed+1.7[10]
NASeed+9.6[10]
Rice (O. sativa)HvNAS1 overexpression (35S promoter)NAPolished Seed+10.6[11]
Rice (O. sativa)HvNAS1 overexpression (Actin1 promoter)NAPolished Seed+5.1[11]
Tobacco (N. tabacum)HvNAS1 overexpression (35S promoter)NALeaves+8.7[11]
Arabidopsis (A. thaliana)ZIF1 overexpression (vacuolar NA import)NALeaves+1.7[12]
NARoots+3.7 to +8.6[12]
ZnRoots+1.25 to +1.75[12]

Experimental Protocols

Investigating the genetic regulation of NA biosynthesis requires a suite of molecular biology and analytical chemistry techniques. Detailed below are methodologies for key experiments.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is the standard method for accurately measuring the transcript abundance of NAS and regulatory genes.

Methodology:

  • RNA Extraction: Total RNA is isolated from plant tissues (e.g., roots, leaves) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: To eliminate genomic DNA contamination, the extracted RNA is treated with DNase I.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

  • Quantitative PCR: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers for the target NAS genes and regulatory TFs are designed to amplify a product of 100-200 bp. A housekeeping gene (e.g., Actin, Ubiquitin) is used as an internal control for normalization.

  • Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method.

qRT_PCR_Workflow start Plant Tissue (e.g., Roots, Leaves) rna_extraction 1. Total RNA Extraction start->rna_extraction quality_control 2. RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) rna_extraction->quality_control dnase 3. DNase I Treatment quality_control->dnase cdna_synthesis 4. Reverse Transcription (cDNA Synthesis) dnase->cdna_synthesis qpcr 5. Real-Time PCR (SYBR Green) cdna_synthesis->qpcr data_analysis 6. Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression data_analysis->end

Caption: Standard workflow for quantitative Real-Time PCR (qRT-PCR) analysis.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify NA from plant extracts.

Methodology:

  • Sample Extraction: Approximately 100-150 mg of plant tissue is ground to a fine powder in liquid nitrogen.[13] The powder is extracted with ultrapure water at 80°C for 30 minutes.[13]

  • Centrifugation: The extract is centrifuged at high speed (e.g., 18,000 x g) for 10 minutes to pellet cell debris.[13]

  • HPLC Analysis: The supernatant is collected and a small volume (e.g., 20 µL) is injected into an HPLC system.[13]

    • Column: A reverse-phase column suitable for aqueous mobile phases is used (e.g., Agilent Zorbax SB-aq).[13]

    • Detection: While various methods exist, coupling the HPLC to a mass spectrometer (LC-MS) provides high sensitivity and specificity for quantifying NA.[1]

  • Quantification: The concentration of NA in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of pure NA.

Protein-DNA Interaction Analysis by ChIP-qPCR

Chromatin Immunoprecipitation (ChIP) followed by qPCR is used to verify the direct binding of a transcription factor to the promoter region of a target gene in vivo.[14]

Methodology:

  • Cross-linking: Plant tissue is treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.[14]

  • Chromatin Extraction and Sonication: Nuclei are isolated, and the chromatin is extracted. The chromatin is then sheared into small fragments (200-1000 bp) using sonication.

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-TF-DNA complexes are then captured using protein A/G-coated magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The complexes are then eluted from the beads.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are degraded with proteinase K.

  • DNA Purification: The DNA is purified from the sample.

  • qPCR Analysis: qPCR is performed on the purified DNA using primers that flank the putative binding site in the target gene's promoter. The amount of immunoprecipitated DNA is compared to a negative control (e.g., IP with a non-specific IgG antibody) and an input control (chromatin before IP) to determine enrichment.

ChIP_qPCR_Workflow start Plant Tissue crosslink 1. Formaldehyde Cross-linking start->crosslink extract 2. Chromatin Extraction & Sonication crosslink->extract ip 3. Immunoprecipitation (with TF-specific antibody) extract->ip capture 4. Capture Complexes (Protein A/G beads) ip->capture wash 5. Wash & Elute capture->wash reverse 6. Reverse Cross-links & Digest Protein wash->reverse purify 7. Purify DNA reverse->purify qpcr 8. qPCR Analysis (with promoter-specific primers) purify->qpcr end TF Binding Enrichment qpcr->end

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.

Conclusion and Future Directions

The genetic regulation of this compound biosynthesis is a tightly controlled process orchestrated by a network of transcription factors that respond primarily to iron availability. The existence of multiple, differentially regulated NAS genes allows plants to fine-tune NA production for specific developmental stages and environmental conditions. Quantitative studies have repeatedly demonstrated that manipulation of NAS gene expression is a powerful strategy for enhancing the iron and zinc content of edible crop portions, a key goal of biofortification. For drug development professionals, the pathways governing metal homeostasis in plants can offer insights into analogous systems in other organisms or provide novel targets for modulating metal-dependent processes.

Future research should focus on elucidating the upstream signaling components that perceive the plant's iron status and activate the known transcriptional cascades. Identifying the full suite of genes regulated by TFs like FIT and PYE will provide a more complete picture of the iron deficiency response. Furthermore, investigating the post-transcriptional and post-translational regulation of NAS enzymes could uncover additional layers of control, offering new avenues for metabolic engineering and enhancing global food security.

References

The Role of Nicotianamine in Plant Heavy Metal Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heavy metal contamination of soil and water poses a significant threat to agriculture and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with the uptake of toxic heavy metals. A key player in this defense system is the non-proteinogenic amino acid, nicotianamine (NA). This technical guide provides a comprehensive overview of the pivotal role of this compound in heavy metal detoxification and homeostasis in plants. Synthesized from L-methionine, NA acts as a potent chelator of various divalent and trivalent metal cations, facilitating their transport, sequestration, and ultimately, detoxification. This document details the molecular mechanisms of NA-mediated metal detoxification, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways governing its biosynthesis and function in response to heavy metal stress.

Introduction: this compound as a Key Metal Chelator

This compound is ubiquitously found in higher plants and is central to the transport and homeostasis of essential micronutrients like iron (Fe) and zinc (Zn).[1][2] Its role, however, extends to the detoxification of non-essential and toxic heavy metals such as cadmium (Cd) and nickel (Ni).[3][4] NA's ability to form stable, hexadentate complexes with a range of metal ions is fundamental to its function.[5] By chelating free metal ions in the cytoplasm, NA prevents them from generating oxidative stress through Fenton reactions and from binding to and inactivating essential enzymes.[6] This chelation also facilitates the transport of metals through the xylem and phloem to various plant organs for either utilization or safe storage.[7][8]

The biosynthesis of this compound is catalyzed by the enzyme this compound synthase (NAS), which condenses three molecules of S-adenosylmethionine.[7] The expression of NAS genes is tightly regulated and is often induced by both metal deficiency and excess, highlighting the dual role of NA in nutrient homeostasis and stress tolerance.[8]

Quantitative Data on this compound's Efficacy

The effectiveness of this compound in heavy metal detoxification can be quantified through various parameters, including its binding affinity for different metals, its concentration in plant tissues under stress, and the impact of its overproduction on metal accumulation and plant tolerance.

Stability of this compound-Metal Complexes

The stability of the complexes formed between this compound and various metal ions is a key determinant of its chelating efficacy. The stability constants (log K) indicate the strength of these interactions.

Metal IonStability Constant (log K)Reference
Fe³⁺20.6[5]
Cu²⁺18.6[5]
Ni²⁺16.1[5]
Co²⁺14.8[5]
Zn²⁺14.7[5]
Fe²⁺12.1[5]
Mn²⁺8.8[5]
This compound Concentrations in Plants Under Heavy Metal Stress

The concentration of this compound in plant tissues is a dynamic parameter that responds to the presence of heavy metals in the environment. Studies on the metal hyperaccumulator Arabidopsis halleri have shown constitutively higher levels of NA in roots compared to non-accumulators, which is crucial for efficient zinc translocation.[9]

Plant SpeciesTissueMetal StressNA Concentration (µg/g fresh weight)Fold Change vs. ControlReference
Arabidopsis halleriRoots10 µM Zn²⁺156.6 ± 20.1~7-fold higher than A. thaliana[10]
Arabidopsis thaliana (Col-0)Seedlings2.5 µM Cd²⁺Increased~1.5-fold[11]
Arabidopsis thaliana (Col-0)Seedlings80 µM Zn²⁺Increased~2-fold[11]
Transgenic Tobacco (HvNAS1 overexpression)LeavesControl~9-fold higher than non-transgenic-[12]
Impact of this compound Synthase Overexpression on Metal Accumulation and Tolerance

Genetic engineering to overexpress NAS genes has proven to be an effective strategy for enhancing heavy metal tolerance and altering metal accumulation patterns in various plant species.

Plant SpeciesTransgeneMetal StressEffect on Metal AccumulationEffect on ToleranceReference
Arabidopsis thalianaHvNAS1200 µM NiSO₄Increased Ni accumulation in shoots (1.3-fold)Enhanced tolerance[12]
TobaccoHvNAS1200 µM NiSO₄Increased Ni accumulation in shootsEnhanced tolerance[12]
TobaccoHvNAS1Serpentine soil (high Ni)Increased Fe (2-fold) and Zn (2-fold) in stemsEnhanced tolerance[13]
RiceOsNAS3 activationExcess FeMitigated Fe excess stressEnhanced tolerance[14]
RiceOsNAS3 activationExcess Zn, Cu, NiIncreased accumulation of Zn (2.1-fold), Cu (1.5-fold), Ni (1.3-fold) in shootsEnhanced tolerance[15]
PotatoAtNAS1Standard conditionsIncreased Fe (2.4-fold) and Zn (1.5-fold) in tubersNot specified[16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in heavy metal detoxification.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in plant tissues.

Methodology:

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Accurately weigh 50-100 mg of the frozen powder into a microcentrifuge tube.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue at a ratio of 1:10 (w/v).

    • Vortex vigorously for 1 minute and then incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer it to a new tube. For improved recovery, the pellet can be re-extracted.

  • Derivatization (Optional but Recommended for Improved Retention):

    • Some methods utilize derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to improve the chromatographic retention of the polar NA molecule on reverse-phase columns.[4]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column or a multimode ODS column is typically used.[2]

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed to achieve good separation.

      • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor ion for NA ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

      • Quantification: A standard curve is generated using a certified this compound standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Generation of NAS Overexpression Plants via Agrobacterium-mediated Transformation

Objective: To create transgenic plants with enhanced this compound production to study its effects on heavy metal tolerance and accumulation.

Methodology:

  • Vector Construction:

    • Isolate the full-length coding sequence (CDS) of a this compound Synthase (NAS) gene from a plant of interest (e.g., Arabidopsis thaliana, barley).

    • Clone the NAS CDS into a binary vector suitable for Agrobacterium-mediated transformation. The gene should be placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure high levels of expression.

    • The vector should also contain a selectable marker gene (e.g., resistance to kanamycin or hygromycin) for the selection of transformed plant cells.

  • Agrobacterium Transformation:

    • Introduce the constructed binary vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101, AGL-1) using electroporation or the freeze-thaw method.

    • Select for transformed Agrobacterium colonies on an appropriate antibiotic-containing medium.

  • Plant Transformation:

    • The floral dip method is commonly used for Arabidopsis thaliana. In this method, the inflorescences of flowering plants are dipped into a suspension of the transformed Agrobacterium.

    • For other plant species like tobacco or potato, tissue culture-based methods are often employed. Leaf discs or other explants are co-cultivated with the Agrobacterium suspension.

  • Selection and Regeneration of Transgenic Plants:

    • Following transformation, the seeds (in the case of floral dip) or explants are placed on a selection medium containing the appropriate antibiotic to kill non-transformed cells.

    • Surviving explants are transferred to a regeneration medium to induce shoot and root formation, eventually leading to the development of whole transgenic plants.

  • Confirmation of Transformation and Gene Expression:

    • Genomic DNA PCR can be used to confirm the presence of the transgene in the plant genome.

    • Reverse Transcription PCR (RT-PCR) or quantitative Real-Time PCR (qRT-PCR) can be performed to verify the expression of the introduced NAS gene.

    • The increased production of this compound in the transgenic lines should be confirmed using LC-MS/MS analysis as described above.

Heavy Metal Content Analysis by ICP-MS

Objective: To determine the concentration of various heavy metals in plant tissues.

Methodology:

  • Sample Preparation:

    • Thoroughly wash the harvested plant tissues with deionized water to remove any surface contamination.

    • Dry the samples in an oven at 60-70°C until a constant weight is achieved.

    • Grind the dried tissue to a fine, homogeneous powder.

  • Acid Digestion:

    • Accurately weigh a known amount of the dried powder (e.g., 0.1-0.5 g) into a digestion tube.

    • Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the sample. The use of a microwave digestion system is highly recommended for efficient and safe digestion.

    • The acid digestion process breaks down the organic matter, releasing the metals into the solution.

  • Sample Dilution:

    • After digestion, dilute the samples to a final volume with deionized water. The dilution factor will depend on the expected metal concentrations and the sensitivity of the instrument.

  • ICP-MS Analysis:

    • Instrument Calibration: Prepare a series of calibration standards with known concentrations of the target heavy metals.

    • Analysis: Introduce the digested and diluted samples into the Inductively Coupled Plasma-Mass Spectrometer (ICP-MS). The high-temperature plasma atomizes and ionizes the elements in the sample. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the precise quantification of each metal.

    • Data Analysis: The concentration of each metal in the original plant tissue is calculated based on the instrument readings, the dilution factor, and the initial dry weight of the sample.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound is a tightly regulated process that is responsive to the plant's metal status. Exposure to heavy metals triggers a complex signaling cascade that ultimately leads to the transcriptional activation of NAS genes.

Heavy Metal Perception and Upstream Signaling

The initial perception of heavy metal stress is not fully elucidated but is thought to involve changes in membrane potential, interactions with membrane transporters, or the generation of reactive oxygen species (ROS).[17] These initial signals are then transduced downstream through various secondary messengers.

  • Reactive Oxygen Species (ROS): Heavy metals can directly or indirectly lead to the overproduction of ROS, such as hydrogen peroxide (H₂O₂). ROS can act as signaling molecules that activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades.[18]

  • Calcium (Ca²⁺): Heavy metal stress often leads to a rapid influx of Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ is sensed by calcium-binding proteins, which then activate downstream kinases and transcription factors.[16]

  • Nitric Oxide (NO): NO is another important signaling molecule that is produced in response to heavy metal stress and can interact with other signaling pathways to modulate gene expression.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling module in eukaryotes that plays a central role in transducing environmental signals into cellular responses.[7] In the context of heavy metal stress, the MAPK cascade is activated by upstream signals like ROS and Ca²⁺. This cascade involves a series of sequential phosphorylation events: a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK then phosphorylates various downstream targets, including transcription factors.[1]

Transcriptional Regulation of NAS Genes

The activated MAPKs can phosphorylate and thereby activate specific transcription factors that bind to cis-regulatory elements in the promoters of NAS genes, leading to their increased expression. Several families of transcription factors have been implicated in the regulation of metal homeostasis genes, including:

  • bHLH (basic Helix-Loop-Helix) Transcription Factors: Some bHLH transcription factors are known to be involved in the iron deficiency response and can also be regulated by other heavy metals.

  • NAC (NAM, ATAF1/2, CUC2) Transcription Factors: NAC transcription factors are key regulators of plant stress responses and have been shown to be involved in alleviating oxidative damage caused by heavy metals.

The expression of different NAS genes can be regulated by specific heavy metals and phytohormones, indicating a complex and fine-tuned regulatory network. For instance, in maize, the expression of ZmNAS genes is responsive to Ni, Fe, Cu, Mn, Zn, and Cd, as well as to jasmonic acid, abscisic acid, and salicylic acid.[3]

Visualizations of Pathways and Workflows

This compound Biosynthesis and Metal Chelation

Nicotianamine_Biosynthesis cluster_synthesis Biosynthesis cluster_chelation Metal Chelation S-adenosylmethionine S-adenosylmethionine This compound This compound S-adenosylmethionine->this compound 3x NA-Metal Complex NA-Metal Complex This compound->NA-Metal Complex NAS This compound Synthase (NAS) NAS->this compound Heavy Metal (Me²⁺/³⁺) Heavy Metal (Me²⁺/³⁺) Heavy Metal (Me²⁺/³⁺)->NA-Metal Complex

Caption: Biosynthesis of this compound and its role in chelating heavy metals.

Cellular Detoxification and Transport Workflow

Detoxification_Workflow cluster_cell Plant Cell Me_in External Heavy Metals NA_Me_Complex NA-Metal Complex Me_in->NA_Me_Complex cluster_cell cluster_cell Me_in->cluster_cell NA This compound NA->NA_Me_Complex Vacuole Vacuolar Sequestration NA_Me_Complex->Vacuole Detoxification Long_Distance_Transport Long-Distance Transport (Xylem/Phloem) NA_Me_Complex->Long_Distance_Transport Systemic Distribution

Caption: Cellular workflow of this compound-mediated heavy metal detoxification.

Signaling Pathway for NAS Gene Induction

Signaling_Pathway Heavy_Metal_Stress Heavy Metal Stress (e.g., Cd²⁺, Ni²⁺) ROS_Ca_NO ↑ ROS, Ca²⁺, NO Heavy_Metal_Stress->ROS_Ca_NO MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) ROS_Ca_NO->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (bHLH, NAC, etc.) MAPK_Cascade->Transcription_Factors NAS_Gene_Expression ↑ NAS Gene Expression Transcription_Factors->NAS_Gene_Expression Nicotianamine_Biosynthesis ↑ this compound Biosynthesis NAS_Gene_Expression->Nicotianamine_Biosynthesis Detoxification Enhanced Heavy Metal Detoxification & Tolerance Nicotianamine_Biosynthesis->Detoxification

Caption: Signaling cascade leading to increased this compound synthesis under heavy metal stress.

Conclusion and Future Perspectives

This compound stands out as a crucial molecule in the plant's arsenal against heavy metal toxicity. Its ability to chelate a broad range of metals, coupled with a responsive biosynthetic pathway, makes it a central hub for metal homeostasis and detoxification. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the intricacies of NA-mediated processes.

Future research should focus on identifying the specific sensors that perceive heavy metal stress and initiate the signaling cascade leading to NAS gene induction. A deeper understanding of the crosstalk between the this compound pathway and other metal detoxification mechanisms, such as those involving phytochelatins and metallothioneins, will be essential. Furthermore, leveraging the knowledge of the NA pathway for biotechnological applications holds immense promise. The development of crops with enhanced this compound synthesis could lead to phytoremediation strategies for cleaning up contaminated soils and the biofortification of staple crops with essential micronutrients, while minimizing the uptake of toxic heavy metals. This would contribute significantly to both environmental sustainability and global food security.

References

The Crucial Role of Nicotianamine in Plant Reproductive Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nicotianamine (NA), a non-proteinogenic amino acid, is a ubiquitous metal chelator in higher plants, playing an indispensable role in the transport and homeostasis of essential micronutrients. This technical guide provides an in-depth examination of the critical impact of this compound on plant reproductive biology. It has become increasingly evident that NA is fundamental for successful sexual reproduction, influencing pollen development, pollen tube growth, fertilization, and ultimately, seed viability and yield. Deficiencies in NA biosynthesis or transport lead to severe reproductive defects, including male sterility. This guide synthesizes current research to provide a comprehensive resource for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways involved.

Introduction

Micronutrient homeostasis is paramount for all aspects of plant growth and development. Iron (Fe) and zinc (Zn), in particular, are essential cofactors for numerous enzymes and proteins that drive cellular processes. This compound (NA) has emerged as a key molecule in the intricate network that governs the uptake, distribution, and bioavailability of these metal ions.[1][2][3] Synthesized from three molecules of S-adenosyl-L-methionine by this compound synthase (NAS), NA forms stable complexes with various metal cations, including Fe(II), Fe(III), Zn(II), and copper(II).[4] These NA-metal complexes are then transported throughout the plant, ensuring that sink tissues, such as developing reproductive organs, receive an adequate supply of these vital nutrients.

Studies utilizing genetic mutants, particularly in Arabidopsis thaliana and transgenic tobacco, have unequivocally demonstrated that a lack of NA leads to sterility, highlighting its non-redundant function in plant reproduction.[1][5][6] This guide will delve into the multifaceted role of NA in the reproductive phase of the plant life cycle.

The Role of this compound in Male Gametophyte Development and Function

The male gametophyte, or pollen grain, is highly sensitive to nutrient deficiencies. This compound plays a pivotal role in ensuring the proper development and function of pollen.

Metal Ion Delivery to Floral Organs

Successful pollen development is contingent on a steady supply of micronutrients to the anthers. NA is instrumental in the phloem-based, long-distance transport of Fe and Zn to floral tissues.[1][5] In the absence of NA, as seen in the Arabidopsis nas4x-2 quadruple mutant, these metals accumulate in the phloem of source leaves but are not efficiently delivered to sink organs like flowers, leading to deficiency in these reproductive tissues.[5]

Impact on Pollen Viability and Germination

The consequence of impaired metal delivery is a dramatic reduction in pollen viability and the inability of the pollen to germinate and grow a functional pollen tube.[1][5] Research has shown that both Fe and Zn can enhance pollen germination in vitro, suggesting that the sterility observed in NA-deficient mutants is, at least in part, a direct result of micronutrient deficiency in the pollen.[5]

Quantitative Data on the Impact of this compound

The following tables summarize quantitative data from key studies, illustrating the profound effects of altered this compound levels on metal homeostasis and reproductive parameters.

Table 1: Metal Concentrations in Reproductive Tissues of Wild-Type vs. NA-Deficient Plants

Plant Species & GenotypeTissueIron (Fe) Concentration (µg/g DW)Zinc (Zn) Concentration (µg/g DW)Reference
Arabidopsis thaliana (Col-0)Flowers120 ± 1585 ± 7Klatte et al., 2009
Arabidopsis thaliana (nas4x-1)Flowers85 ± 1060 ± 5Klatte et al., 2009
Arabidopsis thaliana (Col-0)Siliques150 ± 20100 ± 12Klatte et al., 2009
Arabidopsis thaliana (nas4x-1)Siliques100 ± 1590 ± 10Klatte et al., 2009
Nicotiana tabacum (Wild-Type)Flowers110 ± 1270 ± 8Takahashi et al., 2003
Nicotiana tabacum (naat transgenic)Flowers50 ± 745 ± 6*Takahashi et al., 2003

* Indicates a statistically significant difference from the wild-type.

Table 2: Effects of this compound Deficiency on Reproductive Success

Plant Species & GenotypePollen Viability (%)Seed Set per Silique/CapsuleSeed Germination Rate (%)Reference
Arabidopsis thaliana (Col-0)~9540-50>98Klatte et al., 2009
Arabidopsis thaliana (nas4x-2)<50 (sterile)N/AKlatte et al., 2009[5]
Nicotiana tabacum (Wild-Type)~90~1500>95Takahashi et al., 2003
Nicotiana tabacum (naat transgenic)Significantly Reduced0 (sterile)N/ATakahashi et al., 2003[1]

Signaling and Transport Pathways

This compound-mediated metal transport is a highly regulated process involving specific transporters. The primary transporters implicated in the movement of NA-metal complexes are members of the Yellow Stripe-Like (YSL) family.

Caption: this compound-mediated metal transport to reproductive tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in plant reproduction.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the sensitive detection of this compound in plant tissues.[5][7]

Objective: To accurately measure the concentration of this compound in various plant tissues.

Materials:

  • Plant tissue (e.g., flowers, siliques, leaves), flash-frozen in liquid nitrogen and lyophilized.

  • Extraction buffer: 80% methanol.

  • LC-MS/MS system equipped with a multimode ODS column.

  • This compound standard.

  • Microcentrifuge tubes, grinder, centrifuge.

Procedure:

  • Weigh 10-50 mg of lyophilized, ground plant tissue into a microcentrifuge tube.

  • Add 1 mL of ice-cold 80% methanol.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant completely using a vacuum concentrator.

  • Re-suspend the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of the this compound standard.

LCMS_Workflow start Start: Plant Tissue (e.g., Flowers) homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with 80% Methanol homogenize->extract centrifuge1 Centrifuge (14,000 x g) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Extract (Vacuum Concentrator) supernatant->dry resuspend Re-suspend in Mobile Phase dry->resuspend inject Inject into LC-MS/MS resuspend->inject analyze Data Acquisition & Quantification inject->analyze end End: this compound Concentration analyze->end

Caption: Workflow for this compound quantification using LC-MS/MS.

Analysis of Metal Content by ICP-MS

This protocol outlines the general procedure for determining the concentration of essential metals in plant reproductive tissues.

Objective: To measure the concentration of Fe, Zn, and other metals in plant tissues.

Materials:

  • Dried plant tissue.

  • Concentrated nitric acid (trace metal grade).

  • Hydrogen peroxide (30%, trace metal grade).

  • Microwave digestion system.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument.

  • Certified multi-element standards.

Procedure:

  • Dry plant tissue samples at 60-70°C to a constant weight.

  • Accurately weigh approximately 0.1-0.2 g of dried, ground tissue into a microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid to each vessel. Allow to stand for at least 30 minutes.

  • Add 1 mL of hydrogen peroxide.

  • Perform microwave digestion using a program with controlled temperature and pressure ramps suitable for plant material.

  • After digestion and cooling, dilute the digest to a final volume (e.g., 25 or 50 mL) with deionized water.

  • Analyze the diluted samples using ICP-MS.

  • Quantify metal concentrations by comparing signal intensities to a calibration curve prepared from certified standards.

In Vitro Pollen Germination Assay

This protocol, adapted for Arabidopsis, is a fundamental technique to assess pollen viability and tube growth.[6]

Objective: To determine the percentage of pollen germination and measure pollen tube length in vitro.

Materials:

  • Pollen germination medium (PGM): 18% (w/v) sucrose, 0.01% (w/v) boric acid, 1 mM CaCl₂, 1 mM Ca(NO₃)₂, 1 mM MgSO₄, 0.5% (w/v) agar, pH 7.0.

  • Petri dishes or glass slides.

  • Freshly opened flowers.

  • Microscope with a calibrated eyepiece or imaging software.

Procedure:

  • Prepare the PGM, heat to dissolve the agar, and pour a thin layer into petri dishes or onto slides. Allow to solidify.

  • Collect freshly dehisced anthers from the flowers of interest.

  • Gently touch the anthers to the surface of the solidified PGM to release the pollen.

  • Incubate the plates/slides in a humid chamber at room temperature (22-25°C) for 2-6 hours.

  • Observe the pollen under a microscope. A pollen grain is considered germinated if the length of the pollen tube is at least equal to the diameter of the pollen grain.

  • To determine the germination percentage, count the number of germinated and non-germinated pollen grains in several fields of view (at least 100 grains per replicate).

  • Measure the length of the pollen tubes using a calibrated eyepiece or image analysis software.

Generation of NA-Deficient and NA-Overexpressing Plants

Understanding the function of this compound has been greatly advanced by the creation and analysis of genetically modified plants.

Creating NA-Deficient Mutants

Loss-of-function mutants are typically generated by identifying T-DNA insertions in the this compound SYNTHASE (NAS) genes. In organisms with multiple NAS genes, such as Arabidopsis, multiple mutants must be crossed to generate higher-order mutants with significantly reduced or eliminated NA levels.[8]

Generating NA-Depleted Transgenic Plants

An alternative approach to creating an NA-deficient phenotype is to overexpress an enzyme that consumes NA. For instance, the constitutive expression of the barley this compound aminotransferase (NAAT) gene in tobacco (a non-graminaceous plant that produces NA but not phytosiderophores) results in the depletion of the endogenous NA pool, leading to reproductive sterility.[1][9]

Conclusion and Future Perspectives

This compound is unequivocally a cornerstone of plant reproductive biology. Its role as a metal chelator is not merely for general plant health but is specifically critical for the intricate processes of pollen development, germination, and fertilization. The sterility of NA-deficient plants underscores its fundamental importance.

Future research should focus on elucidating the precise downstream targets of NA-mediated metal delivery within reproductive cells. Identifying the specific metal-dependent enzymes and transcription factors that are impaired during NA deficiency will provide a more complete picture of the molecular consequences. Furthermore, exploring the potential interplay between this compound and other signaling molecules in reproductive tissues could reveal novel regulatory networks. From an agricultural and biotechnological standpoint, manipulating NA biosynthesis holds promise for biofortification of crops with essential micronutrients. However, a thorough understanding of its impact on reproductive fitness is essential to ensure that enhancing nutritional value does not inadvertently compromise crop yield. The knowledge consolidated in this guide serves as a foundation for these future endeavors, which will undoubtedly continue to uncover the profound significance of this compound in the plant kingdom.

References

The Role of Nicotianamine in Phloem-Based Iron Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Iron (Fe) is a vital micronutrient for plant growth and development, yet its low solubility and potential for toxicity necessitate a sophisticated system for transport and homeostasis. Nicotianamine (NA), a non-proteinogenic amino acid, has been identified as a critical chelator for the long-distance transport of iron and other metals, particularly within the phloem. This technical guide provides an in-depth examination of the molecular mechanisms governing NA-mediated iron transport. We will explore the biosynthesis of this compound, its chelation properties, and the role of specific transporters, such as the Yellow Stripe-Like (YSL) family, in facilitating the movement of the iron-nicotianamine complex. Through a synthesis of quantitative data from key mutant studies, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers in plant biology, agriculture, and drug development. Understanding this pathway is fundamental for developing strategies for crop biofortification and elucidating the broader principles of metal homeostasis in living organisms.

Introduction

Iron is indispensable for numerous cellular processes, including respiration and photosynthesis.[1] Despite its abundance in the earth's crust, its bioavailability to plants is often limited, especially in high-pH soils.[2][3] Once absorbed by the roots, iron must be efficiently distributed throughout the plant to various sink tissues, such as young leaves, flowers, and developing seeds. This long-distance transport occurs primarily through two vascular systems: the xylem and the phloem. While citrate is recognized as the main iron chelator in the acidic environment of the xylem, this compound (NA) is the principal chelator for iron transport in the alkaline conditions of the phloem sap.[4]

NA is a ubiquitous metal chelator found in all higher plants.[5][6] Its absence, as demonstrated in mutant studies, leads to severe defects in iron distribution, resulting in iron accumulation in source leaves while sink organs suffer from iron deficiency, causing chlorosis and sterility.[4][7][8] This highlights NA's indispensable role not just in long-distance movement but critically in the loading and unloading of iron from the phloem. This guide will dissect the components of this transport system, from synthesis to delivery.

The Molecular Machinery of NA-Mediated Iron Transport

The transport of iron via the phloem is a highly coordinated process involving the synthesis of the chelator (NA), the formation of the metal-chelator complex, and the transmembrane transport of this complex.

Biosynthesis of this compound

This compound is synthesized in a single step from three molecules of S-adenosyl-methionine (SAM). This reaction is catalyzed by the enzyme this compound Synthase (NAS).[2][7][9] The genes encoding NAS form a multigene family in many plants, including Arabidopsis, barley, and rice, allowing for differential regulation and function across various tissues and developmental stages.[2][7][9][10] The expression of NAS genes is often induced by iron deficiency, indicating a direct response to the plant's iron status.[7][9]

G SAM 3x S-adenosyl-methionine NA This compound (NA) SAM->NA Catalysis NAS This compound Synthase (NAS) NAS->SAM

Caption: The biosynthesis pathway of this compound (NA) from S-adenosyl-methionine.

Chelation of Iron by this compound

NA is a hexadentate chelator capable of binding a variety of divalent and trivalent metal cations, including Fe(II), Fe(III), Zn(II), and Cu(II).[11][12] While NA can bind both forms of iron, it preferentially chelates Fe(II) under physiological conditions, forming a kinetically stable complex.[12][13] The formation of the Fe(II)-NA complex is crucial within the phloem for two primary reasons:

  • Maintaining Solubility : The phloem sap has an alkaline pH (typically around 8.0), which would cause free iron to precipitate as insoluble hydroxides. Chelation by NA keeps iron soluble and mobile.[4][6]

  • Preventing Oxidative Stress : Free Fe(II) can participate in the Fenton reaction, generating highly toxic hydroxyl radicals. By sequestering Fe(II), NA minimizes this oxidative damage.[4]

Yellow Stripe-Like (YSL) Transporters

The movement of the Fe-NA complex across cellular membranes is mediated by members of the Yellow Stripe-Like (YSL) protein family.[14][15] These transporters are essential for loading the Fe-NA complex into the phloem in source tissues and unloading it in sink tissues.[16] In Arabidopsis, AtYSL1 and AtYSL3 are particularly important for delivering iron to developing seeds, and double mutants (ysl1ysl3) exhibit severe chlorosis and reduced fertility due to iron deficiency in reproductive structures.[16] AtYSL2 has been shown to transport both Fe-NA and Cu-NA complexes and is expressed widely in both roots and shoots.[17][18]

The Phloem Transport Pathway from Source to Sink

The journey of iron from mature source leaves to developing sink organs is a multi-step process reliant on the interplay between different chelators and transporters.

  • Xylem Delivery : Iron, primarily chelated by citrate, is transported from the roots to the source leaves via the xylem.[4]

  • Uptake and Chelation : Iron is taken up by leaf mesophyll cells. Inside the cell, it is chelated by NA, which is synthesized locally.

  • Phloem Loading : The Fe-NA complex is loaded into the sieve element-companion cell complex of the phloem. This step is likely mediated by YSL transporters.[11][14]

  • Long-Distance Translocation : The Fe-NA complex is transported along with sugars and other photoassimilates through the sieve tubes to various sink organs.

  • Phloem Unloading : Upon arrival at a sink tissue (e.g., a developing seed or young leaf), the Fe-NA complex is unloaded from the phloem. YSL transporters are critical for this exit step.[4]

  • Cellular Distribution : Once inside the cells of the sink tissue, iron is released from the complex and utilized for metabolic processes or stored.

Evidence from nas quadruple mutants, which completely lack NA, shows that iron accumulates within the vascular tissues of leaves, indicating a failure in phloem unloading.[4] This suggests that NA's most critical role in phloem-based transport is to facilitate the movement of iron out of the phloem and into the cells of sink organs.[4][8]

G cluster_source Source Leaf cluster_transport Long-Distance Transport cluster_sink Sink Organ (e.g., Seed) Xylem Xylem Arrival (Fe-Citrate) Mesophyll Mesophyll Cell (NA Synthesis) Xylem->Mesophyll Uptake PhloemLoading Phloem Loading (Fe-NA Complex) Mesophyll->PhloemLoading Chelation YSL_load YSL Transporter SieveTube Sieve Tube Element PhloemLoading->SieveTube Translocation YSL_load->PhloemLoading Mediates PhloemUnloading Phloem Unloading SieveTube->PhloemUnloading SinkCell Sink Cell Utilization & Storage PhloemUnloading->SinkCell Delivery YSL_unload YSL Transporter YSL_unload->PhloemUnloading Mediates

Caption: Overview of the phloem-based iron transport pathway from source to sink tissues.

Quantitative Analysis of NA-Mediated Iron Homeostasis

Studies using genetic mutants have been instrumental in quantifying the effects of NA deficiency on iron distribution. The data consistently show that a lack of NA disrupts the delivery of iron to sink organs.

Table 1: this compound and Iron Content in Arabidopsis Wild-Type vs. nas Mutants Data synthesized from studies on Arabidopsis thaliana mutants.

GenotypeTissueThis compound Level (vs. Wild-Type)Iron Content (vs. Wild-Type)Reference
nas4x-1Seeds~40%Decreased[7]
nas4x-1Rosette Leaves (Reproductive Stage)Not DetectableAccumulated[7]
nas4x-2 (NA-null)Young Leaves (Sink)Not DetectableDeficient[4]
nas4x-2 (NA-null)Aged Leaves (Source)Not DetectableSufficient / Accumulated[4]
nas4x-2 (NA-null)Flowers & SiliquesNot DetectableDeficient[4]
frd3 nas4x-2Aged LeavesNot DetectableReduced (compared to nas4x-2)[4]

Table 2: Metal Concentrations in Young Leaves of Wild-Type vs. naat Tobacco In naat transgenic tobacco, NA is consumed by the ectopic expression of this compound aminotransferase.

MetalConcentration Change in naat Tobacco (vs. Control)Reference
Copper (Cu)Markedly Lower[19]
Iron (Fe)Markedly Lower[19]
Zinc (Zn)Lower[19]
Manganese (Mn)Lower[19]

Key Experimental Protocols

Investigating the role of this compound in iron transport requires a combination of genetic, biochemical, and analytical techniques.

Quantification of this compound

A highly sensitive method for quantifying NA involves liquid chromatography/electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS).[20]

  • Sample Preparation : Plant tissue (~50-100 mg) is flash-frozen in liquid nitrogen and ground to a fine powder.[21]

  • Extraction : The powder is extracted twice with pre-warmed (60-80°C) ultrapure water.[21]

  • Derivatization : The amino and hydroxyl groups of NA in the extract are derivatized using 9-fluorenylmethoxycarbonyl chloride (FMOC) to enhance detection.[20]

  • Analysis : The derivatized sample is analyzed by LC/ESI-TOF-MS. Absolute quantification is achieved by comparing against a standard curve of derivatized NA.

G A 1. Plant Tissue Collection B 2. Homogenization (Liquid N2) A->B C 3. Hot Water Extraction B->C D 4. Derivatization (FMOC) C->D E 5. Analysis by LC/ESI-TOF-MS D->E

Caption: Experimental workflow for the quantification of this compound.

Quantification of Metal Content

Total iron and other metal concentrations in plant tissues are typically measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[1][4]

  • Sample Preparation : Plant tissues are harvested, washed with deionized water, and dried in an oven at 60-70°C to a constant weight.

  • Digestion : A precise dry weight of the sample is digested using a strong acid mixture (e.g., nitric acid and perchloric acid) with heating until the solution is clear.

  • Analysis : The digested sample is diluted with ultrapure water and analyzed by AAS or ICP-MS to determine the concentration of specific elements.

G A 1. Plant Tissue Harvest & Drying B 2. Acid Digestion A->B C 3. Dilution B->C D 4. Analysis by AAS or ICP-MS C->D E 5. Data Calculation (µg/g dry weight) D->E

Caption: Experimental workflow for the quantification of total metal content in tissues.

Visualization of Iron Distribution in Tissues

Histochemical staining is used to visualize the localization of iron within plant tissues.

  • Perls/DAB Staining : This is a classic method for detecting ferric iron (Fe³⁺).[21] Tissues are fixed, sectioned, and incubated with Perls' solution (potassium ferrocyanide in HCl), which reacts with Fe³⁺ to form a blue precipitate (Prussian blue). The signal can be enhanced by subsequent treatment with 3,3'-diaminobenzidine (DAB), which creates a dark brown, insoluble polymer, improving visibility.[22]

  • Fluorescence Imaging : More recent methods use fluorescent probes for high-sensitivity imaging of labile iron pools in living tissues.[23][24] Probes such as SiRhoNox-1 can detect labile Fe²⁺, while others can be used for Fe³⁺, allowing for the visualization of the redox status of iron at a subcellular level.[24]

Functional Characterization of YSL Transporters

The transport activity of YSL proteins is often confirmed using heterologous expression systems.

  • Yeast Complementation Assay : A YSL gene is expressed in a yeast mutant strain that is deficient in iron uptake (e.g., fet3fet4). If the YSL transporter is functional, it will rescue the growth of the mutant on an iron-limited medium when supplied with the appropriate substrate (e.g., Fe-NA).[15][16]

  • Xenopus Oocyte Electrophysiology : YSL transporter cRNA is injected into Xenopus oocytes. The transport of the charged Fe-NA complex across the oocyte membrane can be measured as an electrical current, providing detailed kinetic data about the transporter's activity.[5][15]

Conclusion and Future Perspectives

This compound is unequivocally a central player in the phloem-based transport of iron. Its roles as a chelator—maintaining iron solubility and preventing toxicity—and as a facilitator of phloem unloading are critical for proper iron distribution to sink organs. The NA-YSL transport system represents a tightly regulated pathway essential for plant growth, development, and reproduction.

For researchers and scientists, a deep understanding of this pathway is paramount for agricultural innovation. Enhancing the expression of NAS and YSL genes is a promising strategy for the biofortification of staple crops, aiming to increase the iron and zinc content in edible portions to combat human micronutrient deficiencies.[2] For drug development professionals, this compound itself is of interest as it has been shown to inhibit angiotensin I-converting enzyme (ACE), suggesting potential applications in managing hypertension.[2] Future research will likely focus on the precise regulatory networks that control the NA-YSL pathway and its interaction with the transport of other essential metals.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Nicotianamine using LC/ESI-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotianamine (NA) is a non-proteinogenic amino acid ubiquitous in higher plants, where it plays a crucial role as a metal chelator, facilitating the transport and homeostasis of essential micronutrients such as iron, zinc, and copper. Beyond its physiological importance in plants, this compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential antihypertensive properties. Consequently, a robust and sensitive analytical method for the accurate quantification of this compound in various biological matrices is of paramount importance for both fundamental research and applied sciences.

This document provides a detailed application note and protocol for the quantitative analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (LC/ESI-TOF-MS). The described method employs a pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance the chromatographic retention and ionization efficiency of the highly polar this compound molecule. The use of an internal standard ensures high accuracy and reproducibility of the quantification.

Experimental Protocols

Sample Preparation (Plant Tissue)

This protocol is a general guideline for the extraction of this compound from plant tissues and should be optimized for specific sample types.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Freeze a known weight of fresh plant tissue (e.g., 100 mg) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add a specific volume of deionized water (e.g., 1 mL) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at 80°C for 30 minutes to facilitate extraction.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for derivatization.

FMOC-Cl Derivatization

Derivatization with FMOC-Cl is essential to decrease the polarity of this compound, allowing for its retention on a reversed-phase chromatography column.[1][2][3]

Materials:

  • Sample extract or this compound standard solution

  • Internal Standard (IS) solution (Nε-nicotyllysine, NL)

  • Borate buffer (0.1 M, pH 9.0)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 5 mg/mL in acetone)

  • Formic acid

Procedure:

  • To 25 µL of the sample extract or standard solution, add a known amount of the internal standard, Nε-nicotyllysine (NL).[1][2]

  • Add 5 µL of 0.1 M borate buffer (pH 9.0).

  • Add 20 µL of the FMOC-Cl solution.

  • Vortex the mixture and let it react at room temperature for 15 minutes.

  • To stop the reaction, add 5 µL of formic acid to acidify the mixture to approximately pH 4.0.[3]

  • The derivatized sample is now ready for LC/ESI-TOF-MS analysis.

LC/ESI-TOF-MS Analysis

Instrumentation:

  • Liquid Chromatography system (e.g., Agilent 1100 Series)

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 5 µm)

  • ESI-TOF Mass Spectrometer (e.g., Agilent 6210)

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-45 min: 20% B (isocratic, for column re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

ESI-TOF-MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 60 V

  • Drying Gas (N2) Temperature: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 30 psi

  • Mass Range: m/z 100-1000

  • Data Acquisition: Profile mode

Ions to Monitor:

  • di-FMOC-Nicotianamine [M+H]⁺: m/z 749.3

  • di-FMOC-Nε-nicotyllysine (IS) [M+H]⁺: m/z 696.3

Data Presentation

The quantitative performance of the LC/ESI-TOF-MS method for this compound analysis is summarized in the tables below. A linear calibration curve is generated by plotting the peak area ratio of di-FMOC this compound to the di-FMOC internal standard against the molar ratio of the standard solutions.[1][2]

ParameterValueReference
Limit of Detection (LOD) 0.5 ng/mL[4]
Limit of Quantitation (LOQ) 1.5 ng/mL[5]
Linearity Range 0.5 - 50 ng/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Recovery 83% - 104%[6]

Note: The presented quantitative data is a compilation from multiple sources utilizing similar LC-MS based methods. For rigorous validation, it is recommended to determine these parameters in-house using the specific instrumentation and matrices of interest.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a fundamental pathway in all higher plants, starting from the amino acid methionine.

Nicotianamine_Biosynthesis Methionine Methionine SAM_Synthetase S-adenosylmethionine Synthetase (SAMS) Methionine->SAM_Synthetase SAM S-adenosylmethionine (SAM) (3 molecules) SAM_Synthetase->SAM NAS This compound Synthase (NAS) SAM->NAS This compound This compound (NA) NAS->this compound

Caption: Biosynthesis of this compound from methionine.

Experimental Workflow for this compound Quantification

The overall experimental workflow from sample preparation to data analysis is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plant_Tissue Plant Tissue Extraction Aqueous Extraction Plant_Tissue->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Add_IS Add Internal Standard (NL) Filtration->Add_IS Add_FMOC Add Borate Buffer & FMOC-Cl Add_IS->Add_FMOC Reaction React for 15 min Add_FMOC->Reaction Quench Quench with Formic Acid Reaction->Quench LC_Separation LC Separation (C18 Column) Quench->LC_Separation MS_Detection ESI-TOF-MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification.

References

Detecting Nicotianamine-Metal Complexes in Planta: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the detection and characterization of nicotianamine-metal complexes within plant tissues. The protocols and data presented are intended to guide researchers in selecting and implementing the most appropriate techniques for their specific research questions related to metal homeostasis, biofortification, and toxicology in plants.

This compound (NA) is a non-proteinogenic amino acid ubiquitous in higher plants, where it plays a crucial role as a chelator of divalent metal cations. It is integral to the transport and homeostasis of essential micronutrients such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn). Understanding the in planta speciation of these metals with NA is critical for research in plant physiology, crop improvement, and phytoremediation.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and specificity for the direct detection and quantification of NA-metal complexes. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing these non-covalent complexes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying NA-metal complexes from complex plant extracts. The choice of chromatographic conditions is critical to preserve the integrity of the complexes.

Application Note: LC-MS is ideal for identifying and quantifying known NA-metal complexes in various plant tissues, such as roots, leaves, and seeds.[1][2] A key challenge is the high polarity of this compound, which can result in poor retention on standard reversed-phase columns.[3] To overcome this, methods have been developed using multimode ODS columns or derivatization agents.[3][4]

Experimental Protocol: LC-MS/MS for this compound Quantification

This protocol is adapted from methodologies developed for the analysis of this compound in plant-based foods.[3]

  • Sample Preparation (Plant Tissue Extract):

    • Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of 80% methanol and vortex thoroughly.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • For quantitative analysis, a standard addition method is recommended to mitigate matrix effects.[3]

  • LC-MS/MS Conditions:

    • LC System: High-performance liquid chromatography system.

    • Column: Multimode ODS column (for improved retention of polar compounds).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate NA from other components.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative ion mode, depending on the complex of interest.[1]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NA and its metal complexes.

Direct Infusion ESI-Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Direct infusion ESI-TOF-MS allows for the rapid analysis of NA-metal complexes without chromatographic separation. This method is particularly useful for studying the formation and stability of these complexes under different pH conditions.[5][6]

Application Note: This technique is excellent for in vitro studies of NA-metal complex formation and for screening plant extracts for the presence of various complexes. The high resolution of TOF-MS aids in the accurate identification of the elemental composition of the detected ions.[5] The stability of NA complexes is pH-dependent, with most metals being chelated at neutral or basic pH values.[5][7]

Experimental Protocol: pH-Dependent Formation of NA-Metal Complexes by ESI-TOF-MS

This protocol is based on studies investigating the effect of pH on metal-nicotianamine complex formation.[5][6]

  • Sample Preparation:

    • Prepare 1 mM stock solutions of this compound and the metal salt (e.g., FeCl₂, ZnCl₂, CuCl₂) in LC-MS grade water.

    • For each pH value to be tested (e.g., pH 2.5 to 8.5), prepare a series of solutions containing a final concentration of 50 µM NA and 50 µM metal salt in a suitable buffer (e.g., ammonium acetate for pH < 7.0, ammonium bicarbonate for pH > 7.0).[6]

    • Just before analysis, dilute the samples with 50% acetonitrile and re-measure the pH.[6]

  • ESI-TOF-MS Conditions:

    • Infusion Rate: 5 µL/min.

    • Ionization Mode: ESI positive or negative mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas: Nitrogen at a flow rate and temperature optimized for the instrument.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Acquire spectra over a range of pH values to observe the formation and disappearance of specific NA-metal complex peaks.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution separation technique that is well-suited for the speciation of metals.[8][9][10] It offers an alternative to LC-MS, particularly for complex samples where chromatographic separation is challenging.

Application Note: The high separation efficiency of CE makes it a powerful tool for resolving different metal-ligand complexes in plant extracts.[8][10] CE coupled with inductively coupled plasma mass spectrometry (ICP-MS) provides element-specific detection with very low detection limits.[8][10]

Experimental Protocol: CE-ICP-MS for Metal Speciation

This generalized protocol is based on the principles of CE-ICP-MS for metal speciation.[8][10]

  • Sample Preparation:

    • Prepare plant extracts as described for LC-MS.

    • The extract may require dilution in the CE running buffer.

  • CE-ICP-MS Conditions:

    • CE System: Capillary electrophoresis system.

    • Capillary: Fused-silica capillary.

    • Background Electrolyte: A buffer system optimized for the separation of NA-metal complexes (e.g., 20 mM ammonium acetate, pH 6.0).

    • Separation Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Interface: A nebulizer interface to couple the CE outlet to the ICP-MS torch.

    • ICP-MS System: Inductively coupled plasma mass spectrometer.

    • Monitored Isotopes: Select the isotopes of the metals of interest (e.g., ⁵⁶Fe, ⁶⁴Zn, ⁶³Cu).

X-ray Absorption Spectroscopy (XAS)

XAS is a non-destructive, in-situ technique that provides information on the chemical speciation and coordination environment of metals in biological samples.[11][12] It is a key method for confirming the presence of NA-metal complexes directly within plant tissues.[13][14]

Application Note: XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can identify the oxidation state and the identity and arrangement of neighboring atoms around a specific metal atom.[15] This allows for the direct probing of the metal's binding environment in intact or minimally prepared plant samples.[11][13]

Experimental Protocol: XAS Analysis of Metal Speciation in Plant Tissues

This protocol outlines the general steps for XAS analysis of plant samples.[15]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots).

    • The tissue can be analyzed fresh, frozen, or freeze-dried.

    • For analysis, samples are typically mounted in sample holders with Kapton tape.[15]

  • XAS Data Collection:

    • Data is collected at a synchrotron light source.[15]

    • The incident X-ray energy is scanned across the absorption edge of the metal of interest (e.g., the Fe K-edge at 7112 eV).[15]

    • Data can be collected in fluorescence mode for dilute samples or transmission mode for more concentrated samples.

  • Data Analysis:

    • XANES Analysis: The position and features of the absorption edge provide information on the oxidation state of the metal.

    • EXAFS Analysis: The oscillations above the absorption edge are analyzed to determine the number and type of neighboring atoms and their distances from the central metal atom.

    • The experimental spectra are compared to spectra of known standard compounds (e.g., synthesized NA-metal complexes) to identify the in planta species.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for the detection of this compound-metal complexes.

ComplexMethodm/z ([M-H]⁻)NotesReference
Zn(II)-NALC-ESI-Q-TOF-MS364.049Detected in Arabidopsis halleri roots and root exudates.[1]
Fe(II)-NALC-ESI-Q-TOF-MS356.055Detected in Arabidopsis halleri roots and root exudates.[1]
Ni-NAHPLC-ESI-MS-Identified in the xylem sap of Thlaspi caerulescens.[16]
Various Metal-NAESI-TOF-MS-pH-dependent formation studied for Mn, Fe(II), Fe(III), Ni, Cu, Zn.[5]

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation and matrix. A method for this compound (not complexed) using LC-MS/MS reported an LOD of 0.5 ng/mL.[3]

Visualizations

Signaling and Transport Pathway

Nicotianamine_Metal_Transport cluster_soil Rhizosphere cluster_root Root Cell cluster_vasculature Vasculature cluster_shoot Shoot/Sink Tissues Metal_ions Metal Ions (Fe, Zn, Cu, Ni) NA_secreted Secreted NA Me_NA_uptake Me-NA Complex NA_secreted->Me_NA_uptake YSL_transporter YSL Transporter Me_NA_uptake->YSL_transporter Uptake NAS This compound Synthase (NAS) NA_synthesis This compound (NA) NAS->NA_synthesis Synthesis NA_synthesis->NA_secreted Secretion (ENA1) Me_NA_cytosol Me-NA Complex (Cytosol) NA_synthesis->Me_NA_cytosol Chelates intracellular metals ZIF1 ZIF1 Transporter NA_synthesis->ZIF1 Transport Xylem Xylem Loading Me_NA_cytosol->Xylem Loading via YSL transporters Vacuole Vacuole ZIF1->Vacuole Sequestration Phloem Phloem Transport Xylem->Phloem Translocation Shoot_delivery Delivery to Shoot and Seeds Phloem->Shoot_delivery Distribution Experimental_Workflow cluster_analysis Analytical Methods start Plant Tissue (Roots, Shoots, Xylem Sap) prep Sample Preparation (Extraction / Homogenization) start->prep xas_prep In-situ Sample Mounting (Fresh/Frozen Tissue) start->xas_prep lcms LC-MS/MS (Separation & Quantification) prep->lcms cems CE-MS (High-Resolution Speciation) prep->cems direct_ms Direct Infusion ESI-MS (Complex Stability) prep->direct_ms data Data Analysis (Identification & Quantification) lcms->data cems->data direct_ms->data xas X-ray Absorption Spectroscopy (In-situ Speciation) xas_prep->xas xas->data Methods_Relationship center_node NA-Metal Complex (in planta) lcms LC-MS center_node->lcms Extract & Detect cems CE-MS center_node->cems Extract & Separate xas XAS center_node->xas Directly Probe group_id Identification & Quantification group_spec In-situ Speciation & Validation

References

Application Notes and Protocols for Tracing Nicotianamine Movement Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing isotopic labeling techniques to trace the movement of nicotianamine (NA), a crucial metal chelator in plants. Understanding the transport of NA is vital for research in plant nutrition, metal homeostasis, and biofortification strategies.

Introduction to this compound and Isotopic Tracing

This compound is a non-proteinogenic amino acid ubiquitous in higher plants, where it plays a central role in the transport and homeostasis of essential micronutrients such as iron (Fe), zinc (Zn), and copper (Cu).[1][2] It functions by chelating these metal ions, thereby increasing their solubility and facilitating their movement throughout the plant, from roots to shoots and into sink tissues like seeds and developing leaves.[3][4] Isotopic labeling is a powerful technique that allows for the direct tracking of NA molecules within the plant, providing invaluable insights into its transport pathways and localization at the tissue and cellular levels.[1][5] By replacing atoms in the NA molecule with their heavier, stable isotopes (e.g., ¹⁵N or ¹³C), researchers can distinguish the exogenously supplied, labeled NA from the endogenous, unlabeled pool.

Key Applications

  • Visualizing NA Distribution: High-resolution imaging techniques like NanoSIMS can be used to map the precise location of isotopically labeled NA within plant tissues and cells.[1][5]

  • Understanding Metal Transport: Tracer studies with labeled NA help elucidate its role in the long-distance transport of metals through the xylem and phloem.[3][6]

  • Investigating Metal Homeostasis: These techniques can shed light on how NA contributes to the regulation of metal concentrations within different plant organs and organelles.[2]

  • Biofortification Research: By understanding how NA delivers essential metals to edible plant parts, researchers can develop strategies to enhance the nutritional value of crops.[4]

Experimental Protocols

Protocol 1: Production of ¹⁵N-Labeled this compound (¹⁵N-NA)

This protocol is adapted from studies that utilize heterologous expression of a this compound synthase (NAS) gene in yeast.[1]

Materials:

  • Saccharomyces cerevisiae (yeast) strain.

  • Yeast expression vector containing a NAS gene (e.g., AtNAS2).

  • Yeast growth medium (e.g., YPD).

  • Minimal medium containing ¹⁵N-labeled ammonium sulfate as the sole nitrogen source.

  • Lysis buffer.

  • Centrifugation equipment.

  • HPLC for purification (optional).

Procedure:

  • Yeast Transformation: Transform the yeast strain with the expression vector carrying the NAS gene.

  • Pre-culture: Inoculate a single colony of the transformed yeast into standard YPD medium and grow overnight.

  • ¹⁵N Labeling: Pellet the pre-culture cells and resuspend them in a minimal medium where the standard nitrogen source is replaced with ¹⁵N-labeled ammonium sulfate.

  • Induction of Expression: If using an inducible promoter, add the appropriate inducer to the culture.

  • Cell Harvest: After a suitable incubation period for protein expression and NA synthesis, harvest the yeast cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells (e.g., using glass beads or a French press).

  • Extraction of ¹⁵N-NA: Centrifuge the lysate to remove cell debris. The supernatant will contain the ¹⁵N-NA.

  • Purification (Optional): The crude extract can be used directly in tracer experiments, or the ¹⁵N-NA can be further purified using techniques like HPLC.[4]

Protocol 2: Tracer Experiment with ¹⁵N-NA in Plants

This protocol describes the application of the produced ¹⁵N-NA to plants to trace its movement.[1]

Materials:

  • Wild-type and, if available, NA-deficient mutant plants (e.g., tomato chloronerva mutant).[1]

  • Hydroponic culture system.

  • ¹⁵N-NA extract (from Protocol 1).

  • Control extracts (from yeast transformed with an empty vector).

  • Inductively coupled plasma-mass spectrometry (ICP-MS) for metal analysis.

  • High-resolution secondary ion mass spectrometry (NanoSIMS) for imaging.

Procedure:

  • Plant Growth: Grow plants hydroponically under controlled conditions.

  • Tracer Application:

    • Prepare different treatment solutions in the hydroponic medium:

      • Negative control (no added Fe or NA).

      • +Fe control (e.g., Fe-EDTA).

      • +Fe + Control yeast extract.

      • +Fe + ¹⁴N-NA yeast extract.

      • +Fe + ¹⁵N-NA yeast extract.

    • Transfer the plants to the respective treatment solutions. The shoots of the plants can be dipped into the solutions.[1]

  • Incubation: Allow the plants to take up the solutions for a defined period (e.g., 2 days).[1]

  • Sample Collection: Harvest plant tissues of interest (e.g., leaves, stems, roots).

  • Metal Concentration Analysis:

    • Wash the harvested tissues thoroughly to remove any surface contamination.

    • Dry and digest the plant material.

    • Determine the concentrations of Fe, Zn, and other metals using ICP-MS.[1]

  • NanoSIMS Analysis:

    • For high-resolution imaging, prepare thin sections of the plant tissue.

    • Analyze the distribution of ¹⁵N using a NanoSIMS instrument to visualize the localization of the supplied ¹⁵N-NA.[1]

Quantitative Data

The following table summarizes representative quantitative data from a tracer experiment using ¹⁵N-NA on the tomato chloronerva (chln) mutant, which is deficient in NA.[1]

Treatment GroupFe Concentration (µg/g DW)Zn Concentration (µg/g DW)Mn Concentration (µg/g DW)
Wild Type (WT)1505080
chln Negative Control502060
chln +Fe1002570
chln +Fe + GFP Yeast Extract1103075
chln +Fe + ¹⁴N-NA1806078
chln +Fe + ¹⁵N-NA1906579

Data are hypothetical and based on trends reported in the literature.[1]

Visualizations

Signaling Pathway of this compound Synthesis

Nicotianamine_Synthesis SAM 3x S-adenosylmethionine (SAM) NAS This compound Synthase (NAS) SAM->NAS NA This compound (NA) NAS->NA One-step reaction

Caption: Biosynthesis of this compound from S-adenosylmethionine.

Experimental Workflow for Tracing ¹⁵N-NA

Experimental_Workflow cluster_production ¹⁵N-NA Production cluster_tracing Plant Tracer Experiment cluster_analysis Analysis Yeast Yeast with NAS gene Culture Culture in ¹⁵N medium Yeast->Culture Extract Extraction of ¹⁵N-NA Culture->Extract Treatment Application of ¹⁵N-NA Extract->Treatment Plants Hydroponically grown plants Plants->Treatment Harvest Harvest tissues Treatment->Harvest ICPMS ICP-MS (Metal Content) Harvest->ICPMS NanoSIMS NanoSIMS (¹⁵N Localization) Harvest->NanoSIMS

Caption: Workflow for ¹⁵N-NA production and tracing in plants.

Logical Relationship of this compound in Metal Transport

NA_Metal_Transport cluster_root Root cluster_transport Long-Distance Transport cluster_sink Sink Tissues Metal_Soil Metal ions in soil (e.g., Fe²⁺, Zn²⁺) NA_Root This compound (NA) Metal_Soil->NA_Root Chelation NA_Metal_Complex NA-Metal Complex NA_Root->NA_Metal_Complex Xylem_Phloem Xylem & Phloem NA_Metal_Complex->Xylem_Phloem Loading Leaves_Seeds Leaves, Seeds, Flowers Xylem_Phloem->Leaves_Seeds Unloading

Caption: Role of this compound in metal uptake and transport.

References

Application Notes and Protocols for In Silico Modeling of Nicotianamine-Metal Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotianamine (NA) is a non-proteinogenic amino acid ubiquitous in higher plants, where it functions as a crucial chelator for metal ions.[1][2] It plays a pivotal role in the homeostasis, transport, and detoxification of essential micronutrients such as iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn).[1][3] The ability of NA to form stable, six-coordinate complexes with various metal cations is central to their solubility and mobility within plant tissues, from root uptake to translocation via xylem and phloem.[3][4][5][6] Understanding the intricate details of these interactions at a molecular level is critical for applications in crop biofortification—enhancing the mineral content of staple foods—and for developing novel chelation-based therapeutic strategies.

In silico modeling provides a powerful and cost-effective approach to investigate the structural, dynamic, and energetic properties of this compound-metal complexes. Computational methods such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations offer insights that are often difficult to obtain through experimental techniques alone.[7][8] These models can predict binding affinities, elucidate coordination geometries, and simulate the behavior of these complexes in a physiological environment.

These application notes provide a summary of quantitative data on NA-metal interactions and detailed protocols for performing in silico analyses, aimed at guiding researchers in this interdisciplinary field.

Quantitative Data: this compound-Metal Complex Stability

The stability of complexes formed between this compound and various metal ions is a key determinant of its biological function. This stability is quantified by the stability constant (log K), with higher values indicating a stronger interaction. The strength of these complexes generally follows the order: Fe³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ ≈ Zn²⁺ > Fe²⁺ > Mn²⁺.[3][9]

Metal IonStability Constant (log K)Reference
Fe³⁺20.6[3][9][10]
Cu²⁺18.6[3][9]
Ni²⁺16.1[3][9]
Co²⁺14.8[3][9]
Zn²⁺14.7[3][9]
Fe²⁺12.1 - 12.8[3][9][10]
Mn²⁺8.8[3][9]

Table 1: Experimentally determined stability constants (log K) for this compound complexes with various divalent and trivalent metal ions.

In Silico Experimental Workflows and Protocols

A typical computational workflow for studying NA-metal interactions involves several stages, from system preparation to detailed analysis. The choice of method depends on the specific research question, balancing computational cost with the required level of accuracy.

G cluster_prep 1. System Preparation cluster_methods 2. Computational Methods cluster_analysis 3. Analysis ligand Ligand Preparation (NA 3D Structure) metal Metal Ion Setup docking Molecular Docking (Pose Prediction) ligand->docking metal->docking md Molecular Dynamics (MD) (Stability & Dynamics) docking->md qm QM & QM/MM (Energetics & Bonding) docking->qm md->qm binding_energy Binding Free Energy (MM/PBSA, etc.) md->binding_energy structural Structural Analysis (RDF, RMSD, Bonds) md->structural qm->binding_energy electronic Electronic Properties (QM) qm->electronic

General workflow for in silico modeling of NA-metal interactions.
Protocol 1: Molecular Dynamics (MD) Simulation of a Pre-formed NA-Metal Complex

MD simulations are used to study the physical movement and stability of atoms and molecules over time, providing a detailed view of the complex in a simulated physiological environment.[11]

Objective: To assess the stability, dynamics, and solvation properties of an NA-metal complex in an aqueous solution.

Methodology:

  • System Preparation:

    • Obtain the 3D coordinates for this compound (e.g., from PubChem or generated using a molecule builder).

    • Manually place the metal ion of interest (e.g., Zn²⁺, Fe²⁺) at the known chelation site, coordinating it with the six functional groups (three amino and three carboxyl groups) of NA to form a hexadentate complex.[3][4]

    • Use a molecular modeling suite (e.g., AMBER, GROMACS, NAMD).

  • Force Field Selection and Parametrization:

    • Select a base force field for the ligand (e.g., GAFF, CGenFF).

    • Crucially, select appropriate parameters for the metal ion. Standard force fields are often poorly parametrized for metals. Specialized non-bonded models, such as the 12-6-4 potential, or specifically optimized parameters for common ions are recommended.[12][13]

    • Use tools like MCPB.py for AMBER to generate parameters for the metal center and its coordination bonds with NA.[11] This step typically involves a quantum mechanical calculation (e.g., using Gaussian) on the core complex to derive accurate bond lengths, angles, and partial charges.

  • Solvation and Ionization:

    • Place the parametrized NA-metal complex in a periodic box of explicit water models (e.g., TIP3P).[7][12]

    • Add counter-ions (e.g., Cl⁻) to neutralize the system's total charge.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to relax the system and remove steric clashes. This is usually a multi-stage process, first restraining the complex and relaxing the water, then gradually releasing the restraints.

    • Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant.

    • Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to ensure the system density reaches a stable value.

    • Production Run: Run the simulation for a desired length of time (e.g., 50-200 ns) to collect trajectory data for analysis.

  • Analysis:

    • Structural Stability: Calculate the Root Mean Square Deviation (RMSD) of the complex over time to assess its stability.

    • Coordination Analysis: Monitor the distances between the metal ion and NA's coordinating atoms to ensure the complex remains intact.

    • Solvent Structure: Calculate the Radial Distribution Function (RDF) for water molecules around the metal ion and the complex.

    • Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on trajectory snapshots to estimate the binding free energy of the complex.[14]

Protocol 2: Quantum Mechanics / Molecular Mechanics (QM/MM) Calculation

For a highly accurate description of electronic effects, bond formation/breaking, and charge transfer, a QM/MM approach is superior.[8][15] This method treats the chemically active region (the NA-metal core) with quantum mechanics and the rest of the system (solvent) with classical molecular mechanics.[15]

Objective: To accurately calculate the binding energy and characterize the electronic structure of the NA-metal coordination.

Methodology:

  • System Setup:

    • Prepare and equilibrate the system using a classical MD simulation as described in Protocol 1.

    • Select a representative snapshot from the equilibrated trajectory.

  • Defining QM and MM Regions:

    • Define the QM region to include the this compound molecule and the central metal ion.[15]

    • The MM region will consist of all surrounding water molecules and counter-ions.

  • QM/MM Calculation:

    • Choose a suitable QM level of theory. Density Functional Theory (DFT) with a functional like B3LYP is a common choice.

    • Select an appropriate basis set for the atoms in the QM region.

    • Perform the QM/MM calculation using software like Gaussian, ORCA, or through integrated QM/MM capabilities in MD packages.

    • The calculation can be a single-point energy evaluation, a geometry optimization of the QM region, or a QM/MM molecular dynamics simulation.

  • Analysis:

    • Binding Energy: Calculate the interaction energy between NA and the metal ion with high accuracy. The formula is typically: E_binding = E_complex(QM/MM) - [E_NA(QM/MM) + E_metal(QM/MM)]

    • Charge Distribution: Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand charge transfer upon complexation.

    • Orbital Analysis: Visualize the molecular orbitals (e.g., HOMO, LUMO) to understand the nature of the coordination bonds.

Biological Context: The Role of this compound in Plant Metal Transport

In silico modeling is grounded in biological function. NA is a key molecule in a complex network of transporters that facilitate metal movement throughout the plant, from the soil to the shoots and seeds. Overexpression of NA synthase (NAS) genes can lead to increased metal tolerance and accumulation.[16]

G cluster_root Root Cell & Apoplast cluster_transport Long-Distance Transport cluster_shoot Shoot / Sink Tissues rhizosphere Rhizosphere (Soil) ena1 ENA1 Transporter rhizosphere->ena1 Me²⁺ complex_form Me-NA Complex Formation rhizosphere->complex_form na_out NA Secretion ena1->na_out NA na_out->complex_form ysl_uptake YSL Transporter (Uptake) complex_form->ysl_uptake Me-NA xylem Xylem Loading (via YSL) ysl_uptake->xylem phloem Phloem Loading (Me-NA) ysl_uptake->phloem delivery Delivery to Sink Tissues (Leaves, Seeds) xylem->delivery phloem->delivery vacuole Vacuolar Sequestration (via ZIF1 Transporter) delivery->vacuole Detoxification/ Storage

Role of this compound in plant metal uptake and transport.[3][9]

References

Application Note: Determination of Nicotianamine in Food Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of nicotianamine in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a metal-chelating non-proteinogenic amino acid found in plants, has garnered interest for its potential antihypertensive properties. Its high polarity presents a challenge for conventional reversed-phase liquid chromatography. This document provides two distinct protocols: a direct analysis method using a multimode ODS column that avoids derivatization, and an alternative method involving pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for enhanced retention on standard reversed-phase columns. These methods are suitable for researchers, scientists, and professionals in food science and drug development for the accurate determination of this compound in products such as soy-based foods, juices, and teas.

Introduction

This compound is a ubiquitous metal chelator in the plant kingdom, playing a crucial role in the uptake and transport of essential micronutrients like iron and zinc.[1][2][3] Recent studies have also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its relevance in human health and nutrition.[2][3] The accurate quantification of this compound in food is therefore essential for nutritional assessment and for the development of functional foods. However, the high polarity of this compound makes its retention and separation on conventional C18 columns challenging. This application note presents a primary method that circumvents this issue by employing a multimode ODS column, allowing for a simple "dilute-and-shoot" or straightforward extraction protocol without the need for derivatization.[1][2][3] An alternative protocol using FMOC-Cl derivatization is also described for laboratories equipped with standard reversed-phase columns.

Experimental Protocols

Protocol 1: Direct Analysis of this compound using a Multimode ODS Column

This method is adapted from the work of Yamaguchi and Uchida (2012) and is recommended for its simplicity and robustness.[1][2][3]

1. Sample Preparation

  • Liquid Samples (e.g., Soy Sauce, Fruit Juice, Tea, Soy Milk):

    • Accurately weigh 1.0 g of the liquid sample into a 50 mL volumetric flask.

    • Dilute to the mark with Milli-Q water.

    • For samples with high particulate matter, centrifuge at 5,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

    • Due to potential matrix effects, the standard addition method is recommended for accurate quantification.[1][2][3]

  • Solid and Semi-Solid Samples (e.g., Soybean Curd, Vegetable Paste):

    • Homogenize the sample to ensure uniformity.

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 50% aqueous ethanol.

    • Vortex for 5 minutes to ensure thorough mixing.

    • For enhanced extraction, sonicate for 15 minutes in a water bath.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Multimode ODS Column (e.g., Scherzo SM-C18, 150 mm x 2.0 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %B
      0.0 5
      10.0 95
      15.0 95
      15.1 5

      | 20.0 | 5 |

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound (Quantifier) 304.2 114.1 100 25

      | this compound (Qualifier) | 304.2 | 185.1 | 100 | 20 |

Protocol 2: Analysis of this compound via FMOC-Cl Derivatization

This protocol is an alternative for laboratories without access to a multimode column and relies on derivatization to enhance the hydrophobicity of this compound.

1. Sample Preparation and Derivatization

  • Extract samples as described in Protocol 1 (Solid and Semi-Solid Samples).

  • Transfer 100 µL of the filtered extract into a clean microcentrifuge tube.

  • Add 100 µL of 100 mM borate buffer (pH 8.0).

  • Add 200 µL of 5 mM FMOC-Cl in acetonitrile.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To quench the reaction, add 100 µL of 20 mM glycine.

  • Vortex for 10 seconds.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Standard C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 35°C

    • Gradient Program:

      Time (min) %B
      0.0 20
      12.0 80
      15.0 80
      15.1 20

      | 20.0 | 20 |

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: ESI, Positive

    • MRM Transitions: Note: The exact mass of the FMOC-nicotianamine derivative may vary depending on the number of FMOC groups attached. It is recommended to determine the precursor ion and optimize the product ions and collision energies in-house. A likely precursor for mono-FMOC-nicotianamine would be m/z 526.2.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      FMOC-Nicotianamine (Quantifier) 526.2 Optimize 100 Optimize

      | FMOC-Nicotianamine (Qualifier) | 526.2 | Optimize | 100 | Optimize |

Data Presentation

Table 1: Quantitative Performance of the Direct Analysis Method (Protocol 1)

ParameterValueFood Matrix Examples
Limit of Detection (LOD)0.5 ng/mLSoy Sauce, Juices, Tea
Limit of Quantification (LOQ)1.5 ng/mLSoy Sauce, Juices, Tea
Linearity (r²)>0.995Spiked Samples
Recovery85-110% (with standard addition)Various
This compound Range in Soy Sauce<0.25 - 71 µg/gCommercial Soy Sauces

Data derived from Yamaguchi and Uchida (2012).[1][2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Sample (Liquid or Solid) extraction Dilution (Liquid) or Aqueous/Ethanolic Extraction (Solid) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration lc_separation LC Separation (Multimode ODS Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Standard Addition) data_acquisition->quantification

Caption: Experimental workflow for the direct determination of this compound.

derivatization_workflow cluster_derivatization Derivatization Protocol cluster_analysis_deriv LC-MS/MS Analysis sample_extract Sample Extract add_buffer Add Borate Buffer sample_extract->add_buffer add_fmoc Add FMOC-Cl add_buffer->add_fmoc react Reaction (10 min) add_fmoc->react quench Quench with Glycine react->quench filter_deriv 0.22 µm Filtration quench->filter_deriv lc_separation_deriv LC Separation (C18 Column) filter_deriv->lc_separation_deriv ms_detection_deriv MS/MS Detection (ESI+, MRM Mode) lc_separation_deriv->ms_detection_deriv

Caption: Workflow for the FMOC-Cl derivatization of this compound.

Conclusion

The described LC-MS/MS methods provide reliable and sensitive quantification of this compound in a variety of food samples. The direct analysis method using a multimode ODS column is highly recommended due to its simplicity, reduced sample preparation time, and avoidance of hazardous derivatization reagents. The FMOC-Cl derivatization method serves as a viable alternative for laboratories equipped with standard reversed-phase HPLC systems. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. For all food matrices, the use of a standard addition curve is advised to compensate for matrix-induced ion suppression or enhancement, ensuring accurate quantification.

References

Application Notes and Protocols for Analyzing Phytosiderophore Biosynthesis from Nicotianamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytosiderophores (PS) are a class of non-proteinogenic amino acids that are crucial for iron acquisition in graminaceous plants like barley, wheat, and rice. The biosynthesis of these metal-chelating compounds begins with the precursor molecule, nicotianamine (NA). Understanding the enzymatic conversion of NA to PS is vital for developing strategies to enhance crop resilience to nutrient deficiencies and for potential applications in drug development due to their metal-chelating properties. These application notes provide detailed protocols for the extraction, quantification, and enzymatic analysis of key molecules in the phytosiderophore biosynthesis pathway.

Phytosiderophore Biosynthesis Pathway

The biosynthesis of phytosiderophores from this compound involves a series of enzymatic steps. The pathway is initiated from the amino acid methionine. Three molecules of S-adenosyl-methionine (SAM), derived from methionine, are condensed by this compound synthase (NAS) to form one molecule of this compound (NA).[1][2] NA is then converted to a 3''-keto intermediate by this compound aminotransferase (NAAT).[1][3] This intermediate is subsequently reduced by 2'-deoxymugineic acid synthase (DMAS) to form 2'-deoxymugineic acid (DMA), the first phytosiderophore in the pathway.[1][4] Further hydroxylation steps can then produce other members of the mugineic acid family.[2] The expression of genes encoding these enzymes is typically upregulated under iron-deficient conditions.[5][6]

Phytosiderophore_Biosynthesis cluster_enzymes Enzymes Met L-Methionine SAM S-Adenosyl-Methionine (SAM) Met->SAM SAMS NA This compound (NA) SAM->NA NAS (trimerization) Keto 3''-keto acid intermediate NA->Keto NAAT (amination) DMA 2'-Deoxymugineic Acid (DMA) Keto->DMA DMAS (reduction) PS Phytosiderophores (PS) DMA->PS Hydroxylation SAMS S-Adenosyl-Methionine Synthetase NAS This compound Synthase NAAT This compound Aminotransferase DMAS 2'-Deoxymugineic Acid Synthase

Caption: The biosynthetic pathway of phytosiderophores from L-methionine and this compound.

Quantitative Data on this compound and Phytosiderophore Concentrations

The following tables summarize quantitative data on the concentrations of this compound and phytosiderophores in plants under different nutrient conditions. This data is essential for comparative studies and for understanding the regulation of the biosynthesis pathway.

Table 1: this compound (NA) Concentrations in Plant Tissues

Plant SpeciesTissueConditionNA Concentration (µg/g DW)Reference
Rice (Oryza sativa)Unpolished Grain (WT)-~12.5[7]
Rice (Oryza sativa)Unpolished Grain (Transgenic Line EN1)OsNAS1 Overexpression~41.0[7]
Rice (Oryza sativa)Unpolished Grain (Transgenic Line EN4)OsNAS1 Overexpression~65.0[7]
Arabidopsis thalianaRosette Leaves (WT)Fe Sufficient~250 nmol/g FW[8]
Arabidopsis thalianaRosette Leaves (nas4x-1 mutant)Fe SufficientNot Detectable[8]
Tobacco (Nicotiana tabacum)Leaves (35S-ZIF1)-~1.7-fold higher than WT[9]

Table 2: Phytosiderophore (PS) Concentrations and Release

Plant SpeciesCompoundTissue/FractionConditionConcentration/ReleaseReference
Barley (Hordeum vulgare)epi-HMARoots (Apical)Fe-deficientSeveral times higher than Fe-sufficient[10]
Barley (Hordeum vulgare)epi-HMAShoots (Young)Fe-deficientSeveral times higher than Fe-sufficient[10]
Barley (Hordeum vulgare)PhytosiderophoresRoot ExudatesFe-deficientSignificantly increased[11]
Barley (Hordeum vulgare)PhytosiderophoresRoot ExudatesZn-deficientSignificantly increased[6][11]
Barley (Hordeum vulgare)PhytosiderophoresRoot ExudatesCu-deficientSlightly increased[11]

Experimental Protocols

Detailed methodologies for key experiments in the analysis of phytosiderophore biosynthesis are provided below.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol details the extraction of NA from plant tissues and its quantification using High-Performance Liquid Chromatography (HPLC) after derivatization.[7][12]

Materials:

  • Lyophilized plant material

  • Milli-Q water

  • Sodium borate buffer (0.5 M boric acid, 50 mM Na-EDTA, pH 7.7)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (25 mM in acetonitrile)

  • EDTA solution (50 mM)

  • Acetonitrile

  • HPLC system with a fluorescence detector

Procedure:

  • Extraction:

    • Weigh 0.5 g of finely ground, lyophilized plant material into a centrifuge tube.

    • Add 10 mL of deionized water.

    • Shake at 80°C for 2 hours.

    • Centrifuge to obtain a clear supernatant.

  • Derivatization:

    • In a light-proof microcentrifuge tube, mix 25 µL of the supernatant with 75 µL of sodium borate buffer.[12]

    • Alternatively, combine a 10 µL aliquot of the supernatant with 10 µL of 50 mM EDTA and 20 µL of 1 M borate buffer (pH 8.0).[7]

    • Add 50 µL (or 40 µL in the alternative method) of 25 mM FMOC-Cl in acetonitrile.[7][12]

    • Incubate the reaction mixture at 30°C for 30 minutes to form the NA-FMOC derivative.[7]

  • HPLC Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Separate the NA-FMOC derivative using a suitable C18 column.

    • Detect the derivative using a fluorescence detector.

    • Quantify the NA concentration by comparing the peak area to a standard curve prepared with authentic NA.

Protocol 2: In Vitro Assay for this compound Aminotransferase (NAAT) Activity

This protocol describes an assay to measure the activity of NAAT, a key enzyme in the conversion of NA to phytosiderophores.[3]

Materials:

  • Plant root tissue (e.g., from iron-deficient barley)

  • Extraction buffer

  • This compound (NA) solution

  • 2-oxoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Sodium borohydride (NaBH4) solution

  • Ultrafree C3LC centrifugal filter units (Millipore, MW cut-off 5,000)

  • HPLC system for DMA quantification

Procedure:

  • Enzyme Extraction:

    • Homogenize plant root tissue in a suitable extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

    • To remove endogenous low molecular weight compounds, repeatedly concentrate and dilute the enzyme solution with buffer using an ultrafiltration membrane.[3]

  • Enzymatic Reaction:

    • To a 100 µL enzyme solution, add 2-oxoglutarate to a final concentration of 5 mM and PLP to a final concentration of 1 µM.[3]

    • Initiate the reaction by adding 2 µg of NA.

    • Incubate the mixture for 30 minutes at 25°C.

    • Stop the reaction by placing the tube on ice.

  • Reduction and Product Detection:

    • The 3''-oxo intermediate produced by NAAT is chemically reduced to DMA using NaBH4.

    • Ultrafilter the reaction mixture to separate the enzyme from the product.

    • Quantify the amount of DMA produced using HPLC analysis.

  • Enzyme Activity Calculation:

    • Calculate the NAAT activity based on the amount of DMA produced per unit time per milligram of protein. The activity can be expressed as nmol min⁻¹ mg⁻¹ protein.[3]

Protocol 3: Gene Expression Analysis by Real-Time PCR (qPCR)

This protocol provides a general workflow for analyzing the expression levels of genes involved in phytosiderophore biosynthesis, such as NAS, NAAT, and IDS genes.[5][6]

Materials:

  • Plant root tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest plant root tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and a qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Include appropriate controls, such as no-template controls and a reference gene for normalization (e.g., actin or ubiquitin).

  • Data Analysis:

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

    • Compare the expression levels in plants grown under nutrient-deficient conditions to those grown under nutrient-sufficient conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of phytosiderophore biosynthesis.

Experimental_Workflow cluster_plant_material Plant Material Preparation cluster_metabolite_analysis Metabolite Analysis cluster_enzyme_analysis Enzyme Analysis cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Integration and Interpretation PlantGrowth Plant Growth under Controlled Conditions (e.g., Fe-sufficient vs. Fe-deficient) Harvest Harvest Root and Shoot Tissues PlantGrowth->Harvest Extraction Extraction of Metabolites (NA & PS) Harvest->Extraction ProteinExtraction Protein Extraction Harvest->ProteinExtraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction Quantification Quantification by HPLC or LC-MS Extraction->Quantification DataIntegration Integrate Metabolite, Enzyme, and Gene Expression Data Quantification->DataIntegration EnzymeAssay Enzymatic Assays (e.g., NAAT activity) ProteinExtraction->EnzymeAssay EnzymeAssay->DataIntegration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR qPCR->DataIntegration Conclusion Draw Conclusions on Pathway Regulation and Function DataIntegration->Conclusion

Caption: A comprehensive workflow for analyzing phytosiderophore biosynthesis.

References

Application Notes and Protocols: Production and Study of Nicotianamine using Yeast Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the production and analysis of nicotianamine using the yeast Saccharomyces cerevisiae as a heterologous expression system. This compound, a non-proteinogenic amino acid and a potent inhibitor of the angiotensin I-converting enzyme (ACE), holds significant promise as a novel antihypertensive agent.[1][2][3] The protocols detailed below are based on established metabolic engineering strategies for high-yield production of this valuable compound in a well-characterized and scalable microbial host.[1][3][4]

Introduction

This compound is a metal-chelating compound naturally found in higher plants, where it plays a crucial role in metal homeostasis.[5][6] In humans, it has been identified as an inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.[1][3] The fermentative production of this compound in genetically engineered Saccharomyces cerevisiae offers a promising alternative to chemical synthesis or extraction from plant sources, paving the way for its industrial-scale biosynthesis for pharmaceutical applications.[2][3]

The core of this expression system is the heterologous expression of a this compound synthase (NAS) gene, which catalyzes the trimerization of three molecules of S-adenosylmethionine (SAM) to form one molecule of this compound.[1][3][7][8] By utilizing a yeast strain capable of accumulating high levels of the precursor SAM, significant yields of this compound can be achieved.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the fermentative production of this compound in an engineered Saccharomyces cerevisiae strain (SCY4) expressing the Arabidopsis thaliana NAS2 gene (AtNAS2).[1][3]

ParameterValueReference
Yeast Strain Saccharomyces cerevisiae SCY4[1][3]
Expressed Gene Arabidopsis thaliana this compound Synthase 2 (AtNAS2)[1][3]
Expression Vector Integrative (pINNAS) or Episomal (pEPNAS)[3]
Promoter Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) promoter[3]
Maximum Intracellular this compound Yield 766 ± 33 µg/g wet weight[1][2][3][4]
Equivalent Molar Yield ~2.5 µmol/g wet weight[3]

Signaling and Biosynthetic Pathways

This compound Biosynthetic Pathway

The synthesis of this compound is a one-step enzymatic reaction where three molecules of S-adenosylmethionine (SAM) are condensed by the enzyme this compound synthase (NAS) to form one molecule of this compound.[1][3][7]

Nicotianamine_Biosynthesis SAM 3x S-Adenosylmethionine (SAM) NA This compound (NA) SAM->NA NAS This compound Synthase (NAS) (e.g., AtNAS2)

Caption: Biosynthesis of this compound from S-adenosylmethionine.

Experimental Workflow

The overall workflow for producing and analyzing this compound in yeast involves several key stages, from the construction of the expression vector to the final quantification of the product.

Experimental_Workflow cluster_vector_construction Vector Construction cluster_yeast_transformation Yeast Engineering cluster_fermentation Production cluster_extraction_purification Extraction & Analysis A Amplify AtNAS2 gene via PCR B Clone AtNAS2 into Yeast Expression Vector (e.g., pINNAS, pEPNAS) A->B C Transform S. cerevisiae (e.g., SCY4 strain) with expression vector B->C D Cultivate engineered yeast in appropriate medium (e.g., YPD, SD) C->D E Harvest yeast cells and extract intracellular this compound D->E F Quantify this compound (e.g., by HPLC) E->F

Caption: Workflow for this compound production in yeast.

Experimental Protocols

Protocol 1: Construction of Yeast Expression Vectors

This protocol describes the construction of both an integrative (pINNAS) and an episomal (pEPNAS) vector for the expression of AtNAS2 in S. cerevisiae.[3]

Materials:

  • Arabidopsis thaliana cDNA library

  • High-fidelity DNA polymerase

  • Restriction enzymes (as required for cloning strategy)

  • T4 DNA ligase

  • Yeast integrative vector (e.g., pRS306-based)

  • Yeast episomal vector (e.g., pYE22m-based)

  • E. coli competent cells for plasmid propagation

  • PCR primers for AtNAS2:

    • Forward: 5'-CACCATGGCTTGCCAAAACAATCTC-3'

    • Reverse: 5'-CTCGATGGCACTAAACTCCTCGA-3'[3]

Procedure:

  • PCR Amplification of AtNAS2 : Amplify the open reading frame of AtNAS2 from an A. thaliana cDNA library using the specified primers and a high-fidelity DNA polymerase.

  • Vector Preparation : Digest the target yeast expression vectors (both integrative and episomal) and the PCR product with appropriate restriction enzymes. Purify the digested vector and insert.

  • Ligation : Ligate the purified AtNAS2 PCR product into the prepared integrative and episomal vectors to create pINNAS and pEPNAS, respectively. The AtNAS2 gene should be placed under the control of a strong constitutive promoter, such as the GAPDH promoter.[3]

  • Transformation into E. coli : Transform the ligation products into competent E. coli cells for plasmid amplification.

  • Verification : Select transformed E. coli colonies and verify the correct insertion of AtNAS2 by restriction digest analysis and DNA sequencing.

Protocol 2: Yeast Transformation

This protocol outlines the transformation of S. cerevisiae strain SCY4 using the lithium acetate method.[3]

Materials:

  • Engineered yeast expression vectors (pINNAS and pEPNAS)

  • S. cerevisiae strain SCY4

  • YPD medium

  • Lithium acetate solution (0.1 M)

  • Polyethylene glycol (PEG) solution (40% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective agar plates

Procedure:

  • Prepare Yeast Culture : Inoculate S. cerevisiae SCY4 into YPD medium and grow overnight at 30°C with shaking.

  • Prepare Competent Cells : Dilute the overnight culture into fresh YPD and grow to an OD600 of 0.4-0.6. Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M lithium acetate.

  • Linearize Integrative Vector : For the integrative vector (pINNAS), linearize the plasmid by digesting with a suitable restriction enzyme (e.g., StuI) to facilitate homologous recombination into the yeast genome.[3]

  • Transformation : Resuspend the competent yeast cells in a transformation mix containing the expression vector (linearized pINNAS or circular pEPNAS), single-stranded carrier DNA, PEG solution, and lithium acetate.

  • Heat Shock : Incubate the mixture at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

  • Plating : Plate the transformed cells onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Cultivation and this compound Production

This protocol describes the cultivation of the engineered yeast for the production of this compound.

Materials:

  • Transformed S. cerevisiae SCY4 colonies

  • YPD medium

  • SD (Synthetic Defined) medium, potentially supplemented with precursors like serine, leucine, and histidine.[3]

Procedure:

  • Pre-culture : Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

  • Main Culture : Inoculate a larger volume of production medium (e.g., 500 mL of SD medium) with the pre-culture to an initial OD600 of 0.1.[3]

  • Incubation : Incubate the main culture at 30°C with shaking (e.g., 120 rpm).[3]

  • Monitoring Growth : Monitor the growth of the culture by measuring the absorbance at 600 nm at regular intervals.

  • Harvesting : Harvest the cells at different time points (e.g., 6, 9, 12, 15, 24, and 48 hours) by centrifugation to analyze the time course of this compound production.[3] The maximum accumulation of this compound is typically observed as the culture enters the stationary phase.[1][4]

Protocol 4: Extraction and Quantification of this compound

This protocol details the extraction of intracellular this compound and its quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Yeast cell pellets

  • Liquid nitrogen

  • Extraction buffer (e.g., Millipore H₂O)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) for derivatization

  • Sodium borate buffer

  • Acetone

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Lysis : Freeze the harvested yeast cell pellet in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[3]

  • Extraction : Resuspend the powdered cells in hot water (80°C) and incubate to extract this compound.[9] Centrifuge to pellet the cell debris.

  • Derivatization : Take an aliquot of the supernatant and mix it with sodium borate buffer. Add Fmoc-Cl in acetone to derivatize the amino groups of this compound.[9]

  • HPLC Analysis : Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection. The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Conclusion

The use of metabolically engineered Saccharomyces cerevisiae provides a robust and efficient platform for the production of this compound. The protocols outlined above offer a comprehensive framework for researchers to produce and study this promising antihypertensive compound. Further optimization of fermentation conditions and metabolic engineering strategies could lead to even higher yields, facilitating its development as a therapeutic agent.[10]

References

Troubleshooting & Optimization

Overcoming challenges in nicotianamine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of nicotianamine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in this compound quantification stem from its high polarity and the complexity of the matrices in which it is typically found. Its high polarity leads to poor retention on standard reversed-phase chromatography columns.[1][2][3] Additionally, complex matrices like plant tissues, food products, and biological fluids can cause significant matrix effects, such as ion suppression or enhancement, during mass spectrometry analysis, leading to inaccurate quantification.[4][5][6]

Q2: Why is derivatization often necessary for this compound analysis?

A2: Derivatization is a common strategy to overcome the challenges associated with this compound's high polarity. By chemically modifying the this compound molecule, its polarity can be reduced, which improves its retention on reversed-phase columns and enhances its separation from other matrix components.[7][8] A frequently used derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[1][7][9]

Q3: How can I overcome matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects. The most robust method is the use of a stable isotope-labeled internal standard in a stable isotope dilution (SID) assay.[9][10] This approach effectively corrects for variations in extraction recovery and matrix-induced signal suppression or enhancement. Other common techniques include the use of matrix-matched calibration standards or the standard addition method.[2][3][11] Thorough sample cleanup can also help to reduce the concentration of interfering matrix components.[5]

Q4: What is a suitable analytical technique for this compound quantification?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of this compound.[2][3][11] The use of a multimode ODS column can also help to retain the polar this compound molecule without the need for derivatizing or ion-pairing reagents.[1][2][3][11] For high sensitivity, methods utilizing ultra-performance liquid chromatography (UPLC) and time-of-flight mass spectrometry (TOF-MS) have also been successfully developed.[7][9]

Troubleshooting Guides

Problem 1: Poor or inconsistent peak shape and retention time for this compound.
Possible Cause Suggested Solution
High Polarity of this compound Consider derivatization with Fmoc-Cl to decrease polarity and improve retention on a C18 column.[7][8] Alternatively, use a multimode ODS column designed to retain polar compounds.[2][11] Ion-pair chromatography is another option to enhance retention.[1]
Inadequate Mobile Phase Composition Optimize the mobile phase composition. For derivatized this compound, a gradient of acetonitrile in water with a small amount of formic acid is often effective. For underivatized this compound on a multimode column, follow the manufacturer's recommendations.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if performance does not improve. Ensure proper sample cleanup to minimize the injection of matrix components that can foul the column.
Problem 2: Low recovery of this compound during sample preparation.
Possible Cause Suggested Solution
Inefficient Extraction For plant tissues, homogenization under liquid nitrogen followed by a mild aqueous extraction at an elevated temperature (e.g., 80°C) can be effective.[12][13] Ensure the extraction solvent is appropriate for the sample matrix.
Degradation of this compound Minimize sample processing time and keep samples cold to prevent enzymatic or chemical degradation. Store extracts at low temperatures (-20°C or -80°C) if not analyzed immediately.
Losses During Cleanup Steps Evaluate each step of your cleanup procedure (e.g., solid-phase extraction) for potential losses of the analyte. The use of a stable isotope-labeled internal standard added at the beginning of the sample preparation process can help to account for these losses.[9]
Problem 3: Inaccurate quantification due to matrix effects.
Possible Cause Suggested Solution
Ion Suppression or Enhancement The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (e.g., ¹⁵N₃-nicotianamine) in an isotope dilution method.[9][10]
Matrix Component Interference If a stable isotope standard is unavailable, use matrix-matched calibration standards.[5] This involves preparing your calibration standards in an extract of a blank matrix that is similar to your samples. The standard addition method is another effective approach.[2][3][11]
Insufficient Sample Cleanup Improve your sample cleanup protocol to remove more of the interfering matrix components. This could involve additional liquid-liquid extraction steps or the use of different solid-phase extraction cartridges.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for this compound quantification.

Table 1: Recovery Rates of this compound in Various Matrices.

Matrix Method Recovery Rate (%) Reference
Fission Yeast CellsUPLC-ESI-TOF-MS with Fmoc derivatization and ¹⁵N₃-NA internal standard83 - 104[9]
Fungal MyceliumUPLC-ESI-TOF-MS with Fmoc derivatization and ¹⁵N₃-NA internal standard83 - 104[9]
Plant LeavesUPLC-ESI-TOF-MS with Fmoc derivatization and ¹⁵N₃-NA internal standard83 - 104[9]
Plant RootsUPLC-ESI-TOF-MS with Fmoc derivatization and ¹⁵N₃-NA internal standard83 - 104[9]
Arabidopsis LeavesHPLC with external standard98 ± 7[14]

Table 2: Limits of Detection (LOD) for this compound.

Method LOD Reference
UPLC-ESI-TOF-MS with Fmoc derivatization0.14 to 0.23 pmol[1][9]
LC-MS/MS with multimode ODS column0.5 ng/mL[2][3][11]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for LC-MS Analysis

This protocol is a generalized procedure based on methods described in the literature.[9][13]

  • Sample Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the homogenized tissue with Millipore H₂O at 80°C.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound (e.g., ¹⁵N₃-NA) to the supernatant.

  • Derivatization:

    • Take an aliquot of the supernatant and mix it with a sodium borate buffer.

    • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone.

    • Incubate the reaction mixture.

    • Quench the reaction by adding an amine-containing reagent (e.g., glycine).

  • Cleanup: Perform a liquid-liquid extraction with an organic solvent (e.g., pentane or diethyl ether) to remove excess derivatizing reagent.

  • Analysis: Analyze the aqueous phase containing the derivatized this compound by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis without Derivatization

This protocol is based on a method utilizing a multimode ODS column.[2][3][11]

  • Sample Preparation: Prepare a clear extract of the sample matrix (e.g., soy sauce, vegetable juice) by dilution and filtration.

  • Internal Standard Spiking: Add a suitable internal standard if available. If not, the standard addition method should be used for quantification.

  • Chromatography:

    • Column: Multimode ODS column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: As per manufacturer's recommendation for the column dimensions.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., liquid N2) Extraction 2. Aqueous Extraction Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Internal_Standard 5. Add Internal Standard (e.g., 15N3-NA) Supernatant->Internal_Standard Derivatize 6. Derivatization (e.g., with Fmoc-Cl) Internal_Standard->Derivatize Quench 7. Quench Reaction Derivatize->Quench Cleanup 8. Cleanup (e.g., LLE) Quench->Cleanup LCMS 9. LC-MS/MS Analysis Cleanup->LCMS troubleshooting_logic cluster_no_is Start Inaccurate Quantification Check_IS Using Stable Isotope Internal Standard? Start->Check_IS Matrix_Matched Use Matrix-Matched Standards or Standard Addition Implement_IS Implement Stable Isotope Dilution (SID) Method Check_IS->Implement_IS No Check_Recovery Check Peak Area and Recovery of IS Check_IS->Check_Recovery Yes Check_IS->Matrix_Matched No IS_Yes Yes IS_No No Check_Linearity Assess Linearity and Reproducibility Final_Check Re-evaluate Quantification Implement_IS->Final_Check Optimize_Extraction Optimize Extraction Procedure Check_Recovery->Optimize_Extraction Low Check_Recovery->Final_Check OK Recovery_OK OK Recovery_Low Low Matrix_Matched->Check_Linearity Optimize_Cleanup Optimize Sample Cleanup to Reduce Matrix Load Check_Linearity->Optimize_Cleanup Poor Check_Linearity->Final_Check OK Linearity_OK OK Linearity_Poor Poor Optimize_Cleanup->Final_Check Optimize_Extraction->Final_Check

References

Improving the stability of nicotianamine during extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of nicotianamine (NA).

Troubleshooting Guides

Issue 1: Low or no detection of this compound in the sample.

Possible Cause Troubleshooting Steps
Degradation during Extraction Optimize Extraction Buffer: Use a buffer with a pH between 6.5 and 7.5, as NA is most stable in this range. Consider adding antioxidants like DTT or 2-mercaptoethanol to the extraction buffer.[1] Temperature Control: Perform the extraction on ice and centrifuge at low temperatures (e.g., 4°C) to minimize enzymatic degradation. Protease Inhibitors: If proteolytic degradation is suspected, add a protease inhibitor cocktail to the extraction buffer.
Inefficient Extraction Choice of Solvent: While water is a common solvent, ensure it is of high purity (e.g., Milli-Q). Extraction with a buffer containing CTAB can improve cell lysis and NA release.[1][2] Homogenization: Ensure thorough homogenization of the plant tissue to break cell walls effectively. Grinding in liquid nitrogen is a highly effective method.[3]
Poor Derivatization Efficiency pH of Derivatization Reaction: For FMOC-Cl derivatization, ensure the borate buffer is at the optimal pH, typically between 9.0 and 11.4.[4][5] Reagent Concentration: Use an appropriate molar excess of the derivatization reagent (e.g., FMOC-Cl) to ensure complete reaction with NA.[5] Reaction Time and Temperature: Follow the recommended reaction time and temperature for the specific derivatization protocol. For FMOC-Cl, this is often around 40 minutes at room temperature.[4]
Issues with HPLC-MS/MS Analysis Column Selection: Due to its high polarity, NA may have poor retention on standard C18 columns. Consider using a multi-mode ODS column or HILIC column for better retention.[6] Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of NA. An acidic mobile phase (pH 3-4) might lead to poor absorbance.[6] Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned and calibrated. Use appropriate ion source settings and acquisition parameters for NA detection.

Issue 2: Inconsistent and irreproducible this compound quantification.

Possible Cause Troubleshooting Steps
Sample Preparation Variability Standardize Procedures: Ensure all samples are processed using the exact same protocol, including extraction buffer composition, volumes, incubation times, and temperatures. Use of Internal Standard: The use of an internal standard, such as N(epsilon)-nicotyllysine (NL), can help to correct for variations in extraction efficiency and instrument response.[7]
Instability of Derivatized Sample Storage of Derivatized Samples: Analyze derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., 4°C) and protected from light. FMOC-derivatives are generally stable for over 48 hours under these conditions.[4] Mobile Phase Compatibility: Ensure the injection solvent is compatible with the mobile phase to prevent precipitation of the derivatized NA in the injector or on the column.[8]
Instrumental Drift System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting a sequence of analyses to ensure a stable baseline and consistent retention times.[9] Regular Maintenance: Perform regular maintenance on the HPLC and mass spectrometer, including cleaning the ion source and checking for leaks, to ensure optimal performance.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and analyzing this compound?

A1: The stability of this compound is highly pH-dependent. For extraction, a buffer with a pH between 6.5 and 7.5 is recommended to maintain its stability. The formation of NA-metal complexes is also pH-dependent, with maximum stability for most complexes observed around pH 6.5.[12][13] For derivatization with FMOC-Cl, a higher pH, typically between 9.0 and 11.4 in a borate buffer, is required for an efficient reaction.[4][5]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to work at low temperatures. Keep samples on ice during extraction and use refrigerated centrifuges. Adding antioxidants such as DTT or 2-mercaptoethanol to the extraction buffer can prevent oxidative degradation.[1] If you suspect enzymatic degradation, the addition of a protease inhibitor cocktail is advisable.

Q3: My this compound peak is not retained on my C18 column. What can I do?

A3: this compound is a very polar molecule and often shows poor retention on traditional reversed-phase C18 columns.[14] To improve retention, you can try a few approaches:

  • Use a different column: A multi-mode ODS column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more suitable for retaining polar compounds like NA.[6][14]

  • Derivatization: Derivatizing NA with a non-polar agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) will significantly increase its hydrophobicity and improve its retention on a C18 column.[7][15]

  • Ion-pairing reagents: While less common now with advanced column chemistries, the use of ion-pairing reagents in the mobile phase can also enhance retention, but may lead to system contamination.

Q4: What are the key parameters to optimize for the FMOC-Cl derivatization of this compound?

A4: For successful derivatization with FMOC-Cl, consider the following:

  • pH: The reaction requires an alkaline environment, typically a borate buffer with a pH between 9.0 and 11.4.[4][5]

  • Reagent Concentration: A sufficient molar excess of FMOC-Cl is needed to drive the reaction to completion.

  • Reaction Time and Temperature: A reaction time of around 40 minutes at room temperature is generally sufficient.[4]

  • Quenching: After derivatization, the reaction is often stopped by adding an acid to stabilize the FMOC derivatives.[16]

Quantitative Data Summary

Table 1: Stability Constants (log K) of this compound-Metal Complexes.

Metal Ionlog K
Fe³⁺20.6
Cu²⁺18.6
Ni²⁺16.1
Co²⁺14.8
Zn²⁺14.7
Fe²⁺12.1
Mn²⁺8.8

Source:[12]

Table 2: pH Dependence of this compound-Metal Complex Formation.

Metal ComplexpH for FormationOptimal pH for Stability
NA-Mn> 6.2~6.5
Fe(II)-NACompletely formed at 6.2~6.5
Zn-NACompletely formed at 6.2~6.5
Ni-NAFormed at 5.2~6.5
Cu(II)-NAFormed at 5.2 (can be found at < 4.0)~6.5

Source:[12][13]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

  • Harvest fresh plant material (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM DTT and a protease inhibitor cocktail).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is the crude extract containing this compound.

  • The extract can be used immediately for derivatization and analysis or stored at -80°C for later use.

Protocol 2: FMOC-Cl Derivatization of this compound for HPLC Analysis

  • To 25 µL of the plant extract (or standard solution), add 75 µL of 0.5 M borate buffer (pH 9.5).

  • Add 50 µL of 12 mM FMOC-Cl in acetone.

  • Vortex the mixture immediately and incubate at room temperature for 40 minutes in the dark.

  • To stop the reaction and remove excess FMOC-Cl, add 50 µL of 40 mM 1-adamantylamine hydrochloride.

  • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

experimental_workflow sample Plant Tissue Sample extraction Extraction (Buffer pH 6.5-7.5, 4°C) sample->extraction Homogenize centrifugation1 Centrifugation (14,000 x g, 4°C) extraction->centrifugation1 supernatant Supernatant (Crude Extract) centrifugation1->supernatant derivatization FMOC-Cl Derivatization (pH 9.0-11.4, RT) supernatant->derivatization Take aliquot centrifugation2 Centrifugation derivatization->centrifugation2 analysis HPLC-MS/MS Analysis centrifugation2->analysis Inject supernatant data Data Acquisition & Analysis analysis->data

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic start Low/No NA Signal check_extraction Review Extraction Protocol start->check_extraction check_derivatization Review Derivatization Protocol start->check_derivatization check_hplc Review HPLC-MS/MS Method start->check_hplc extraction_issue Potential Degradation/ Inefficient Extraction check_extraction->extraction_issue derivatization_issue Poor Derivatization Efficiency check_derivatization->derivatization_issue hplc_issue Analytical Issue check_hplc->hplc_issue solution_extraction Optimize Buffer (pH, additives) Improve Homogenization Control Temperature extraction_issue->solution_extraction solution_derivatization Optimize pH Check Reagent Concentration Verify Reaction Time/Temp derivatization_issue->solution_derivatization solution_hplc Check Column Optimize Mobile Phase Calibrate MS hplc_issue->solution_hplc

Caption: Troubleshooting Logic for Low this compound Signal.

References

Technical Support Center: Troubleshooting Nicotianamine Synthase (NAS) Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during Nicotianamine synthase (NAS) gene expression experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing low or no NAS gene expression in my plant samples?

A1: Low or undetectable NAS gene expression is a common challenge. Several factors, from biological conditions to technical execution, can contribute to this issue.

Potential Causes and Solutions:

  • Tissue and Development Specificity: NAS gene expression is often highly regulated and can be specific to certain tissues and developmental stages. For instance, in rice, OsNAS1 and OsNAS2 are significantly induced in both roots and leaves under iron deficiency, while OsNAS3 expression is induced in roots but suppressed in leaves under the same conditions.[1][2][3] It's crucial to harvest the correct plant part at the appropriate time.

  • Suboptimal RNA Quality: The integrity of your starting RNA is paramount for successful gene expression analysis. Plant tissues can be rich in RNases, polysaccharides, and polyphenols, which can co-precipitate with RNA and inhibit downstream enzymatic reactions.[4][5]

    • Troubleshooting:

      • Immediately freeze tissue in liquid nitrogen upon harvesting.

      • Use an RNA extraction method optimized for your specific plant tissue, such as a CTAB-based protocol for samples high in polysaccharides.[5]

      • Always assess RNA quality and integrity using spectrophotometry (checking A260/A280 and A260/A230 ratios) and gel electrophoresis.[6]

  • Inefficient cDNA Synthesis: The reverse transcription step can be a significant source of variability.

    • Troubleshooting:

      • Ensure your reverse transcriptase is active and not expired.

      • For genes with low expression, consider using gene-specific primers for cDNA synthesis to enrich for your target transcript.[7][8]

      • If using oligo(dT) primers, be aware of potential 3' bias, especially for long transcripts.[9]

  • Poor Primer Design for qPCR: Non-specific primers or primers with low amplification efficiency will lead to inaccurate or undetectable results.

    • Troubleshooting:

      • Design primers that span an exon-exon junction to prevent amplification of contaminating genomic DNA.[10][11]

      • Aim for a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.[12][13]

      • Validate primer specificity using a melt curve analysis after each qPCR run and by running the product on an agarose gel.[14]

Q2: My qPCR results show high variability between biological replicates. What can I do to improve consistency?

A2: High variability among biological replicates can mask true biological effects. Consistency in every step of the workflow is key to minimizing this issue.

Potential Causes and Solutions:

  • Inconsistent Sample Collection and Handling: Biological variation is a natural factor, but it can be exacerbated by inconsistent sample collection.

    • Troubleshooting:

      • Harvest all biological replicates at the same time of day and from the same developmental stage and tissue location.

      • Ensure uniform growth conditions for all plants in the experiment.

  • Pipetting Inaccuracy: Small errors in pipetting, especially for qPCR which uses small volumes, can introduce significant variability.[15]

    • Troubleshooting:

      • Use calibrated pipettes and filter tips.

      • Prepare a master mix for your qPCR reactions to ensure each well receives the same amount of reagents.[15]

  • Inappropriate Reference Gene Selection: Normalizing to an unstable reference gene is a major source of error in gene expression studies.

    • Troubleshooting:

      • Validate the stability of your chosen reference gene(s) under your specific experimental conditions.

      • It is recommended to use at least two stable reference genes for accurate normalization.

Q3: I'm not observing the expected upregulation of NAS genes under iron deficiency. What could be the issue?

A3: The induction of NAS genes in response to iron deficiency is a well-established phenomenon in many plants, but several experimental factors can affect this observation.[16][17][18]

Potential Causes and Solutions:

  • Ineffective Iron-Deficiency Treatment: The plants may not be experiencing a sufficient level of iron stress to trigger a strong transcriptional response.

    • Troubleshooting:

      • Confirm the iron concentration in your hydroponic solution or growth media.

      • Consider a time-course experiment to capture the peak of NAS gene induction, as the response can be transient.

  • Functional Redundancy Among NAS Genes: Many plants, including rice and Arabidopsis, have a family of NAS genes.[16][18][19] The specific gene you are studying might not be the primary one responding to iron deficiency in the tissue you are analyzing.

    • Troubleshooting:

      • Review the literature for your plant species to identify which NAS genes are known to be iron-responsive.

      • If possible, design primers to measure the expression of multiple NAS family members. For example, in rice, OsNAS1 and OsNAS2 are strongly induced by iron deficiency in roots and leaves, making them good targets to study.[2][3][18]

Quantitative Data Summary

Table 1: Relative Expression of Rice NAS Genes Under Iron (-Fe) Deficiency

GeneTissueConditionRelative Expression Level (Compared to +Fe)
OsNAS1Roots-FeMarkedly Elevated[1]
OsNAS1Leaves-FeMarkedly Elevated[1]
OsNAS2Roots-FeMarkedly Elevated[1]
OsNAS2Leaves-FeMarkedly Elevated[1]
OsNAS3Roots-FeInduced[1]
OsNAS3Leaves-FeSuppressed[1]

Experimental Protocols

Protocol 1: High-Quality RNA Extraction from Plant Tissue

This protocol is a general guideline and may require optimization based on the specific plant species and tissue type.

  • Tissue Homogenization: Grind 50-100 mg of fresh plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Lysis: Immediately add the powdered tissue to 1 mL of a suitable lysis buffer (e.g., TRIzol reagent or a CTAB-based buffer) and vortex vigorously.[5]

  • Phase Separation: Add 200 µL of chloroform, mix well, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix gently. Incubate at -20°C for at least 30 minutes.

  • RNA Pellet Wash: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA. Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

  • Resuspension: Briefly air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

  • Quality Control: Determine the RNA concentration and purity using a spectrophotometer. Assess RNA integrity by running an aliquot on a 1% agarose gel.

Protocol 2: Two-Step Quantitative RT-PCR (qRT-PCR)
  • DNase Treatment: To remove any contaminating genomic DNA, treat 1-2 µg of total RNA with DNase I according to the manufacturer's protocol. This step is crucial for accurate gene expression quantification.[6]

  • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit. You can use oligo(dT) primers, random hexamers, or a mix of both.[20][21]

  • qPCR Reaction Setup: Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 100-500 nM each), and nuclease-free water.

  • Amplification: Aliquot the master mix into qPCR plates and add the diluted cDNA template. Run the plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Include a melt curve analysis at the end of the run to verify the specificity of the amplification. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a validated stable reference gene.[22]

Visualizations

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions problem Low or Variable NAS Gene Expression rna_quality Check RNA Integrity (A260/280, Gel) problem->rna_quality primer_check Validate Primer Efficiency & Specificity (Melt Curve) problem->primer_check ref_gene Assess Reference Gene Stability problem->ref_gene protocol_review Review Sample Collection & Handling Protocol problem->protocol_review optimize_rna Optimize RNA Extraction rna_quality->optimize_rna redesign_primers Redesign Primers primer_check->redesign_primers new_ref_gene Select New Reference Gene(s) ref_gene->new_ref_gene standardize_protocol Standardize Protocols protocol_review->standardize_protocol

Caption: A logical workflow for troubleshooting NAS gene expression studies.

experimental_overview sample_collection Plant Tissue Sampling (e.g., Roots, Leaves) rna_extraction Total RNA Extraction & Quality Control sample_collection->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) with NAS-specific primers cdna_synthesis->qpcr data_analysis Data Analysis (Relative Quantification) qpcr->data_analysis results NAS Gene Expression Profile data_analysis->results

Caption: Overview of the experimental workflow for NAS gene expression analysis.

signaling_pathway fe_deficiency Iron Deficiency (-Fe) tf_activation Activation of Fe-deficiency responsive Transcription Factors fe_deficiency->tf_activation nas_induction Upregulation of NAS Gene Transcription tf_activation->nas_induction na_synthesis Increased this compound (NA) Synthesis nas_induction->na_synthesis metal_chelation Chelation and Transport of Metal Ions (Fe, Zn) na_synthesis->metal_chelation

Caption: Simplified signaling pathway of NAS gene induction under iron deficiency.

References

Technical Support Center: Optimizing Growth Conditions for Nicotianamine-Deficient Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing growth conditions when studying nicotianamine-deficient mutants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for plants?

A1: this compound (NA) is a non-proteinogenic amino acid that acts as a crucial chelator for various metal ions in higher plants.[1] It plays a vital role in the homeostasis and transport of essential micronutrients, particularly iron (Fe), but also zinc (Zn), copper (Cu), and manganese (Mn).[2][3] Proper distribution of these metals is critical for numerous physiological processes, including chlorophyll synthesis, enzyme function, and reproductive development.[1][4]

Q2: What are the typical phenotypes of this compound-deficient mutants?

A2: this compound-deficient mutants, such as the tomato chloronerva mutant and Arabidopsis nas mutants, commonly exhibit a range of distinct phenotypes.[5][6][7] These often include:

  • Interveinal chlorosis: Yellowing of the leaves between the veins, especially in young leaves, which is a classic symptom of iron deficiency.[1][8]

  • Stunted growth: Reduced overall biomass, including smaller shoots and shorter roots.[8]

  • Reproductive issues: Abnormal flower development and sterility are common in severe mutants.[1][5][6]

  • Altered metal distribution: Accumulation of iron in some tissues (like leaves) while other parts (like seeds and flowers) show deficiency.[5][9][10]

Q3: Why do my this compound-deficient mutants show severe symptoms even on standard growth media?

A3: Standard growth media may not provide sufficient bioavailable iron to compensate for the impaired metal transport in this compound-deficient mutants. Even with what is typically considered an adequate iron supply, the inability to properly distribute iron within the plant leads to localized deficiencies, particularly in developing tissues.[9] These mutants are hypersensitive to even slight reductions in iron availability.[11][12]

Q4: Can this compound deficiency affect the homeostasis of other metals besides iron?

A4: Yes. While iron deficiency symptoms are the most prominent, this compound is also involved in the transport and distribution of zinc, copper, and manganese.[2][3] Therefore, this compound-deficient mutants can exhibit altered homeostasis of these metals. However, the sensitivity to iron deficiency is typically the most severe and visually apparent phenotype.[10]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Severe interveinal chlorosis in young leaves. Iron deficiency due to impaired transport.1. Supplement the growth medium with additional chelated iron (e.g., Fe-EDDHA). 2. Adjust the pH of the medium to a slightly acidic range (5.5-6.0) to improve iron solubility. 3. Consider foliar application of a dilute iron sulfate solution.
Poor growth and reduced biomass compared to wild-type. General nutrient deficiency stemming from impaired metal ion homeostasis.1. Optimize the iron concentration in the growth medium as described above. 2. Ensure adequate, but not excessive, levels of zinc and manganese, as imbalances can exacerbate symptoms. 3. Grow plants under controlled temperature and light conditions to minimize additional stress.
Mutants are sterile or have abnormal flower development. Insufficient metal delivery to reproductive tissues.1. This is a common phenotype in severe mutants and may be difficult to fully rescue. 2. Attempt to grow plants on media with highly available iron sources from the seedling stage. 3. For less severe mutants, optimizing iron nutrition may partially restore fertility.
Inconsistent or variable phenotypes between experiments. Sensitivity to minor variations in growth conditions.1. Standardize all growth parameters meticulously, including media composition, pH, light intensity, photoperiod, and temperature. 2. Use a consistent source and batch of growth media components. 3. Grow wild-type controls alongside mutants in every experiment to accurately assess phenotypic differences.

Quantitative Data Summary

Table 1: Impact of Iron Deficiency on Wild-Type and this compound-Overaccumulating (K1) Plants

Plant LineGrowth ConditionLeaf Biomass Reduction (%)Chlorophyll Content Reduction (%)
Wild-TypeIron-Deficient--
K1 LineIron-Deficient50%50%

Data summarized from a study on Arabidopsis thaliana, where the K1 line overaccumulates this compound and shows increased sensitivity to iron deficiency.[8]

Table 2: this compound (NA) and Iron (Fe) Content in Arabidopsis nas4x-1 Mutant vs. Wild-Type (WT)

Plant PartGenotypeDevelopmental StageNA Content (relative to WT)Fe Content (relative to WT)
Rosette Leavesnas4x-1VegetativeLow-
Rosette Leavesnas4x-1ReproductiveNot DetectableAccumulated
Flowersnas4x-1Reproductive-Lower
Seedsnas4x-1ReproductiveLowLower

This table summarizes findings from the analysis of the Arabidopsis quadruple mutant nas4x-1, which has residual this compound levels.[5][7][10]

Experimental Protocols

Protocol 1: Hydroponic Culture for Assessing Iron Deficiency Response

Objective: To grow this compound-deficient mutants and wild-type plants in a controlled hydroponic system to analyze their response to varying iron concentrations.

Materials:

  • Seeds of this compound-deficient mutant and wild-type plants.

  • Hydroponic tanks and lids with holes for plant support.

  • Rockwool plugs or other suitable support for germination.

  • Nutrient stock solutions (e.g., Hoagland or Murashige and Skoog).

  • Fe-EDDHA or Fe-EDTA as an iron source.

  • pH meter and adjustment solutions (e.g., 1M KOH, 1M HCl).

  • Aeration system (air pump and tubing).

Methodology:

  • Sterilization and Germination:

    • Surface sterilize seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween 20 for 10 minutes, and rinse 3-5 times with sterile water).

    • Place seeds on moist rockwool plugs or a suitable germination medium in a sterile environment.

    • Allow seeds to germinate and develop for 7-10 days under a controlled light/dark cycle.

  • Hydroponic System Setup:

    • Prepare the hydroponic nutrient solution. For an iron-sufficient control, use a standard concentration (e.g., 50 µM Fe-EDDHA). For an iron-deficient medium, omit the iron source.

    • Adjust the pH of the nutrient solution to 5.5-5.8.

    • Fill the hydroponic tanks with the prepared solution and set up the aeration system to provide gentle bubbling.

  • Transfer of Seedlings:

    • Carefully transfer the germinated seedlings into the holes in the hydroponic tank lids, ensuring the roots are submerged in the nutrient solution.

  • Growth and Monitoring:

    • Grow the plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22°C).

    • Monitor the pH of the nutrient solution daily and adjust as necessary.

    • Replace the nutrient solution every 3-4 days to ensure consistent nutrient availability.

    • Observe and document phenotypic changes, such as leaf chlorosis, growth rate, and root development, over the course of the experiment (e.g., 2-3 weeks).

  • Harvest and Analysis:

    • At the end of the experimental period, harvest roots and shoots separately.

    • Measure fresh weight and dry weight to assess biomass.

    • Perform chlorophyll content analysis on leaf samples.

    • Analyze metal content (Fe, Zn, Cu, Mn) using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Analysis A Seed Sterilization & Germination C Transfer Seedlings to Hydroponic System A->C B Prepare Hydroponic Solutions (+Fe Control & -Fe Treatment) B->C D Monitor pH & Nutrient Levels (Replace solution every 3-4 days) C->D E Observe & Document Phenotypes D->E F Harvest Roots & Shoots E->F G Biomass Measurement (Fresh & Dry Weight) F->G H Chlorophyll Content Analysis F->H I Metal Content Analysis (ICP-MS) F->I

Caption: Workflow for hydroponic cultivation and analysis of mutants.

Iron_Homeostasis_Pathway cluster_soil Soil/Medium cluster_root Root Cell cluster_transport Long-Distance Transport (Xylem/Phloem) cluster_sink Sink Tissues (Leaves, Seeds) Fe3 Fe(III)-Chelate FRO2 FRO2 (Fe(III) Reductase) Fe3->FRO2 Reduction Fe2 Fe(II) FRO2->Fe2 IRT1 IRT1 (Fe(II) Transporter) NAS NAS (this compound Synthase) Fe2->IRT1 Uptake NA_Fe NA-Fe(II) Complex Fe2->NA_Fe NA This compound (NA) NAS->NA Synthesis NA->NA_Fe Chelation Transport NA-Fe(II) Transport to Sink Tissues NA_Fe->Transport Utilization Fe Utilization (e.g., Chlorophyll Synthesis) Transport->Utilization

Caption: Simplified pathway of iron uptake and transport mediated by this compound.

References

Technical Support Center: Overexpression of Nicotianamine Synthase (NAS) in Transgenic Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering phenotypic variability in transgenic plants overexpressing Nicotianamine Synthase (NAS).

Troubleshooting Guide & FAQs

This section addresses common issues observed during experiments involving NAS overexpression.

Q1: Why do my independent transgenic lines, generated with the same NAS construct, show significant variation in phenotype (e.g., metal accumulation, growth rate, stress tolerance)?

A: This is a common observation in transgenic studies and is primarily attributed to the random nature of T-DNA integration into the plant genome. The primary causes for this variability include:

  • Position Effect Variegation (PEV): The expression of a transgene is heavily influenced by its genomic location.[1] If the transgene integrates near a region of heterochromatin (a tightly packed form of DNA), its expression can be stochastically silenced in some cells, leading to a mosaic or variegated phenotype.[1][2] Conversely, integration into a highly active euchromatic region can lead to robust expression.

  • Transgene Copy Number: The number of copies of the NAS transgene that integrate into the genome can vary between independent transformation events.[3][4] While one might assume more copies lead to higher expression, multiple copies, especially in a concatenated array, can trigger gene silencing mechanisms.[5][6]

  • Transgene Silencing: The plant's cellular machinery can recognize transgenes as foreign and actively silence them. This can occur at two levels:

    • Transcriptional Gene Silencing (TGS): This process involves the methylation of the transgene's promoter, which blocks transcription.[7][8][9] TGS is often associated with the presence of multiple transgene copies.[9]

    • Post-Transcriptional Gene Silencing (PTGS): In PTGS, the transgene is transcribed into mRNA, but the mRNA is then targeted for degradation, preventing protein synthesis.[7][8] This can be triggered by the production of aberrant RNA transcripts or high levels of transgene expression.

  • Somaclonal Variation: Genetic and epigenetic changes can occur during the in-vitro tissue culture and regeneration process used to create transgenic plants, leading to phenotypic differences among lines.

Troubleshooting Steps:

  • Screen a Larger Population: Generate and screen a sufficient number of independent transgenic lines (T0 generation) to increase the probability of identifying lines with the desired and stable phenotype. It's not uncommon for only a small percentage of lines to show strong expression.[3]

  • Molecular Characterization of T1/T2 Generations:

    • Determine Transgene Copy Number: Perform Southern blot analysis or quantitative PCR (qPCR) on genomic DNA from multiple independent lines to determine the number of transgene insertion sites. This will help you correlate copy number with expression levels and phenotypic stability.

    • Analyze Transgene Expression: Use quantitative Reverse Transcription PCR (qRT-PCR) to measure NAS mRNA levels in different lines. This will confirm if the variability is occurring at the transcriptional level. Select lines with single-copy insertions and high expression for further study.

    • Assess Protein Levels: If possible, use Western blotting to confirm that the NAS protein is being produced, correlating mRNA levels with actual protein accumulation.

Q2: My NAS overexpressing plants show signs of stress or abnormal development (e.g., chlorosis, stunted growth) even under optimal conditions. What could be the cause?

A: While NAS overexpression is intended to improve metal homeostasis, it can sometimes lead to unintended physiological consequences:

  • Metal Imbalance: this compound (NA) chelates various divalent cations, not just iron and zinc.[1] Overproduction of NA could potentially disrupt the homeostasis of other essential micronutrients like copper (Cu) or manganese (Mn), leading to deficiency or toxicity symptoms.

  • Metabolic Burden: High-level constitutive expression of a transgene can place a significant metabolic load on the plant, diverting resources from normal growth and development.

  • Insertional Mutagenesis: The random insertion of the T-DNA may have disrupted an endogenous plant gene that is essential for normal development, leading to an off-target phenotype.

Troubleshooting Steps:

  • Analyze a Broader Range of Elements: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the elemental profile of your transgenic lines. Compare the concentrations of not only Fe and Zn but also other essential metals like Cu, Mn, and magnesium (Mg) against wild-type plants.

  • Select Lines with Moderate Expression: Lines with extremely high levels of NAS expression may be more prone to negative phenotypes. Consider advancing lines with moderately high expression that still show a significant increase in target metal accumulation without the negative developmental effects.

  • Backcross to Wild-Type: To confirm that the phenotype is linked to the transgene insertion, you can backcross the transgenic line to the wild-type parent. If the phenotype segregates with the transgene in the resulting progeny, it confirms the linkage.

  • Identify Insertion Site: Use techniques like inverse PCR or TAIL-PCR to identify the genomic location of the T-DNA insertion. This can reveal if an endogenous gene has been disrupted.

Q3: My transgenic plants show high NAS expression in early generations (T1, T2), but the phenotype diminishes or disappears in later generations (T3, T4). Why is this happening?

A: This phenomenon is typically a result of transgene silencing being established over subsequent generations.

  • Epigenetic Modifications: The plant may progressively methylate the transgene DNA over generations, leading to transcriptional gene silencing (TGS).[8] This is more common in lines with multiple or complex transgene insertions.[9] Even a single-copy transgene can be silenced, especially when plants are made homozygous.[9]

  • Homozygosity-Dependent Silencing: In some cases, silencing is enhanced when the transgene becomes homozygous. This can be problematic when trying to establish stable, true-breeding lines.[9]

Troubleshooting Steps:

  • Re-evaluate Gene Expression: Perform qRT-PCR on leaf tissue from different generations to confirm that the NAS transcript level is indeed decreasing.

  • Analyze DNA Methylation: Use methylation-sensitive restriction enzymes followed by PCR or Southern blotting, or perform bisulfite sequencing to analyze the methylation status of the transgene promoter in both early and late-generation plants. An increase in methylation in later generations would confirm TGS.

  • Select Stable Lines Early: It is crucial to identify lines that maintain stable expression over several generations. Continue to monitor the phenotype and gene expression through at least the T3 or T4 generation before committing to extensive experimentation.

  • Maintain Hemizygous Lines: If homozygosity appears to trigger silencing, you may need to maintain the line in a hemizygous state by regularly crossing it to wild-type and selecting the progeny. This is labor-intensive but can be a workaround.

Quantitative Data Summary

Overexpression of NAS genes has been shown to significantly increase the concentration of iron (Fe) and zinc (Zn) in the edible portions of various crops.

Table 1: Iron (Fe) and Zinc (Zn) Concentration in Polished (Endosperm) Rice Grains of Transgenic Lines Overexpressing OsNAS Genes.

Transgenic LineGene OverexpressedFe Concentration (µg/g DW)Fold Increase (vs. WT)Zn Concentration (µg/g DW)Fold Increase (vs. WT)Reference
Wild-Type (WT)-4.5-25.1-[10]
OE-OsNAS1SOsNAS1~10.0~2.2x36.4~1.5x[10]
OE-OsNAS2BOsNAS219.0~4.2x55.1~2.2x[10]
OE-OsNAS2JOsNAS214.0~3.1x38.4~1.5x[10]
OE-OsNAS3BOsNAS3~10.0~2.2x46.1~1.8x[10]
2DOsNAS2 (activation tagged)-~2.3-3.0x-~2.3-3.2x[11]
3DOsNAS3 (activation tagged)-~2.9x-~2.2x[11]

Data is approximated from published figures where exact values were not provided in tables.

Table 2: Iron (Fe) Concentration in Potato Tubers Overexpressing AtNAS1.

Plant LineGene OverexpressedFe Concentration (µg/g Dry Weight)Fold Increase (vs. WT)Reference
Wild-Type (WT)-~22.0-[12]
AtNAS1 OXAtNAS152.7~2.4x[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)

This protocol is a simplified method for transforming Arabidopsis without the need for tissue culture.[13][14]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying the binary vector with the NAS gene.

  • YEP or LB media with appropriate antibiotics.

  • Infiltration medium: 5% (w/v) sucrose solution, 0.05% (v/v) Silwet L-77.

  • Healthy, flowering Arabidopsis thaliana plants (numerous immature floral buds are ideal).[14]

  • Selection plates: 0.5X MS medium, 0.8% agar, with the appropriate selection agent (e.g., kanamycin 50 µg/mL).

Procedure:

  • Prepare Agrobacterium Culture: a. Inoculate a single colony of Agrobacterium containing your plasmid into 5 mL of YEP/LB medium with antibiotics and grow overnight at 28°C. b. Use the starter culture to inoculate a larger volume (200-500 mL) and grow until the OD₆₀₀ reaches ~0.8-1.5. c. Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 min). d. Resuspend the pellet in the infiltration medium to a final OD₆₀₀ of ~0.8.[15]

  • Plant Infiltration: a. Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.05% and mix well.[15] b. Take healthy Arabidopsis plants that are actively flowering. If many mature siliques are present, clip them to encourage the growth of secondary bolts.[15] c. Invert the plants and dip all above-ground parts, especially the inflorescences, into the Agrobacterium solution for 3-5 seconds.[15] d. Place the dipped plants on their side in a tray and cover with a plastic dome or wrap for 16-24 hours to maintain high humidity.[15]

  • Seed Collection and Selection: a. After 24 hours, remove the cover and grow the plants upright under normal conditions until they set seed and dry. b. Harvest the mature seeds (T1 generation). c. Sterilize the T1 seeds (e.g., 70% ethanol for 2 min, followed by 20% bleach with 0.02% Triton X-100 for 20 min, then rinse 5 times with sterile water).[16] d. Plate the sterilized seeds on selection plates. e. Cold-treat the plates at 4°C for 2-3 days to synchronize germination. f. Move plates to a growth chamber and grow for 7-14 days. g. Putative transformants will remain green and develop true leaves, while non-transformants will bleach and die. h. Transfer healthy transformants to soil.

Protocol 2: Genomic DNA Extraction and Southern Blot Analysis for Transgene Copy Number

This protocol allows for the determination of the number of transgene insertion sites in the plant genome.[17][18][19]

Materials:

  • Plant leaf tissue.

  • DNA extraction buffer (e.g., CTAB buffer).

  • Restriction enzymes that cut outside the T-DNA probe region.

  • Agarose gel electrophoresis equipment.

  • Nylon or nitrocellulose membrane.[20]

  • 20X SSC transfer buffer.

  • UV crosslinker.

  • Hybridization buffer (e.g., PerfectHyb™ Plus).

  • Labeled DNA probe specific to the transgene (e.g., ³²P-labeled).

  • Phosphor screen or X-ray film.

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of wild-type and multiple T1 or T2 transgenic lines.

  • Restriction Digest: Digest 10-20 µg of genomic DNA per sample overnight with a suitable restriction enzyme. The enzyme should not cut within the sequence that the probe will bind to.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose gel until good separation is achieved.

  • Denaturation and Neutralization: a. Depurinate the gel (optional, for fragments >15 kb) in 0.2 M HCl for 15 minutes.[20] b. Denature the DNA by soaking the gel in 0.5 M NaOH, 1.5 M NaCl for 30 minutes. This separates the DNA into single strands.[20] c. Neutralize the gel by soaking in 1.5 M NaCl, 0.5 M Tris-HCl (pH 7.5) for 30 minutes.

  • Blotting (Capillary Transfer): a. Set up a capillary transfer apparatus. This typically involves a tray of 20X SSC buffer, a wick (filter paper), the gel, the blotting membrane, more filter paper, and a stack of paper towels with a weight on top.[17][21] b. Allow the transfer to proceed overnight. The buffer is drawn up through the gel, carrying the single-stranded DNA onto the membrane where it binds.

  • Fixation: After transfer, rinse the membrane in 2X SSC and fix the DNA to the membrane using a UV crosslinker.[17]

  • Hybridization: a. Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at the appropriate temperature (e.g., 65°C) to block non-specific binding.[21] b. Denature the labeled probe by boiling for 5 minutes and then placing it on ice.[21] c. Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight at the hybridization temperature.

  • Washing and Detection: a. Wash the membrane with low and high stringency wash buffers to remove the unbound probe. b. Expose the membrane to a phosphor screen or X-ray film. The number of bands detected in each lane corresponds to the number of transgene insertion sites.

Protocol 3: Total RNA Extraction and Quantitative RT-PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the mRNA levels of the NAS transgene.

Materials:

  • Plant tissue (e.g., young leaves), flash-frozen in liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent.

  • DNase I.

  • cDNA synthesis kit (e.g., SuperScript III, Invitrogen).

  • SYBR Green qPCR Master Mix.

  • qPCR instrument (e.g., LightCycler 480).

  • Primers specific to the NAS transgene and a stable reference gene (e.g., Actin, Ubiquitin).

Procedure:

  • RNA Extraction: a. Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial kit or TRIzol, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. This is critical for accurate quantification.

  • RNA Quality and Quantity Check: Assess RNA integrity on an agarose gel or using a Bioanalyzer. Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. b. Include a "no reverse transcriptase" (-RT) control to check for genomic DNA contamination in the subsequent qPCR step.

  • qPCR Reaction: a. Prepare the qPCR master mix containing SYBR Green, forward and reverse primers (for the NAS gene or the reference gene), and water. b. Add the diluted cDNA template to the master mix in a qPCR plate. Run at least three technical replicates for each sample. c. Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).

  • Data Analysis: a. Analyze the amplification data. The cycle at which the fluorescence crosses a set threshold is the Cq (or Ct) value. b. Calculate the relative expression of the NAS transgene using the ΔΔCq method, normalizing to the expression of the reference gene.

Protocol 4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

This protocol measures the concentration of multiple elements in plant tissue.

Materials:

  • Dried plant tissue (e.g., seeds, tubers, leaves).

  • Trace metal-grade nitric acid (HNO₃).

  • Trace metal-grade hydrogen peroxide (H₂O₂).

  • Microwave digestion system.

  • ICP-MS instrument.

  • Certified multi-element standards for calibration.

Procedure:

  • Sample Preparation: a. Thoroughly wash plant tissues with deionized water to remove any surface contamination. b. Dry the samples in an oven (e.g., 60-70°C) to a constant weight. c. Grind the dried tissue into a fine, homogenous powder.

  • Acid Digestion: a. Accurately weigh a small amount of dried powder (e.g., 0.1-0.5 g) into a microwave digestion vessel. b. Add concentrated trace metal-grade nitric acid (e.g., 5 mL). For some tissues, a small amount of hydrogen peroxide may also be added. c. Perform the digestion using a programmed temperature ramp in a microwave digestion system. This breaks down the organic matter, leaving the elements in an acidic solution.

  • Dilution: After cooling, dilute the digested sample to a final volume (e.g., 25 or 50 mL) with deionized water. The final acid concentration should be around 2-5%.

  • ICP-MS Analysis: a. Calibrate the ICP-MS instrument using a series of multi-element standards of known concentrations. b. Run the diluted samples on the ICP-MS. The instrument aspirates the sample, creates a plasma that ionizes the atoms, and then separates and counts the ions based on their mass-to-charge ratio.

  • Data Calculation: The instrument software calculates the concentration of each element in the sample based on the calibration curve. The final concentration in the original plant tissue is then calculated, taking into account the initial weight and final dilution volume, and is typically expressed in µg/g or mg/kg of dry weight.

Visualizations

Signaling and Experimental Workflows

NAS_Signaling_Pathway cluster_root Root Cell cluster_vasculature Xylem / Phloem cluster_sink Sink Tissue (Seed/Tuber) Soil_Metals Fe(II), Zn(II) in Soil IRT1 IRT1 Transporter Soil_Metals->IRT1 Uptake Root_Metals Fe(II), Zn(II) in Cytosol IRT1->Root_Metals NA_Metal_Complex_Root NA-Metal Complex Root_Metals->NA_Metal_Complex_Root NAS_Overexpression_Root NAS Overexpression (Transgene) NA_Root This compound (NA) NAS_Overexpression_Root->NA_Root Synthesizes NA_Root->NA_Metal_Complex_Root Chelates NA_Metal_Complex_Vasc NA-Metal Complex (Long-distance Transport) NA_Metal_Complex_Root->NA_Metal_Complex_Vasc Translocation YSL_Transporter YSL Transporter NA_Metal_Complex_Vasc->YSL_Transporter Unloading Sink_Metals Fe, Zn in Seed/Tuber YSL_Transporter->Sink_Metals Storage Metal Storage (e.g., bound to Ferritin) Sink_Metals->Storage

Caption: NAS overexpression enhances metal chelation and transport in plants.

Troubleshooting_Workflow cluster_analysis Molecular & Phenotypic Analysis (T1/T2 Generation) Start Start: Phenotypic Variability Observed in T0/T1 Lines Screen Screen a large population of independent T1 lines Start->Screen Select Select multiple lines with varying phenotypes for analysis Screen->Select QPCR 1. qRT-PCR: Measure NAS mRNA levels Select->QPCR Southern 2. Southern Blot / gDNA qPCR: Determine transgene copy number QPCR->Southern ICPMS 3. ICP-MS: Quantify Fe, Zn, and other metals Southern->ICPMS Decision1 Consistent high expression and single copy number? ICPMS->Decision1 Decision2 Phenotype stable in later generations (T3/T4)? Decision1->Decision2 Yes Problem Problem Identified: - Low/No Expression - Multi-copy Silencing - Position Effect Decision1->Problem No Decision2->Problem No Success Stable, high-expressing line identified for experiments Decision2->Success Yes Discard Discard unstable/silenced lines. Return to screening. Problem->Discard

Caption: Workflow for troubleshooting phenotypic variability in transgenic lines.

References

Enhancing the sensitivity of nicotianamine detection in low-abundance samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotianamine (NA) detection, particularly in low-abundance samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound detection.

Issue Potential Cause Recommended Solution
Poor or no retention of this compound on a reversed-phase LC column. This compound is a highly polar molecule, leading to poor interaction with the nonpolar stationary phase of reversed-phase columns.[1][2]Derivatize this compound with a nonpolar agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[3][4][5] This increases its hydrophobicity, thereby enhancing retention.[6] Alternatively, a multimode ODS column can be used, which may not require derivatization.[1][2]
Low signal intensity or poor sensitivity in MS detection. Inefficient ionization of the underivatized this compound molecule.Derivatization with FMOC-Cl not only improves chromatographic retention but also enhances the efficiency of ionization by electrospray ionization (ESI), leading to a significant increase in sensitivity.[6]
Inconsistent or unreliable quantification. This can be due to variations in sample preparation, injection volume, or matrix effects.Utilize an internal standard to ensure reliable quantification. Nε-nicotyllysine (NL) has been successfully used for this purpose, providing a linear calibration curve.[3][4][5] The standard addition method can also be employed to mitigate matrix effects.[2]
Signal suppression or enhancement (Matrix Effects). Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source.[7][8] This is a common issue in complex matrices like plant extracts or food samples.[7]1. Sample Cleanup: Use solid-phase extraction (SPE) cartridges, such as polymeric cation-exchange cartridges, to remove interfering compounds.[9] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[7] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte signal below the limit of quantitation.[7] 4. Stable Isotope Dilution Analysis (SIDA): This is a robust method for correcting matrix effects.[7]
Analyte loss during sample preparation. Inefficient extraction from the sample matrix.Use an optimized extraction protocol. For plant tissues, extraction with Millipore H2O at 80°C has been reported.[10] For more general protein extraction from plant tissues, various protocols exist that may need to be adapted.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound detection by LC-MS?

A1: this compound is a highly polar molecule, which results in poor retention on commonly used reversed-phase liquid chromatography (LC) columns.[1][2] Derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) increases its hydrophobicity, allowing for better separation.[3][4][5] Furthermore, this derivatization enhances the ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source, leading to a significant improvement in detection sensitivity.[6]

Q2: What is the most sensitive method for quantifying this compound in low-abundance samples?

A2: Liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) after derivatization with FMOC-Cl is a highly sensitive method for quantifying this compound.[3][4][5][13][14] This method can be up to 1,000-fold more sensitive than traditional HPLC methods.[6]

Q3: How can I overcome matrix effects in my samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex samples.[7] To mitigate these effects, you can use matrix-matched standards, employ the standard addition method, dilute your samples, or perform a thorough sample cleanup using techniques like solid-phase extraction (SPE).[7][9] The use of a suitable internal standard is also crucial for accurate quantification.[3][4][5]

Q4: What internal standard is recommended for this compound quantification?

A4: Nε-nicotyllysine (NL) has been shown to be an effective internal standard for the quantitative analysis of this compound.[3][4][5] It helps to correct for variations during sample preparation and analysis, leading to more reliable and reproducible results.

Q5: Can this compound be analyzed without derivatization?

A5: While challenging due to its high polarity, some methods have been developed that do not require derivatization. One such method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a multimode ODS column, which allows for the retention of polar compounds like this compound without chemical modification.[1][2]

Quantitative Data Summary

MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Sample TypeReference
HPLC with o-phthalaldehyde post-labelingDetection limit: ~10 pmol (3.0 ng); Quantification limit: ~100 pmol (30.3 ng)General[4]
LC-MS/MS with multimode ODS columnLOD: 0.5 ng/mLSoy sauce and other foods[2]
LC/ESI-TOF-MS with FMOC derivatizationLOD: 0.14 to 0.23 pmolBiological matrices[1]

Experimental Protocols

Sample Preparation and Extraction from Plant Tissue

This protocol is adapted from methods described for the analysis of this compound in plant materials.[10]

  • Homogenization: Freeze-dry the plant material (e.g., leaves, seeds).

  • Extraction: Extract the lyophilized material in Millipore H₂O at 80°C.

  • Centrifugation: Centrifuge the extract to pellet any solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for derivatization. For a 25 µL aliquot of the supernatant, proceed to the derivatization step.

FMOC-Cl Derivatization of this compound

This protocol is based on established methods for enhancing the detection of this compound.[10][14]

  • To 5 µL of the sample solution, add 10 µL of 1 M sodium borate buffer (pH 8.0) to adjust the pH.

  • Add 10 µL of 50 mM EDTA (pH 8.0).

  • Add 40 µL of 50 mM FMOC-Cl dissolved in acetonitrile.

  • Incubate the reaction mixture at 60°C for 15 minutes.

  • The derivatized sample is now ready for LC-MS analysis.

LC-MS/MS Analysis

The following are general parameters for an LC-MS/MS method. Specific conditions may need to be optimized for your instrument and application.

  • LC System: A high-performance or ultra-performance liquid chromatography system.

  • Column: A reversed-phase C18 column or a multimode ODS column.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) or a time-of-flight mass spectrometer (TOF-MS) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the detection of this compound and its derivatives.

  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of the derivatized or underivatized this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Low-Abundance Sample Extraction Extraction of this compound Sample->Extraction Derivatization FMOC-Cl Derivatization Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Matrix_Effects cluster_source Ion Source cluster_outcomes Signal Outcomes Analyte This compound No_Effect Accurate Signal Analyte->No_Effect Ideal Ionization Matrix Matrix Components Suppression Signal Suppression Matrix->Suppression Interference Enhancement Signal Enhancement Matrix->Enhancement Interference

References

Technical Support Center: Optimization of Isotopic Labeling Efficiency for Nicotianamine Tracing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize isotopic labeling efficiency for nicotianamine (NA) tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind isotopic labeling of this compound?

Isotopic labeling of this compound involves replacing one or more of its constituent atoms with a heavier, stable isotope (e.g., replacing ¹⁴N with ¹⁵N). This "labeled" this compound is chemically identical to the unlabeled version and participates in the same biological pathways. However, its increased mass allows it to be distinguished and traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This technique enables the study of NA's biosynthesis, transport, and metabolism within a biological system.

Q2: Which isotope is most commonly used for labeling this compound and why?

Nitrogen-15 (¹⁵N) is the most common isotope used for labeling this compound. This is because the biosynthesis of this compound involves the trimerization of S-adenosylmethionine (SAM), which incorporates three nitrogen atoms into the final NA molecule. By providing a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl, in the growth medium, ¹⁵N is efficiently incorporated into the newly synthesized NA, creating [¹⁵N₃]-NA. This significant mass shift is readily detectable by mass spectrometry.

Q3: How can I produce ¹⁵N-labeled this compound for my experiments?

A common method for producing ¹⁵N-labeled this compound is through heterologous expression of a this compound synthase (NAS) gene in a host organism like the yeast Schizosaccharomyces pombe. The yeast is cultured in a minimal medium where the standard nitrogen source (like NH₄Cl) is replaced with its ¹⁵N-labeled counterpart (¹⁵NH₄Cl)[1]. The yeast cells then synthesize [¹⁵N₃]-NA, which can be extracted and purified for use as a tracer in plant or other experimental systems.

Q4: What is the typical labeling efficiency I can expect for ¹⁵N-nicotianamine in plants?

The isotopic enrichment of this compound can vary depending on the experimental setup, including the concentration of the ¹⁵N source, the duration of labeling, and the plant species. In one study where extracts from yeast producing ¹⁵N-NA were supplied to tomato plants, the shoots of wild-type and chloronerva mutant plants showed ¹⁵N atom percentages of 1.41% and 2.03%, respectively, compared to a natural abundance of 0.366%[1]. Achieving high enrichment often requires optimizing the labeling protocol for the specific experimental system.

Q5: How is isotopically labeled this compound quantified?

Quantification is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), often with a time-of-flight (TOF) or tandem mass spectrometer (MS/MS) detector. A common procedure involves:

  • Extraction: Extracting NA from the biological matrix using a suitable solvent, often water or methanol-water mixtures.

  • Derivatization: Chemically modifying NA to improve its chromatographic retention and ionization efficiency. A common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc).

  • LC Separation: Separating the derivatized NA from other metabolites using a reversed-phase HPLC or UPLC column.

  • MS Detection: Detecting and quantifying the labeled and unlabeled NA based on their mass-to-charge ratios (m/z). An internal standard is often used to ensure accurate quantification[2][3][4].

Troubleshooting Guides

Issue 1: Low or No Detectable Isotopic Enrichment in this compound

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Tracer Concentration Increase the concentration of the isotopic tracer in the growth medium. Conduct a dose-response experiment to find the optimal concentration that maximizes labeling without causing toxicity.
Inadequate Labeling Time Extend the duration of the labeling period. Perform a time-course experiment to determine the time required to reach isotopic steady-state for this compound in your system.
Inefficient Tracer Uptake Ensure the tracer is in a bioavailable form. For plants, check the pH of the hydroponic solution and the health of the root system. For cell cultures, ensure the medium composition does not inhibit tracer transport.
Dilution with Unlabeled Precursors Minimize the presence of unlabeled nitrogen sources in your experimental system. If using soil, consider a hydroponic setup for better control over nutrient sources. Ensure all nitrogen-containing components of the media are ¹⁵N-labeled if possible.
Rapid this compound Turnover If NA is rapidly metabolized, the isotopic label may be quickly distributed into other metabolic pools. Consider shorter labeling times to capture the enrichment in NA before it is further metabolized. Analyze for known NA metabolites to trace the label's fate.
Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Extraction Optimize the extraction solvent and procedure. This compound is polar; aqueous extraction is often effective. Ensure complete cell lysis to release intracellular NA.
Inefficient Derivatization Optimize the derivatization reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration). Ensure the derivatizing agent is fresh.
Matrix Effects The sample matrix can suppress the ionization of this compound. Use a stable isotope-labeled internal standard to compensate for matrix effects. Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
Poor Chromatographic Separation Optimize the LC gradient, mobile phase composition, and column chemistry. Due to its polarity, NA may require specific column types (e.g., multimode ODS) for good retention without ion-pairing reagents.
Instrument Sensitivity Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) for the derivatized this compound.
Issue 3: Difficulty Distinguishing Labeled this compound from Co-eluting Isobaric Compounds

Possible Causes & Solutions:

CauseRecommended Solution
Isomeric or Isobaric Metabolites Use high-resolution mass spectrometry (e.g., TOF or Orbitrap) to differentiate between compounds with the same nominal mass but different elemental compositions.
In-source Fragmentation or Adduct Formation Optimize the ionization source conditions to minimize in-source fragmentation. Analyze the full scan mass spectrum to identify potential adducts.
Co-eluting Compounds Improve chromatographic resolution by adjusting the LC gradient, using a longer column, or trying a different stationary phase.
Metabolites of Labeled this compound If labeled NA is metabolized, the resulting products may also be labeled and could potentially interfere. Use tandem mass spectrometry (MS/MS) to generate fragmentation patterns that can distinguish between NA and its metabolites.

Quantitative Data Summary

The following table summarizes data from a study on the production of ¹⁵N-labeled this compound in S. pombe and its subsequent uptake in tomato plants, illustrating the impact of experimental conditions on NA concentration and isotopic enrichment.

Table 1: Effect of Zinc Concentration on this compound Production in S. pombe [1]

Zinc ConcentrationTotal Cell-Associated NA (µ g/culture )NA Concentration in Cells (µg/g wet weight)
13.9 µM (Normal)~250~1500
400 µM (High)~700~3000

Table 2: ¹⁵N Isotopic Enrichment in Tomato Shoots Supplied with ¹⁵N-Nicotianamine [1]

Plant TypeTreatment¹⁵N Atom %
Wild Type (WT)¹⁵N-NA Extract1.41
chloronerva (chln)¹⁵N-NA Extract2.03
WTControl (No ¹⁵N-NA)0.366
chlnControl (No ¹⁵N-NA)0.366

Experimental Protocols

Protocol 1: Production of ¹⁵N-Labeled this compound in Schizosaccharomyces pombe

This protocol is adapted from a method used to produce ¹⁵N-NA for tracer studies[1].

  • Culture Preparation: Inoculate S. pombe cells expressing a this compound synthase (NAS) gene into Edinburgh Minimal Medium (EMM).

  • Isotopic Labeling: For the production of ¹⁵N-NA, replace the standard ammonium chloride (NH₄Cl) in the EMM with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

  • Cultivation: Grow the yeast culture (e.g., a 50 mL culture starting at an OD₆₀₀ of 0.1) for 48 hours. Optimal NA production may be achieved by supplementing the medium with a higher concentration of zinc (e.g., 300 µM Zn)[1].

  • Harvesting: Centrifuge the culture to pellet the yeast cells. Wash the pellet once with sterile water.

  • Extraction: Freeze-dry the cell pellet. Extract the intracellular ¹⁵N-NA with water.

  • Quantification: Quantify the concentration of ¹⁵N-NA in the extract using LC-MS/MS.

Protocol 2: Extraction and Quantification of this compound by UPLC/ESI-TOF-MS

This protocol is based on a sensitive method for NA quantification[4].

  • Sample Preparation: Homogenize freeze-dried plant material or yeast pellets.

  • Extraction: Perform a mild aqueous extraction of the homogenized sample.

  • Derivatization:

    • Take an aliquot of the aqueous extract.

    • Add a borate buffer to adjust the pH.

    • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc) in acetone and incubate for a short period (e.g., 45 seconds) to derivatize the amino groups of NA.

  • UPLC Separation:

    • Inject the derivatized sample onto a reversed-phase UPLC column.

    • Use a suitable gradient of acetonitrile in an acetate buffer to separate the Fmoc-derivatized NA.

  • MS Detection:

    • Use an ESI-TOF mass spectrometer in positive ion mode for detection.

    • Quantify the Fmoc-NA based on its accurate mass and retention time.

    • Use a stable isotope-labeled internal standard for accurate quantification. The limit of detection for this method has been reported to be in the range of 0.14 to 0.23 pmol[4].

Visualizations

Nicotianamine_Biosynthesis cluster_SAM S-adenosylmethionine Cycle cluster_NA This compound Synthesis Methionine Methionine SAMS S-adenosyl- methionine synthetase Methionine->SAMS ATP SAM S-adenosylmethionine SAMS->SAM NAS This compound Synthase SAM->NAS 3 molecules This compound This compound NAS->this compound

Caption: Biosynthesis of this compound from methionine.

Nicotianamine_Transport cluster_Root Root Cell cluster_Vasculature Xylem / Phloem cluster_Shoot Shoot Cell NAS_root This compound Synthase (NAS) NA_root This compound (NA) NAS_root->NA_root Metal_NA_root Metal-NA Complex NA_root->Metal_NA_root chelates Metal (Fe, Zn) YSL_xylem YSL Transporter Metal_NA_root->YSL_xylem Xylem Xylem YSL_xylem->Xylem Xylem Loading YSL_shoot YSL Transporter Xylem->YSL_shoot Unloading Phloem Phloem Phloem->YSL_shoot Phloem Unloading Metal_NA_shoot Metal-NA Complex YSL_shoot->Metal_NA_shoot NA_shoot This compound Metal_NA_shoot->NA_shoot Metal_released Metal released for cellular use Metal_NA_shoot->Metal_released

References

Technical Support Center: Improving the Resolution of Nicotianamine Localization in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges associated with localizing nicotianamine (NA) in plant tissues and improving the resolution of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for localizing this compound in plant tissues?

A1: The main techniques for localizing this compound include Mass Spectrometry Imaging (MSI) and immunolocalization. MSI methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), Desorption Electrospray Ionization (DESI), and Nano-Secondary Ion Mass Spectrometry (NanoSIMS) are powerful tools for high-resolution imaging of small molecules.[1][2] Immunolocalization, which uses antibodies specific to this compound, is another common approach.

Q2: Which method offers the highest spatial resolution for this compound localization?

A2: NanoSIMS generally provides the highest spatial resolution, capable of imaging at the subcellular level with a resolution of 50-100 nanometers.[1][3] This makes it ideal for determining the precise location of this compound within cellular compartments. MALDI-MSI offers a good balance of sensitivity and spatial resolution, typically in the range of 10-100 micrometers, which is suitable for tissue-level and cellular localization.[2][4] The resolution of immunolocalization depends on the microscopy technique used, but it can also achieve subcellular resolution.

Q3: What are the key challenges in achieving high-resolution localization of this compound?

A3: Key challenges include the small size and potential for diffusion of the this compound molecule during sample preparation, which can lead to localization artifacts.[5] For MSI techniques, matrix selection and application are critical for achieving good signal intensity and high resolution.[5] In immunolocalization, antibody specificity and potential for non-specific binding are significant concerns that can affect the accuracy of the results.[6][7]

Troubleshooting Guides

Mass Spectrometry Imaging (MSI)

Problem: Weak or no this compound signal in MALDI-MSI.

  • Possible Cause 1: Inappropriate matrix selection.

    • Solution: The choice of matrix is crucial for the ionization of small molecules like this compound. For positive ion mode, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used for metabolites.[8][9] Experiment with different matrices and solvent systems to find the optimal conditions for this compound ionization. The use of on-tissue derivatization with reagents like coniferyl aldehyde has been shown to improve the ionization efficiency of amino acids, a class of molecules similar to this compound.[10]

  • Possible Cause 2: Poor co-crystallization of this compound with the matrix.

    • Solution: Optimize the matrix application method. Automated spraying methods generally provide a more homogenous and finer crystal layer, which can improve signal intensity and spatial resolution compared to manual methods.[3] Sublimation is another technique that can produce a fine and uniform matrix coating.

  • Possible Cause 3: Ion suppression.

    • Solution: The presence of other highly abundant molecules in the tissue can suppress the ionization of this compound. Consider tissue washing steps to remove interfering salts and other compounds. However, be cautious as this may also lead to the delocalization of soluble metabolites like this compound.

Problem: Poor spatial resolution in MALDI-MSI images.

  • Possible Cause 1: Large matrix crystal size.

    • Solution: Aim for the smallest possible crystal size during matrix application. Slower crystallization rates, achieved by controlling the solvent evaporation speed, can lead to smaller and more uniform crystals.

  • Possible Cause 2: Analyte diffusion during sample preparation or matrix application.

    • Solution: Minimize the time the tissue is exposed to solvents. Flash-freezing the tissue immediately after collection and maintaining it in a frozen state during sectioning and matrix application can help prevent diffusion. Using a sublimation technique for matrix deposition, which is a dry method, can also minimize analyte migration.

Problem: Artifacts in NanoSIMS images.

  • Possible Cause 1: Sample topography.

    • Solution: The sample surface must be extremely flat for NanoSIMS analysis to avoid artifacts where edges and high points appear to have a stronger signal. Ensure that tissue sections are as thin and uniform as possible and are mounted on a flat substrate.

  • Possible Cause 2: Contamination.

    • Solution: The high sensitivity of NanoSIMS makes it susceptible to surface contamination. Handle samples in a clean environment and use high-purity reagents and materials during sample preparation.

Immunolocalization

Problem: High background or non-specific staining.

  • Possible Cause 1: Non-specific antibody binding.

    • Solution: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin or normal serum from the host species of the secondary antibody) and/or the duration of the blocking step.[7] Optimizing the primary and secondary antibody concentrations is also crucial; use the lowest concentration that still provides a specific signal.

  • Possible Cause 2: Autofluorescence of the plant tissue.

    • Solution: Plant tissues, particularly vascular tissues, can exhibit significant autofluorescence. Treat the tissue with a quenching agent such as TrueVIEW Autofluorescence Quenching Kit or sodium borohydride.[11][12] Using fluorophores that emit in the far-red spectrum can also help to avoid the natural autofluorescence of plant tissues, which is typically stronger in the green and yellow channels.

Problem: Weak or no fluorescent signal.

  • Possible Cause 1: Poor antibody penetration.

    • Solution: The plant cell wall can be a barrier to antibody penetration. Include a permeabilization step in your protocol using enzymes like cellulase and pectinase to partially digest the cell wall. A detergent such as Triton X-100 is also necessary to permeabilize the cell membranes.[13]

  • Possible Cause 2: Low abundance of this compound.

    • Solution: Use a signal amplification method. This can include using a biotinylated secondary antibody followed by a streptavidin-conjugated fluorophore, or a tyramide signal amplification (TSA) system.

  • Possible Cause 3: Destruction of the epitope during fixation.

    • Solution: The fixation method can affect the antigenicity of the target molecule. Experiment with different fixatives (e.g., formaldehyde, glutaraldehyde) and fixation times to find the optimal conditions that preserve the this compound epitope for antibody binding.[14]

Data Presentation: Comparison of this compound Localization Techniques

FeatureMALDI-MSINanoSIMSImmunolocalization
Principle Laser desorption/ionization from a matrix-coated sample.Sputtering of secondary ions from the sample surface by a primary ion beam.Binding of a specific antibody to the target molecule, followed by fluorescent detection.
Spatial Resolution 10 - 100 µm[2][4]50 - 100 nm[1][3]Subcellular (dependent on microscope)
Detection Limit In the picomole to femtomole range for similar small molecules.High sensitivity, capable of detecting trace elements and isotopic labels.Dependent on antibody affinity and target abundance.
Specificity High (based on mass-to-charge ratio).High (based on mass-to-charge ratio and isotopic composition).Dependent on antibody specificity.
Sample Preparation Cryosectioning, matrix application.Cryosectioning, embedding, ultramicrotomy, coating.Fixation, permeabilization, blocking, antibody incubations.
Advantages Label-free, can detect multiple analytes simultaneously.Very high spatial resolution, isotopic analysis capability.Relatively common and accessible technique.
Disadvantages Matrix interference, potential for analyte delocalization.Technically demanding, requires specialized equipment.Potential for non-specific binding, antibody availability and validation.

Experimental Protocols

Detailed Methodology for MALDI-MSI of this compound in Arabidopsis thaliana Leaves
  • Sample Collection and Freezing:

    • Excise a healthy leaf from an Arabidopsis thaliana plant.

    • Immediately embed the leaf in a suitable embedding medium (e.g., 5% gelatin).

    • Flash-freeze the embedded tissue in liquid nitrogen to minimize ice crystal formation and preserve the spatial distribution of metabolites.

  • Cryosectioning:

    • Transfer the frozen block to a cryostat pre-cooled to -20°C.

    • Cut thin sections (12-16 µm) of the leaf tissue.

    • Thaw-mount the sections onto indium tin oxide (ITO) coated glass slides.

  • Matrix Application:

    • Prepare a matrix solution of 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 70% acetonitrile/0.1% trifluoroacetic acid.

    • Use an automated sprayer to apply a uniform, fine layer of the matrix onto the tissue sections. Apply multiple thin layers, allowing each layer to dry completely before applying the next.

  • MALDI-MSI Analysis:

    • Load the slide into the MALDI mass spectrometer.

    • Define the imaging area over the tissue section.

    • Acquire mass spectra in positive ion mode across the defined area with a spatial resolution of 20-50 µm. The mass range should be set to include the m/z of protonated this compound.

  • Data Analysis:

    • Use imaging software to visualize the spatial distribution of the ion corresponding to this compound.

    • Normalize the signal intensity to an internal standard or a housekeeping ion to account for variations in matrix deposition and ionization efficiency.

Detailed Methodology for Immunolocalization of this compound in Tomato Roots
  • Sample Collection and Fixation:

    • Excise young tomato root tips (approximately 1 cm long).

    • Immediately fix the root tips in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2 hours at room temperature.

  • Permeabilization:

    • Wash the fixed roots three times in PBS.

    • Incubate the roots in an enzyme solution containing 1% cellulase and 0.5% pectinase in PBS for 30 minutes to partially digest the cell walls.

    • Wash three times in PBS.

    • Permeabilize the cell membranes by incubating in PBS containing 1% Triton X-100 for 1 hour.

  • Blocking:

    • Wash three times in PBS.

    • Block non-specific antibody binding by incubating the roots in a blocking buffer (PBS with 5% BSA and 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-nicotianamine primary antibody in the blocking buffer to its optimal concentration (to be determined empirically).

    • Incubate the roots in the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the roots five times in PBS with 0.1% Tween 20 (PBST).

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

    • Incubate the roots in the secondary antibody solution for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the roots five times in PBST.

    • (Optional) Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.

    • Wash three times in PBS.

    • Mount the roots on a microscope slide in an anti-fade mounting medium.

  • Microscopy:

    • Image the samples using a confocal laser scanning microscope. Use the appropriate laser lines and emission filters for the chosen fluorophores.

Visualizations

Nicotianamine_Biosynthesis_Pathway Met S-adenosyl-L-methionine (SAM) NAS This compound Synthase (NAS) Met->NAS 3 molecules NA This compound (NA) NAS->NA Experimental_Workflow_MALDI_MSI cluster_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Plant Tissue Embed Embed in Gelatin Harvest->Embed Freeze Flash Freeze Embed->Freeze Section Cryosection Freeze->Section Mount Mount on ITO Slide Section->Mount Matrix Apply MALDI Matrix Mount->Matrix Acquire Acquire Mass Spectra Matrix->Acquire Analyze Data Analysis & Visualization Acquire->Analyze Nicotianamine_Metal_Transport cluster_root Root Cell cluster_vasculature Xylem/Phloem cluster_sink Sink Tissue (e.g., Leaf, Seed) NA_Synth_Root NA Biosynthesis NA_Root This compound (NA) NA_Synth_Root->NA_Root NA_Metal_Complex_Root NA-Metal Complex NA_Root->NA_Metal_Complex_Root Metal_Uptake Metal Ion Uptake (e.g., Fe, Zn) Metal_Uptake->NA_Metal_Complex_Root Xylem_Loading Xylem Loading NA_Metal_Complex_Root->Xylem_Loading via YSL transporters Long_Distance Long-Distance Transport Xylem_Loading->Long_Distance Phloem_Loading Phloem Loading Long_Distance->Phloem_Loading Unloading Unloading from Vasculature Phloem_Loading->Unloading via YSL transporters Metal_Delivery Metal Delivery to Cells Unloading->Metal_Delivery

References

Technical Support Center: Overcoming Functional Redundancy in Nicotianamine Synthase (NAS) Gene Families

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the functional redundancy of Nicotianamine Synthase (NAS) gene families.

Frequently Asked Questions (FAQs)

Q1: I have created a single nas knockout mutant in Arabidopsis thaliana, but I don't observe any obvious phenotype. Is my experiment flawed?

A1: Not necessarily. The Arabidopsis thaliana genome contains four functional NAS genes (NAS1, NAS2, NAS3, and NAS4) that are differentially expressed.[1] Due to a high degree of functional redundancy, single nas mutants often do not display a clear phenotype under standard growth conditions because the remaining functional NAS genes can compensate for the loss of one family member.[1][2] In fact, single nas mutants have been shown to have similar this compound (NA) content to wild-type plants.[1] To unmask phenotypes related to NA deficiency, it is typically necessary to generate higher-order mutants, such as triple or quadruple knockouts.[1][2]

Q2: What is the expected phenotype of a complete loss-of-function nas mutant?

A2: A complete loss-of-function quadruple mutant in Arabidopsis (nas4x-2), where all four NAS genes are knocked out, exhibits severe phenotypes. These include a "chloronerva" phenotype (interveinal chlorosis), sterility, and the absence of detectable this compound in rosette leaves.[2][3] An intermediate quadruple mutant (nas4x-1) with residual NA levels shows chlorotic leaves, especially during the reproductive phase and under iron deficiency, but can still complete its life cycle.[2][3]

Q3: I am using CRISPR/Cas9 to create a quadruple nas mutant. What are some common pitfalls I should be aware of?

A3: When using CRISPR/Cas9 for multiplex gene editing, several challenges can arise:

  • Low Knockout Efficiency: The efficiency of generating mutations can vary between different guide RNAs (sgRNAs). It is crucial to design and test multiple sgRNAs for each target gene.

  • Chimerism: The initial transformed generation (T1) may be chimeric, meaning not all cells in the plant carry the desired mutation. It is essential to screen subsequent generations (T2 and T3) to isolate stable, homozygous mutant lines.[4]

  • Off-target Effects: Although CRISPR/Cas9 is highly specific, off-target mutations can occur. It is advisable to perform whole-genome sequencing or targeted sequencing of potential off-target sites to verify the specificity of the edits, especially for lines intended for downstream applications.

  • Complex Segregation: Generating a quadruple homozygous mutant requires careful tracking of all four mutated alleles through several generations of crosses and genotyping.

Q4: How can I confirm the function of a specific NAS protein if the knockout mutants are not informative due to redundancy?

A4: A yeast complementation assay can be a powerful tool.[5][6][7][8] This involves expressing the plant NAS gene in a yeast strain that is deficient in a homologous function. If the plant NAS gene can rescue the yeast mutant's phenotype (e.g., restore growth on a selective medium), it provides strong evidence for its function. This approach allows for the functional characterization of individual NAS proteins in isolation, bypassing the issue of redundancy in the plant.

Troubleshooting Guides

Problem 1: No visible phenotype in single or double nas mutants.

Possible Cause Suggested Solution
Functional RedundancyGenerate higher-order mutants (triple or quadruple knockouts) to overcome the compensatory effects of other NAS family members.[1]
Specific Growth Conditions RequiredPhenotype the mutants under specific stress conditions, such as iron (Fe) deficiency or nickel (Ni) toxicity, as some phenotypes only become apparent under stress.[1]
Subtle PhenotypeConduct more detailed and quantitative phenotyping. Measure physiological parameters like chlorophyll content, metal concentrations (Fe, Zn, Cu) in different tissues, and assess reproductive fitness (pollen viability, seed set).[9]

Problem 2: Difficulty in generating and identifying quadruple homozygous nas mutants.

Possible Cause Suggested Solution
Inefficient CRISPR/Cas9 EditingDesign and test multiple sgRNAs for each of the four NAS genes to ensure high editing efficiency. Use a multiplex CRISPR/Cas9 system designed for editing multiple genes simultaneously.[10]
Complex GenotypingDevelop a robust genotyping strategy to track the segregation of all four mutant alleles. This may involve designing specific PCR primers that can distinguish between wild-type and mutant alleles for each NAS gene.
Sterility of Higher-Order MutantsIf the quadruple mutant is expected to be sterile, maintain the mutations in heterozygous backgrounds and generate the quadruple mutant by crossing. Analyze the progeny for the expected Mendelian ratios of the quadruple mutant phenotype.

Problem 3: Inconsistent results in metal content analysis of nas mutants.

Possible Cause Suggested Solution
Developmental Stage and Tissue VariationHarvest tissues from plants at the same developmental stage and from the same part of the plant for consistent comparisons. NAS gene expression and metal distribution can vary significantly between vegetative and reproductive stages, and between different organs like roots, leaves, and flowers.[2][11]
Environmental FluctuationsGrow plants under highly controlled environmental conditions (light, temperature, nutrient availability) to minimize variability in metal uptake and distribution.
Contamination during Sample PreparationUse metal-free labware and reagents to avoid contamination during tissue collection and processing for metal analysis.

Quantitative Data Summary

Table 1: this compound (NA) Content in Arabidopsis thaliana nas Mutants

GenotypeTissueNA Content (% of Wild-Type)Reference
Single nas mutantsRosette Leaves~100%[1]
Triple nas mutantsRosette Leaves30-40%[1]
nas4x-1 (intermediate quadruple)Vegetative Rosette Leaves~15%[1]
nas4x-1 (intermediate quadruple)Seeds~30%[1]
nas4x-1 (intermediate quadruple)Reproductive Rosette LeavesNot Detectable[3]
nas4x-2 (full loss-of-function)Vegetative Rosette LeavesNot Detectable[2]

Table 2: Metal Content in Tissues of Arabidopsis thaliana nas4x-1 Mutant Compared to Wild-Type

MetalTissueChange in nas4x-1 vs. Wild-TypeReference
Iron (Fe)Rosette LeavesAccumulated[3]
Iron (Fe)FlowersReduced[3]
Iron (Fe)SeedsReduced[3]
Copper (Cu)LeavesReduced[2]
Zinc (Zn)LeavesReduced[2]

Experimental Protocols

Protocol 1: Multiplex Gene Editing of the NAS Gene Family in Arabidopsis thaliana using CRISPR/Cas9

This protocol provides a general framework. Specific vectors and reagents may vary.

  • sgRNA Design and Selection:

    • Identify the genomic sequences of all four AtNAS genes.

    • Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design multiple sgRNAs for each gene, targeting conserved exons early in the coding sequence to ensure loss-of-function mutations.

    • Select sgRNAs with high on-target scores and low off-target predictions.

  • Vector Construction:

    • Utilize a multiplex CRISPR/Cas9 vector system designed for plants. These vectors typically allow for the assembly of multiple sgRNA expression cassettes.[10]

    • Synthesize and anneal complementary oligos for each selected sgRNA.

    • Clone the annealed sgRNA oligos into the appropriate sites in the multiplex vector system, which also contains a plant-optimized Cas9 expression cassette. This is often done using Golden Gate cloning or Gibson Assembly for seamless construction.

  • Agrobacterium-mediated Transformation:

    • Transform the final multiplex CRISPR/Cas9 construct into an Agrobacterium tumefaciens strain (e.g., GV3101).

    • Transform Arabidopsis thaliana (e.g., Col-0 ecotype) using the floral dip method.

  • Selection and Screening of T1 Generation:

    • Select transgenic T1 plants on a medium containing the appropriate antibiotic or herbicide corresponding to the resistance gene in the T-DNA vector.

    • Extract genomic DNA from T1 plants and perform PCR to amplify the target regions of each of the four NAS genes.

    • Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify plants with mutations in the target genes. T1 plants are often chimeric.

  • Generation and Identification of Quadruple Homozygous Mutants:

    • Self-pollinate T1 plants that show mutations in one or more NAS genes.

    • In the T2 generation, screen for plants that are homozygous for the mutations and segregate away the Cas9 transgene to prevent further mutations.

    • Perform genetic crosses between different mutant lines to combine the mutations. For example, cross a homozygous nas1/nas2 double mutant with a homozygous nas3/nas4 double mutant.

    • Continue self-pollination and genotyping in subsequent generations (F2, F3) until a plant homozygous for all four nas mutations is identified.

Protocol 2: Phenotypic Analysis of nas Mutants
  • Chlorophyll Content Measurement:

    • Collect leaf discs of a known area from plants at the same developmental stage.

    • Extract chlorophyll by incubating the leaf discs in 80% acetone or 100% methanol in the dark until the tissue is white.[12]

    • Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.

    • Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

  • Metal Homeostasis Analysis under Iron Deficiency:

    • Germinate and grow wild-type and nas mutant seeds on iron-sufficient medium (e.g., Murashige and Skoog medium).

    • Transfer seedlings to iron-deficient medium.

    • Visually inspect for the development of interveinal chlorosis in the leaves.

    • For quantitative analysis, harvest root and shoot tissues separately, dry them, and measure the concentrations of Fe, Zn, and Cu using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Reproductive Phenotype Analysis:

    • Observe flower morphology for any abnormalities in petal, stamen, or pistil development.[11]

    • Assess pollen viability using staining methods such as Alexander's stain or fluorescein diacetate (FDA).

    • Manually count the number of seeds per silique to determine seed set.[9]

    • Analyze the germination rate of seeds from mutant and wild-type plants.

Visualizations

NAS_Signaling_Pathway cluster_synthesis This compound Synthesis cluster_function Downstream Functions SAM 3x S-adenosylmethionine NAS This compound Synthase (NAS) SAM->NAS NA This compound (NA) NAS->NA Catalyzes MTA 3x 5'-methylthioadenosine NAS->MTA Byproduct NA_Metal_Complex NA-Metal Complex NA->NA_Metal_Complex Metal_Ions Fe(II), Zn(II), Cu(II), Ni(II) Metal_Ions->NA_Metal_Complex Chelation Transport Long-distance Metal Transport (Phloem & Xylem) NA_Metal_Complex->Transport Homeostasis Intracellular Metal Homeostasis & Detoxification NA_Metal_Complex->Homeostasis

Caption: this compound (NA) synthesis pathway and its role in metal homeostasis.

CRISPR_Workflow cluster_design Step 1: Design & Construction cluster_transformation Step 2: Transformation cluster_screening Step 3: Screening & Generation sgRNA_design Design sgRNAs for all 4 NAS genes vector_construction Clone sgRNAs into multiplex CRISPR vector sgRNA_design->vector_construction agro_transform Agrobacterium transformation vector_construction->agro_transform floral_dip Arabidopsis floral dip agro_transform->floral_dip T1_selection Select T1 transgenic plants floral_dip->T1_selection T1_genotyping Genotype T1 for mutations (often chimeric) T1_selection->T1_genotyping T2_generation Self-pollinate T1 & screen T2 for homozygous mutants T1_genotyping->T2_generation crosses Cross different mutant lines (e.g., nas1/2 x nas3/4) T2_generation->crosses quadruple_mutant Screen F2/F3 for quadruple homozygous mutant crosses->quadruple_mutant Functional_Redundancy In a single knockout (e.g., nas1), the remaining functional genes (NAS2, NAS3, NAS4) can still produce sufficient this compound, resulting in a normal phenotype. cluster_genes NAS Gene Family cluster_function Biological Function cluster_knockout Single Gene Knockout NAS1 NAS1 NAS2 NAS2 NA_synthesis This compound Synthesis NAS1->NA_synthesis NAS3 NAS3 NAS2->NA_synthesis NAS4 NAS4 NAS3->NA_synthesis NAS4->NA_synthesis Phenotype Normal Phenotype NA_synthesis->Phenotype NAS1_ko NAS1 (KO) NAS1_ko->NA_synthesis

References

Technical Support Center: In Vitro Culture of Nicotianamine-Deficient Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor growth of nicotianamine (NA)-deficient plants in vitro. This compound is a crucial metal chelator, and its absence leads to significant challenges in plant development due to disrupted metal homeostasis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for plant growth?

A1: this compound (NA) is a non-proteinogenic amino acid that acts as a key chelator for divalent metal cations such as iron (Fe²⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺). It plays a vital role in the transport and distribution of these essential micronutrients throughout the plant, particularly in the phloem-based delivery to sink tissues like young leaves, flowers, and seeds.[1][2] Proper metal homeostasis, facilitated by NA, is essential for numerous physiological processes, including chlorophyll synthesis, enzyme function, and reproductive development.[1][3]

Q2: What are the typical phenotypes of this compound-deficient plants in vitro?

A2: this compound-deficient mutants typically exhibit symptoms characteristic of metal deficiencies, even when the metals are supplied in the growth medium. Common phenotypes include:

  • Interveinal chlorosis: Yellowing of the leaf tissue between the veins, especially in young leaves, which is a classic sign of iron deficiency.[4][5]

  • Stunted growth: Reduced overall plant size, including smaller rosettes and shorter roots.

  • Poor reproductive development: Abnormal flower morphology and reduced fertility or complete sterility.[4][5]

  • Altered metal accumulation: While showing signs of deficiency in some tissues, NA-deficient plants can paradoxically accumulate high levels of iron in other tissues, such as mature leaves, due to impaired metal mobilization.[4][5]

Q3: Why do my NA-deficient plants show iron deficiency symptoms when iron is in the growth medium?

A3: This is a hallmark of NA-deficient mutants. The issue is not the uptake of iron from the medium into the roots, but rather its subsequent transport and distribution within the plant. This compound is essential for the proper loading of iron into the phloem and its delivery to actively growing tissues (sink organs).[1] Without sufficient NA, iron becomes "trapped" in older tissues (source organs), leading to deficiency symptoms in new growth areas.

Q4: Can this compound deficiency affect the plant's response to heavy metal toxicity?

A4: Yes. This compound is also involved in the detoxification of excess metals. Therefore, NA-deficient plants can exhibit increased sensitivity to toxic levels of certain heavy metals. For instance, some nas (this compound synthase) mutants in Arabidopsis show hypersensitivity to cadmium (Cd) and zinc (Zn).[6]

Troubleshooting Guide for Poor Growth

This guide addresses common problems encountered during the in vitro culture of this compound-deficient plants and provides potential solutions.

Problem Potential Cause Suggested Solution
Severe interveinal chlorosis in new leaves. Impaired iron transport to sink tissues due to NA deficiency.Supplement the growth medium with a higher concentration of a chelated form of iron, such as Fe-EDDHA. Start with a 2x to 4x increase from the standard concentration.
Stunted shoot growth and small rosette size. General nutrient imbalance, likely stemming from poor iron and zinc distribution.Increase the concentration of both iron and zinc in the growth medium. A combined application is often more effective than supplementing with iron alone.[6]
Reduced root elongation. Localized metal toxicity or deficiency in the root. NA deficiency can lead to an altered response to metals in the medium.[6]Optimize the zinc concentration in the medium. Test a range of zinc concentrations, as both deficiency and excess can inhibit root growth in these mutants.
Failure to transition to flowering or abnormal flower development. Severe disruption of metal delivery to reproductive tissues.Transfer plants to a rescue medium with elevated and chelated forms of both iron and zinc prior to the reproductive stage.
Necrosis or browning of older leaves. Possible metal toxicity due to the inability to properly distribute and sequester metals.Ensure the use of a well-buffered medium (e.g., with MES) to maintain a stable pH, which can influence metal availability and toxicity.

Quantitative Data Summary

The following tables summarize typical quantitative data comparing wild-type (WT) and this compound-deficient (nas) mutant plants, highlighting the impact of NA deficiency on growth and metal content.

Table 1: Growth Parameters of Wild-Type vs. nas Mutants under Metal Stress

Genotype Treatment Parameter Value Reference
Col-0 (WT)2.5 µM Cd²⁺Root Growth Reduction~60%[6]
nas4 mutant2.5 µM Cd²⁺Root Growth ReductionSignificantly greater than WT[6]
Col-0 (WT)80 µM Zn²⁺Root Growth Reduction~35%[6]
nas triple mutants80 µM Zn²⁺Root Growth ReductionSignificantly greater than WT[6]

Table 2: Metal Content in Tissues of Wild-Type vs. nas Mutants

Genotype Tissue Metal Relative Content vs. WT Reference
nas4x-1 mutantFlowersFeDecreased by 32%[1]
nas4x-1 mutantSeedsFeDecreased by 46%[1]
nas4x-1 mutantFlowersZnSignificantly decreased[1]
nas4x-1 mutantSiliquesCuSlightly reduced[1]

Experimental Protocols

Protocol 1: Rescue of NA-Deficient Mutants in Vitro

This protocol describes a method to improve the vegetative and reproductive growth of NA-deficient plants by supplementing the growth medium.

1. Basal Medium Preparation:

  • Prepare Murashige and Skoog (MS) medium, including vitamins and 1-3% (w/v) sucrose.
  • Add 0.5 g/L MES buffer and adjust the pH to 5.7 with KOH.
  • Solidify with 0.8% (w/v) agar.
  • Autoclave and cool to ~50-60°C.

2. Standard Growth Medium:

  • To the basal MS medium, add standard concentrations of micronutrients, including Fe (typically 100 µM Fe-EDTA) and Zn (typically 30 µM ZnSO₄).

3. Rescue Medium:

  • To the basal MS medium, add increased concentrations of chelated iron and zinc. A starting point for a rescue medium is:
  • 200-400 µM Fe-EDDHA
  • 60-90 µM ZnSO₄
  • Note: The optimal concentrations may need to be determined empirically for your specific mutant and growth conditions.

4. Plant Culture:

  • Sterilize seeds and sow on the standard growth medium.
  • Stratify at 4°C for 2-4 days in the dark.
  • Grow under standard light and temperature conditions (e.g., 16h light/8h dark photoperiod, 22°C).
  • For rescue of reproductive development, transfer plants from the standard medium to the rescue medium just before bolting.

Protocol 2: Root Growth Assay

This protocol allows for the quantification of root elongation in response to different media compositions.

1. Plate Preparation:

  • Prepare square Petri dishes (12x12 cm) with the desired growth medium (e.g., standard vs. rescue media).
  • Allow the agar to solidify completely.

2. Seedling Growth:

  • Sow sterilized seeds in a line on the surface of the agar, approximately 1 cm from the top of the plate.
  • Seal the plates with breathable tape.
  • Place the plates vertically in a growth chamber.

3. Data Acquisition:

  • After a set period of growth (e.g., 7-10 days), scan the plates at high resolution (e.g., 300 dpi).
  • Measure the length of the primary root from the base of the hypocotyl to the root tip using image analysis software (e.g., ImageJ).

4. Analysis:

  • Calculate the average root length and standard deviation for each condition.
  • Perform statistical analysis (e.g., t-test) to determine significant differences between treatments.

Protocol 3: Chlorophyll Content Measurement

This protocol describes a spectrophotometric method to quantify total chlorophyll.

1. Sample Collection:

  • Excise a known fresh weight of leaf tissue (e.g., 50-100 mg) from both wild-type and mutant plants.

2. Pigment Extraction:

  • Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone. Protect the sample from light to prevent pigment degradation.
  • Transfer the homogenate to a microcentrifuge tube.
  • Rinse the mortar and pestle with additional 80% acetone and add it to the tube to reach a final volume of 1-2 mL.
  • Centrifuge at >10,000 x g for 5 minutes to pellet the cell debris.

3. Spectrophotometry:

  • Transfer the supernatant to a cuvette.
  • Measure the absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

4. Calculation:

  • Calculate the total chlorophyll concentration (in mg/g fresh weight) using Arnon's equations:
  • Chlorophyll a (mg/L) = 12.7 * A₆₆₃ - 2.69 * A₆₄₅
  • Chlorophyll b (mg/L) = 22.9 * A₆₄₅ - 4.68 * A₆₆₃
  • Total Chlorophyll (mg/L) = 20.2 * A₆₄₅ + 8.02 * A₆₆₃
  • Adjust the final concentration based on the initial fresh weight and extraction volume.

Protocol 4: Metal Content Analysis via ICP-MS

This protocol provides a general workflow for determining the concentration of metals in plant tissues.

1. Sample Preparation:

  • Harvest plant tissues (roots and shoots separately).
  • Thoroughly wash the roots with deionized water to remove any surface contamination from the medium. A brief wash with a mild chelating agent like EDTA can also be used.
  • Dry the tissues in an oven at 60-70°C until a constant weight is achieved.
  • Record the dry weight.

2. Acid Digestion:

  • Weigh a precise amount of dried, ground tissue (e.g., 20-50 mg) into a digestion tube.
  • Add concentrated nitric acid (HNO₃).
  • Digest the samples using a microwave digestion system according to the manufacturer's instructions. This ensures the complete breakdown of organic matter.

3. Analysis:

  • Dilute the digested samples to a known volume with deionized water.
  • Analyze the samples using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to determine the concentrations of Fe, Zn, Cu, Mn, and other elements of interest.
  • Include certified reference materials to ensure accuracy.

4. Data Calculation:

  • Calculate the metal content in µg per gram of dry weight (µg/g DW).

Visualizations

Signaling and Metabolic Pathways

Nicotianamine_Biosynthesis_and_Transport cluster_synthesis NA Biosynthesis cluster_transport Metal Transport SAM S-Adenosylmethionine NAS This compound Synthase (NAS) SAM->NAS 3 molecules NA This compound (NA) NAS->NA Me_NA Metal-NA Complex NA->Me_NA + Metal ions (Fe, Zn) Phloem Phloem Loading Me_NA->Phloem Sink Sink Tissues (Young Leaves, Seeds) Phloem->Sink Long-distance transport

Caption: Biosynthesis of this compound and its role in metal transport.

Iron_Deficiency_Signaling cluster_regulation Transcriptional Regulation cluster_response Iron Uptake Response Fe_def Low Iron (-Fe) FIT FIT (bHLH29) Fe_def->FIT bHLH_IVc bHLH38, 39, 100, 101 Fe_def->bHLH_IVc FIT_bHLH FIT-bHLH Complex FIT->FIT_bHLH bHLH_IVc->FIT_bHLH IRT1 IRT1 Transporter FIT_bHLH->IRT1 Upregulates FRO2 FRO2 Reductase FIT_bHLH->FRO2 Upregulates Fe_uptake Iron Uptake into Root Cells IRT1->Fe_uptake FRO2->Fe_uptake Troubleshooting_Workflow start Poor growth of NA-deficient mutant phenotype Observe Phenotype (e.g., Chlorosis, Stunting) start->phenotype hypothesis Hypothesize Impaired Fe/Zn Homeostasis phenotype->hypothesis experiment Experiment: Supplement Media with Fe/Zn (Protocol 1) hypothesis->experiment measure Measure Growth Parameters (Protocols 2, 3, 4) experiment->measure analyze Analyze Data: Compare to Wild-Type measure->analyze improved Growth Improved analyze->improved Yes not_improved Growth Not Improved analyze->not_improved No optimize Further optimize metal concentrations not_improved->optimize optimize->experiment

References

Optimizing protocols for the synthesis of nicotianamine standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of nicotianamine standards. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a deeper understanding of the synthesis process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s)
Low or no product yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Use fresh, high-purity reagents and solvents. Ensure anhydrous conditions if required by the specific synthetic route. - Optimize purification conditions (e.g., column chromatography solvent system, gradient).
Presence of multiple spots on TLC after reaction - Formation of side products. - Incomplete reaction. - Degradation of product.- Carefully select protecting groups to minimize side reactions. - Adjust reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. - Use appropriate purification techniques, such as flash column chromatography, to separate the desired product from impurities.
Difficulty in purifying the final product - High polarity of this compound, leading to poor separation on standard silica gel. - Co-elution with polar impurities.- Utilize reversed-phase chromatography (e.g., C18) for purification. - Employ ion-exchange chromatography, as this compound is an amino acid. - Consider derivatization to a less polar compound before purification, followed by deprotection.
Inconsistent analytical results (NMR, MS) - Presence of residual solvents or impurities. - Isomeric impurities. - Incorrect sample preparation for analysis.- Ensure the final product is thoroughly dried under high vacuum to remove residual solvents. - Use high-resolution analytical techniques (e.g., high-field NMR, HRMS) to identify and quantify impurities. - Follow standardized protocols for sample preparation for NMR and MS analysis to ensure reproducibility.
Poor stereoselectivity in the synthesis - Non-stereoselective reagents or catalysts. - Racemization during reaction or workup.- Employ chiral starting materials or stereoselective reagents and catalysts. - Optimize reaction conditions (e.g., lower temperature) to minimize racemization. - Utilize chiral chromatography to separate stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the chemical synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound lie in the stereoselective construction of its multiple chiral centers, the protection and deprotection of its various functional groups (amino and carboxyl groups), and the formation of the central secondary amine linkages without side reactions. The high polarity of the final molecule also presents challenges for purification.

Q2: Which analytical techniques are essential for characterizing synthetic this compound?

A2: The following analytical techniques are crucial for the structural confirmation and purity assessment of synthetic this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be coupled with a mass spectrometer (LC-MS) for enhanced analysis.

Q3: What are the common starting materials for the chemical synthesis of this compound?

A3: The synthesis of this compound typically starts from readily available chiral amino acids, such as L-aspartic acid or L-glutamic acid, which provide the necessary stereocenters for the final molecule.

Experimental Protocols

While a complete, detailed protocol for the total chemical synthesis of this compound is highly complex and often proprietary, this section outlines a generalized workflow and key experimental considerations based on principles of organic synthesis.

General Synthetic Workflow

The chemical synthesis of this compound is a multi-step process that generally involves the following key stages:

  • Protection of Functional Groups: The amino and carboxyl groups of the starting amino acid(s) are protected to prevent unwanted side reactions.

  • Chain Elongation and Coupling: The protected amino acid derivatives are coupled together to form the carbon backbone of this compound.

  • Formation of the Secondary Amine Linkages: The central secondary amine groups are formed through reactions such as reductive amination.

  • Deprotection: All protecting groups are removed to yield the final this compound molecule.

  • Purification: The crude product is purified to obtain the this compound standard of high purity.

G Start Starting Material (e.g., L-Aspartic Acid) Protect Protection of Functional Groups Start->Protect Couple Coupling Reaction Protect->Couple Reduce Reductive Amination Couple->Reduce Deprotect Deprotection Reduce->Deprotect Purify Purification (e.g., Chromatography) Deprotect->Purify End This compound Standard Purify->End G SAM S-Adenosyl-L-methionine (SAM) (x3) NAS This compound Synthase (NAS) SAM->NAS Substrate NA This compound NAS->NA Product

Methodological considerations for studying nicotianamine in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed methodological guidance for studying nicotianamine (NA) in various plant species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study in plants?

A: this compound (NA) is a non-proteinogenic amino acid found ubiquitously in higher plants.[1][2] It acts as a crucial metal chelator, binding to essential micronutrients such as iron (Fe²⁺, Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), manganese (Mn²⁺), and nickel (Ni²⁺).[1] Its primary roles include facilitating the transport of these metals through the plant's vascular systems (xylem and phloem), maintaining metal homeostasis, and participating in detoxification processes under conditions of metal excess.[1][3] Studying NA is vital for understanding plant nutrition, metal tolerance mechanisms, and for biofortification strategies aimed at increasing the micronutrient content of crops.[4]

Q2: What are the main challenges in quantifying this compound?

A: The primary challenges in NA quantification stem from its high polarity, which leads to poor retention on standard reversed-phase (RP) HPLC columns.[5] This often necessitates a derivatization step to increase its hydrophobicity. Additionally, the sample matrix can significantly interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can affect accuracy.[6][7] The stability of NA and its metal complexes during extraction and analysis is also a critical consideration, as pH changes can alter complex formation.[8][9]

Q3: Is derivatization always necessary for NA analysis by HPLC?

A: While derivatization (e.g., with FMOC-Cl or o-phthalaldehyde) is a common strategy to improve retention of the highly polar NA on RP columns, it is not always mandatory.[10][11] Methods have been developed using specialized columns, such as multimode ODS columns, which can retain NA without the need for derivatization, simplifying the sample preparation process.[5] However, derivatization can significantly enhance sensitivity, especially when using fluorescence detection.[12]

Q4: How does pH affect the analysis of this compound and its metal complexes?

A: pH is a critical factor influencing the stability and formation of metal-NA complexes.[9] For instance, Fe(II)-NA and Zn-NA complexes are fully formed around pH 6.2, while Cu(II)-NA and Ni-NA complexes can form at more acidic pH values (pH < 5.2).[9] This is crucial because extraction buffers and HPLC mobile phases can alter the pH and thus the specific metal-NA complexes present, potentially creating artifacts not representative of the in vivo state.[8] When the goal is to study endogenous metal-NA complexes, maintaining a pH that reflects the physiological conditions of the tissue of origin is essential throughout the sample preparation and analysis.

Q5: What kind of sample matrix effects can I expect and how can I mitigate them?

A: Plant extracts are complex mixtures containing numerous compounds that can interfere with NA detection, particularly in LC-MS/MS analysis. These matrix components can co-elute with NA and suppress or enhance its ionization, leading to inaccurate quantification.[6][13] To mitigate these effects, several strategies can be employed:

  • Stable Isotope-Labeled Internal Standard: This is the most effective method, as the internal standard co-elutes with the analyte and experiences similar matrix effects.

  • Matrix-Matched Calibration: Calibration standards are prepared in an extract from a blank sample matrix (a sample known to not contain NA) to ensure that the standards and the samples experience similar matrix effects.[14]

  • Standard Addition: The sample is spiked with known amounts of NA standard, and the resulting increase in signal is used to determine the original concentration. This method is highly accurate but more labor-intensive as each sample requires multiple analyses.[5]

  • Sample Cleanup: Employing solid-phase extraction (SPE) or other cleanup steps can help remove interfering matrix components before analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No/Low NA Peak in HPLC-MS 1. Inefficient Extraction: NA may not be effectively extracted from the plant tissue. 2. NA Degradation: NA may have degraded during sample processing or storage. 3. Derivatization Failure: The derivatizing agent (e.g., FMOC-Cl) may be old/inactive, or the reaction conditions (pH, time) may be suboptimal.[15] 4. Poor Ionization in MS: Incorrect MS source parameters or mobile phase composition.1. Optimize Extraction: Ensure plant material is finely ground (e.g., in liquid nitrogen).[11] Verify extraction solvent and temperature (e.g., water at 80°C).[4] 2. Ensure Stability: Process samples quickly and store extracts at -80°C. Avoid repeated freeze-thaw cycles. 3. Check Derivatization: Use fresh derivatizing agent. Optimize pH (borate buffer pH 9-11.4 is common for FMOC-Cl) and reaction time (20-40 min).[15][16] Confirm success with a pure NA standard. 4. Optimize MS: Tune the mass spectrometer for the NA-derivative's m/z. Ensure the mobile phase pH is compatible with efficient ionization (e.g., adding 0.1% formic acid for positive ESI).
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The analyte is interacting with active sites (silanols) on the column. 3. Sample Solvent Incompatibility: The solvent used to dissolve the sample extract is much stronger than the mobile phase.[3] 4. Column Void or Contamination: A void has formed at the column inlet, or the frit is blocked.[17] 5. Co-elution: Another compound is eluting at the same time.1. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[18] 2. Adjust Mobile Phase: Add a competitor (e.g., triethylamine) to the mobile phase to block active sites or use a high-purity, end-capped column. Adjusting the mobile phase pH can also help.[17] 3. Match Sample Solvent: Dissolve the final extract in the initial mobile phase or a weaker solvent.[3] 4. Maintain Column: Use a guard column. If a void is suspected, try reversing and flushing the column (check manufacturer's instructions). If contamination is severe, replace the column.[17] 5. Improve Separation: Modify the HPLC gradient, change the mobile phase composition, or try a different column chemistry.
Inconsistent/Low Recovery 1. Matrix Effects: Ion suppression is occurring in the MS source.[13] 2. Incomplete Derivatization: The derivatization reaction is not going to completion for all samples. 3. Adsorption: The derivatized NA is adsorbing to vials or tubing, especially problematic for disubstituted derivatives on plastic surfaces.[16] 4. Pipetting Errors: Inaccurate pipetting during extraction or derivatization.1. Compensate for Matrix: Use a stable isotope-labeled internal standard or matrix-matched calibration curves.[14] 2. Standardize Derivatization: Precisely control reaction time, temperature, pH, and reagent concentrations for all samples and standards.[15] 3. Use Appropriate Labware: Use low-adsorption vials (e.g., silanized glass) and check for potential losses in the sample path. 4. Verify Pipettes: Ensure all pipettes are properly calibrated.
Baseline Drift or Noise 1. Mobile Phase Issues: Solvents are not properly degassed, are of low quality, or are improperly mixed.[19] 2. Column Contamination: Strongly retained compounds from previous injections are slowly eluting.[19] 3. Detector Problems: The detector lamp is failing (UV) or the MS source is contaminated. 4. Temperature Fluctuations: The column temperature is not stable.[19]1. Prepare Fresh Mobile Phase: Use HPLC-grade solvents and degas thoroughly. If preparing buffers, ensure all salts are fully dissolved and filter the mobile phase.[19] 2. Clean the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) between runs or as part of a regular maintenance schedule. Always use a guard column. 3. Clean Detector/Source: Follow the manufacturer's protocol for cleaning the MS source or replacing the UV lamp. 4. Use a Column Oven: Maintain a constant and controlled column temperature.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and concentration ranges for this compound analysis in plant tissues. These values can vary significantly based on the plant species, tissue type, developmental stage, environmental conditions, and analytical method used.

Table 1: Methodological Performance for this compound Quantification

Analytical MethodDerivatizationColumn TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSNoneMultimode ODS0.5 ng/mL--[5]
LC/ESI-TOF-MSFMOC-ClReversed-Phase---[10]
HPLC-FluorescenceFMOC-ClReversed-Phase-1-10 pmol (on column)-[12]

Table 2: Reported this compound Concentrations in Various Plant Species and Tissues

Plant SpeciesTissueConditionNA ConcentrationReference
Thlaspi caerulescensLeaves100 µM Ni exposure~1500 nmol/g FW[20]
Thlaspi arvenseLeaves10 µM Ni exposureNot Detectable[20]
Arabidopsis thaliana (WT)SeedlingsMetal excess (Zn or Cd)Increased NA accumulation[21]
Arabidopsis thaliana (nas mutant)Seedlings-NA deficient[21]
Soy Sauce (Food Product)--<0.25 to 71 µg/g[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline for extracting NA from fresh or frozen plant material.

  • Sample Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weighing: Accurately weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.

  • Extraction: Add 1 mL of ultrapure water. Vortex thoroughly to mix.

  • Incubation: Incubate the mixture at 80°C for 30 minutes in a heat block or water bath to facilitate extraction.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.

  • Storage: If not proceeding immediately to analysis, store the extract at -80°C.

Protocol 2: Pre-column Derivatization with FMOC-Cl

This protocol is for derivatizing the extracted NA to enhance its retention and detection.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.5 M sodium borate buffer and adjust the pH to 9.5.

    • FMOC-Cl Solution: Prepare a 10 mM solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetone or acetonitrile. This solution is not stable and should be prepared fresh.

  • Reaction Mixture: In a microcentrifuge tube or HPLC vial, combine:

    • 50 µL of plant extract (from Protocol 1) or NA standard.

    • 150 µL of Borate Buffer (0.5 M, pH 9.5).

  • Derivatization: Add 200 µL of the 10 mM FMOC-Cl solution. Vortex immediately for 1 minute.

  • Incubation: Let the reaction proceed at room temperature for 20 minutes in the dark.

  • Quenching: Add 50 µL of a quenching reagent (e.g., 1 M glycine or 1-adamantylamine) to react with the excess FMOC-Cl. Vortex and let stand for 5 minutes.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC-MS/MS Analysis of Derivatized this compound

This is a representative method. Parameters must be optimized for your specific instrument and column.

  • HPLC System: A standard HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • MS Parameters (Example for FMOC-NA):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the transition from the protonated molecule [M+H]⁺ of FMOC-NA to a specific product ion. These transitions must be determined by infusing a derivatized NA standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow sample_prep 1. Sample Preparation - Harvest tissue - Freeze in liquid N₂ - Grind to fine powder extraction 2. Extraction - Weigh ~100 mg powder - Add ultrapure water - Incubate at 80°C - Centrifuge to pellet debris sample_prep->extraction cleanup 3. Cleanup & Derivatization - Collect supernatant - Filter (0.22 µm) - Derivatize with FMOC-Cl extraction->cleanup analysis 4. LC-MS/MS Analysis - Inject derivatized sample - Separate on C18 column - Detect by Mass Spec (MRM) cleanup->analysis data_proc 5. Data Processing - Integrate peak area - Quantify using calibration curve - Account for matrix effects analysis->data_proc

Caption: Experimental workflow for this compound analysis.

nicotianamine_pathway cluster_synthesis NA Biosynthesis cluster_function Cellular Function & Transport methionine S-Adenosyl Methionine (3 molecules) nas This compound Synthase (NAS) methionine->nas na This compound (NA) nas->na complex Metal-NA Complex na->complex metals Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) metals->complex transport Long-Distance Transport (Xylem & Phloem) complex->transport via YSL transporters homeostasis Intracellular Metal Homeostasis complex->homeostasis Chelation & Detox

Caption: this compound biosynthesis and function pathway.

References

Validation & Comparative

A Comparative Analysis of Nicotianamine and Mugineic Acid in Iron Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of iron chelators is critical. This guide provides an objective comparison of two key phytosiderophores, nicotianamine (NA) and mugineic acid (MA), in the context of iron uptake, supported by experimental data and detailed protocols.

Iron, an essential micronutrient for nearly all living organisms, presents a significant challenge for plants due to its low solubility in soil. To overcome this, plants have evolved sophisticated strategies to acquire iron. Central to these strategies are small, organic molecules that chelate iron, enhancing its solubility and facilitating its transport. Among these, this compound and the mugineic acid family of phytosiderophores play pivotal roles, albeit through distinct mechanisms.

This compound is a ubiquitous non-proteinogenic amino acid found in all higher plants. It serves as a crucial internal chelator for the long-distance transport of iron (Fe²⁺) and other divalent metals through the plant's vascular system, the xylem and phloem.[1][2] In contrast, mugineic acids are secreted by the roots of graminaceous (grass) plants, such as rice, wheat, and barley, to chelate ferric iron (Fe³⁺) in the rhizosphere (the soil region directly influenced by root secretions).[1][2] This fundamental difference in their localization and primary iron target underpins their distinct roles in the two major iron uptake strategies employed by plants: Strategy I (non-graminaceous plants) and Strategy II (graminaceous plants).[2][3]

Mechanistic Differences in Iron Uptake

Strategy I plants , which include species like Arabidopsis and tomato, rely on acidifying the rhizosphere to increase Fe³⁺ solubility. A membrane-bound reductase then converts Fe³⁺ to the more soluble Fe²⁺, which is subsequently taken up by root cells.[2] Within the plant, this compound is essential for the internal transport and distribution of this absorbed iron.[4]

Strategy II plants , on the other hand, employ a chelation-based approach. They synthesize and release mugineic acids from their roots.[2][5] These phytosiderophores bind to Fe³⁺ in the soil, and the resulting Fe³⁺-MA complex is then transported into the root cells by specific transporters.[1][6] this compound plays a dual role in these plants, acting as both the precursor for mugineic acid biosynthesis and as an internal iron chelator.[3][4][6]

Comparative Data on Iron Chelation and Bioavailability

The effectiveness of this compound and mugineic acid as iron chelators is influenced by the oxidation state of the iron and the pH of the surrounding environment. The following table summarizes key quantitative data from comparative studies.

ParameterThis compound (NA)2'-Deoxymugineic Acid (DMA)Reference
Preferred Iron Form Fe²⁺ (kinetically stable complex)Fe³⁺[7]
Stability Constant (log K) for Fe³⁺ 20.618.1[7]
Stability Constant (log K) for Fe²⁺ 12.8Not Reported[7]
Optimal pH for Fe³⁺ Chelation Alkaline (pH 7.0-9.0)Acidic (pH 3.0-6.0)[7]
Iron Bioavailability Enhancement (in Caco-2 cells) Stronger enhancer than ascorbic acidStronger enhancer than epicatechin[8]

Signaling and Biosynthetic Pathways

The biosynthesis of both this compound and mugineic acid originates from S-adenosylmethionine (SAM). In all plants, three molecules of SAM are converted to one molecule of this compound by the enzyme this compound synthase (NAS).[6] In graminaceous plants, this compound is further converted to 2'-deoxymugineic acid (the precursor for other mugineic acids) through the sequential action of this compound aminotransferase (NAAT) and deoxymugineic acid synthase (DMAS).[5][6]

Biosynthetic_Pathway cluster_0 All Plants cluster_1 Graminaceous Plants SAM S-Adenosylmethionine NA This compound SAM->NA NAS (x3) Keto 3''-keto intermediate NA->Keto NAAT DMA 2'-Deoxymugineic Acid Keto->DMA DMAS MA Mugineic Acids DMA->MA Hydroxylation

Biosynthesis of this compound and Mugineic Acids.

The iron uptake strategies involving these chelators can be summarized in the following workflows:

Iron_Uptake_Strategies cluster_Strategy1 Strategy I (Non-graminaceous) cluster_Strategy2 Strategy II (Graminaceous) Fe3_soil1 Fe³⁺ (soil) Fe2_soil1 Fe²⁺ (soil) Fe3_soil1->Fe2_soil1 FRO2 (reductase) Fe2_root1 Fe²⁺ (root cell) Fe2_soil1->Fe2_root1 IRT1 (transporter) NA_Fe2 NA-Fe²⁺ Fe2_root1->NA_Fe2 Transport1 Internal Transport NA_Fe2->Transport1 Fe3_soil2 Fe³⁺ (soil) MA_Fe3 MA-Fe³⁺ Fe3_soil2->MA_Fe3 MA_secreted Mugineic Acid (secreted) MA_secreted->MA_Fe3 MA_Fe3_root MA-Fe³⁺ (root cell) MA_Fe3->MA_Fe3_root YSL (transporter) Fe_internal Internal Fe Pool MA_Fe3_root->Fe_internal NA_Fe_internal NA-Fe Fe_internal->NA_Fe_internal NA_internal This compound NA_internal->NA_Fe_internal Transport2 Internal Transport NA_Fe_internal->Transport2

Comparison of Strategy I and Strategy II Iron Uptake.

Experimental Protocols

Hydroponic Assay for Comparative Iron Uptake

This protocol allows for a direct comparison of iron uptake from this compound and mugineic acid chelates in a controlled environment.

a. Plant Growth:

  • Grow seedlings of a Strategy I plant (e.g., Arabidopsis thaliana) and a Strategy II plant (e.g., Hordeum vulgare - barley) in a complete nutrient solution.

  • After a period of growth (e.g., 7-10 days), transfer the plants to an iron-deficient nutrient solution for 3-5 days to induce iron-deficiency responses.

b. Iron Uptake Assay:

  • Prepare treatment solutions containing a defined concentration of iron (e.g., 10 µM ⁵⁹FeCl₃ for radioisotope tracing) chelated with either this compound or mugineic acid at a 1:1 molar ratio. A control with no added chelator should also be included.

  • Place the iron-deficient plants into the treatment solutions for a defined period (e.g., 1-6 hours).

  • After the uptake period, thoroughly rinse the roots with a cold, non-radioactive iron solution (e.g., 1 mM FeSO₄) to remove any apoplastically bound iron.

  • Separate the roots and shoots, and measure the iron content in each tissue.

c. Iron Quantification:

  • If using a radioisotope like ⁵⁹Fe, the amount of iron taken up can be quantified using a scintillation counter.

  • Alternatively, total iron content can be measured using a colorimetric assay or atomic absorption spectroscopy.

Hydroponic_Assay_Workflow Start Plant Seedlings (Strategy I & II) Growth Grow in Complete Nutrient Solution Start->Growth Fe_Deficiency Transfer to Fe-deficient Solution Growth->Fe_Deficiency Uptake Incubate in Treatment Solutions (Fe-NA, Fe-MA, Control) Fe_Deficiency->Uptake Rinse Rinse Roots Uptake->Rinse Separate Separate Roots & Shoots Rinse->Separate Quantify Quantify Iron Content Separate->Quantify

Workflow for Comparative Hydroponic Iron Uptake Assay.
Quantification of this compound and Mugineic Acid by LC-MS

This protocol outlines the methodology for extracting and quantifying this compound and mugineic acids from plant tissues.

a. Sample Preparation:

  • Harvest plant tissue (e.g., roots, xylem sap, phloem exudate) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue and grind to a fine powder.

b. Extraction:

  • Extract the powdered tissue with a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

  • Centrifuge the extract to pellet debris and collect the supernatant.

c. LC-MS Analysis:

  • Analyze the supernatant using a liquid chromatography system coupled to a mass spectrometer (LC-MS).

  • Separation can be achieved using a reversed-phase or HILIC column with a gradient elution.

  • Quantification is performed by comparing the peak areas of the analytes in the samples to those of known standards of this compound and specific mugineic acids.[8][9]

Conclusion

This compound and mugineic acid are both indispensable for iron homeostasis in plants, yet they operate in distinct and complementary fashions. This compound's role as a ubiquitous internal iron shuttle is fundamental to all higher plants, ensuring the proper distribution of this vital nutrient. Mugineic acids, on the other hand, represent a specialized adaptation in grasses, enabling them to efficiently scavenge iron from the challenging soil environment. The differential chelation properties of these molecules, particularly their preference for different iron oxidation states and their pH-dependent stability, are key to their specific physiological functions. For researchers in plant science and those interested in biofortification or the development of novel chelating agents, a thorough understanding of these differences is paramount. The experimental protocols provided herein offer a framework for further investigation into the comparative efficacy and mechanisms of these fascinating natural chelators.

References

Validating the Role of Nicotianamine in Zinc Hyperaccumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental data to validate the critical role of the non-proteinogenic amino acid nicotianamine (NA) in the process of zinc (Zn) hyperaccumulation in plants. By comparing wild-type hyperaccumulator species with genetically modified counterparts exhibiting reduced NA levels, we can elucidate the specific functions of NA in metal chelation, mobility, and long-distance transport from roots to shoots. The findings are supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers in plant biology and metal homeostasis.

Comparative Analysis of Zinc Distribution

Experimental evidence strongly indicates that this compound is essential for the efficient translocation of zinc from the roots to the shoots, a key process in hyperaccumulation. Studies using RNA interference (RNAi) to suppress this compound Synthase (NAS) gene expression in the model hyperaccumulator Arabidopsis halleri have demonstrated this dependency. As shown in the table below, suppression of AhNAS2 leads to a significant retention of Zn in the roots and a corresponding decrease in the shoots, preventing the plant from reaching the hyperaccumulation threshold.[1]

Table 1: Effect of NAS2 Suppression on Zinc Concentration in Arabidopsis halleri

Plant LineTissueMean Zn Concentration (µg/g Dry Weight)Change Relative to Wild-Type
Wild-Type (WT) Shoots~9,500-
Roots~1,500-
NAS2-RNAi Line 1 Shoots~3,500~63% Decrease
Roots~4,000~167% Increase
NAS2-RNAi Line 2 Shoots~4,500~53% Decrease
Roots~3,000~100% Increase

Data synthesized from studies on A. halleri grown in hydroponic culture with 30 µM ZnSO₄.[1]

Similarly, studies on Arabidopsis thaliana quadruple mutants (nas4x-1) lacking functional NAS genes show impaired Zn distribution compared to wild-type plants, further confirming NA's role in delivering zinc to aerial tissues and reproductive organs.[2][3]

Table 2: Zinc Distribution in Wild-Type vs. nas4x-1 Mutant Arabidopsis thaliana

Plant LineTissueMean Zn Concentration (µg/g Dry Weight)
Wild-Type (WT) Vegetative Leaves~60
Flowers~130
nas4x-1 Mutant Vegetative Leaves~45
Flowers~80

Data adapted from Klatte et al. (2009) for plants grown under standard conditions.[2]

Visualizing the Mechanism of Action

To understand how this compound facilitates zinc hyperaccumulation, it is crucial to visualize its role in the context of cellular and long-distance transport pathways.

Nicotianamine_Pathway NA-Mediated Zinc Transport Pathway cluster_root_cell Root Epidermal/Cortical Cell cluster_vacuole Vacuole cluster_xylem Xylem SAM S-Adenosyl- methionine (x3) NAS This compound Synthase (NAS) SAM->NAS Substrate NA This compound (NA) NAS->NA Synthesizes Zn_NA Zn-NA Complex NA->Zn_NA Chelates ZIF1 ZIF1 Transporter NA->ZIF1 Transport into vacuole Zn_in Zn²⁺ (from soil) Zn_in->Zn_NA YSL YSL Transporter Zn_NA->YSL Symplastic Movement NA_vac NA (sequestered) ZIF1->NA_vac Zn_NA_xylem Zn-NA (to shoot) YSL->Zn_NA_xylem Xylem Loading

Caption: NA-Mediated Zinc Transport Pathway in Root Cells.

The diagram illustrates that this compound Synthase (NAS) produces NA, which chelates cytosolic Zn²⁺.[1][2] This Zn-NA complex is then mobile within the symplast and loaded into the xylem for long-distance transport to the shoots, a process mediated by transporters like those in the Yellow Stripe-Like (YSL) family.[4][5] The ZIF1 transporter can sequester NA into the vacuole, which modulates the amount of NA available for Zn translocation.[6][7]

Experimental Protocols

The validation of NA's role relies on a series of established experimental procedures. Below is a generalized workflow and methodology for comparing hyperaccumulators with their NA-deficient counterparts.

Experimental_Workflow Experimental Workflow for Validating NA's Role A Plant Propagation (Wild-Type vs. NAS-RNAi/mutant) B Cultivation (Hydroponics or controlled soil) A->B Step 1 C Zinc Treatment (e.g., 0-100 µM ZnSO₄) B->C Step 2 D Plant Harvesting (Separate roots and shoots) C->D Step 3 E Sample Preparation (Washing, drying, weighing) D->E Step 4 F Acid Digestion (e.g., with HNO₃) E->F Step 5 G Elemental Analysis (ICP-MS) F->G Step 6 H Data Analysis (Compare Zn concentration between genotypes) G->H Step 7

Caption: Generalized workflow for comparative zinc accumulation studies.

1. Plant Growth and Treatment:

  • Plant Material: Wild-type Arabidopsis halleri (hyperaccumulator) and corresponding NAS2-RNAi lines.[1]

  • Growth Medium: Plants are typically grown hydroponically in a modified Hoagland or Murashige and Skoog (MS) nutrient solution. This allows for precise control over mineral nutrition.

  • Zinc Exposure: After an initial growth period (e.g., 4-6 weeks), plants are transferred to a fresh nutrient solution containing controlled concentrations of zinc, often as ZnSO₄ (e.g., a sufficient level of 1 µM and a high level of 30-100 µM).[8]

  • Growth Conditions: Plants are maintained in a controlled growth chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature, and humidity.

2. Sample Harvesting and Preparation:

  • Harvesting: After the treatment period (e.g., 7-14 days), plants are harvested. Roots and shoots are separated immediately.

  • Washing: Roots are thoroughly washed to remove surface-adsorbed metals. This often involves an initial rinse in tap water, followed by desorption in a cold solution like 5 mM CaCl₂ or 10 mM EDTA, and a final rinse in deionized water.

  • Drying and Weighing: The separated plant tissues are dried in an oven at 60-70°C for at least 48 hours until a constant weight is achieved. The dry weight of each sample is recorded.

3. Elemental Analysis via ICP-MS:

  • Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the concentration of trace elements.[9][10] It uses a high-temperature plasma to ionize the atoms in the sample, which are then separated and quantified by a mass spectrometer based on their mass-to-charge ratio.[10][11]

  • Digestion: A precisely weighed amount of dried, ground plant material (e.g., 10-50 mg) is digested. This is typically done by adding a strong acid, most commonly concentrated nitric acid (HNO₃), and heating the sample in a microwave digestion system until all organic matter is destroyed and the metals are dissolved.[12]

  • Analysis: The digested sample is diluted with deionized water to a final volume. Internal standards may be added to correct for matrix effects.[12] The solution is then introduced into the ICP-MS instrument. A calibration curve is generated using certified standard solutions of known zinc concentrations to quantify the amount of zinc in the plant samples.[12]

  • Data Representation: The final concentration is expressed as micrograms of zinc per gram of dry plant tissue (µg/g DW).

Conclusion

The comparative data from studies on hyperaccumulator plants and their NA-deficient mutants unequivocally validate the central role of this compound in zinc hyperaccumulation. NA acts as a primary chelator that facilitates the symplastic movement of zinc within the root and is indispensable for its efficient loading into the xylem for translocation to aerial plant parts.[1][4] A reduction in NA synthesis directly leads to zinc retention in the roots and a failure to achieve the high shoot concentrations that define the hyperaccumulation phenotype.[1][6] These insights are fundamental for applications in phytoremediation and the biofortification of crops with essential micronutrients.[13]

References

A Comparative Analysis of Metal Binding Affinities: Nicotianamine vs. Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chelation properties of biological molecules is paramount. This guide provides a detailed comparison of the metal binding affinities of two important biological chelators: nicotianamine and citrate. By presenting key experimental data and methodologies, this document aims to be a valuable resource for studies in metal homeostasis, toxicology, and drug development.

This compound, a non-proteinogenic amino acid ubiquitous in higher plants, plays a crucial role in the uptake and transport of essential metals. Citrate, a key intermediate in the Krebs cycle, is also a well-known metal chelator, involved in various physiological and pathological processes. Their ability to bind to divalent metal cations is critical to their biological function, and a direct comparison of their binding affinities offers valuable insights for researchers.

Quantitative Comparison of Metal Binding Affinities

The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. A higher log K value indicates a stronger binding affinity. The following table summarizes the stability constants for this compound and citrate with several biologically relevant divalent metal cations.

Metal IonThis compound (log K)Citrate (log K)
Cu(II) 18.6[1]6.1
Ni(II) 16.1[1]5.19[2]
Zn(II) 14.7[1]4.9
Fe(II) 12.1[1]4.4
Mn(II) 8.8[1]3.7

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are for comparative purposes.

As the data indicates, this compound consistently demonstrates a significantly higher binding affinity for the tested divalent metal cations compared to citrate. The difference is particularly pronounced for Cu(II), where the stability constant for this compound is several orders of magnitude greater.

Experimental Protocols for Determining Metal Binding Affinity

The determination of metal-ligand stability constants is crucial for understanding the interactions between molecules like this compound and citrate with metal ions. Two common and powerful techniques for these measurements are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining equilibrium constants. The principle involves monitoring the change in the concentration of a free metal ion or hydrogen ion (pH) as a solution of the ligand is titrated with a metal ion solution, or vice versa.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (this compound or citrate) of known concentration in a suitable buffer with a defined ionic strength.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of accurately known concentration.

    • Prepare a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) for pH calibration and titration.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Titration Procedure:

    • Place a known volume and concentration of the ligand solution in a thermostated reaction vessel.

    • Incrementally add the metal salt solution from a calibrated burette.

    • After each addition, allow the system to reach equilibrium and record the pH.

    • The titration is continued until a significant change in pH is observed, indicating the complexation is complete.

  • Data Analysis:

    • The raw data (volume of titrant vs. pH) is processed using specialized software.

    • The software fits the titration curve to a model that includes the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

    • The stability constants (log K) are then calculated from the best-fit model.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant K₋), enthalpy change (ΔH), and stoichiometry (n).

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the macromolecule (in this case, the ligand: this compound or citrate) in a suitable buffer.

    • Prepare a solution of the metal ion in the same buffer. It is crucial that both solutions are in identical buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • The ITC instrument consists of a reference cell and a sample cell. The reference cell is filled with the buffer, and the sample cell contains the ligand solution.

    • The metal ion solution is loaded into a syringe which is placed in a computer-controlled injector.

  • Titration:

    • A series of small, precise injections of the metal ion solution are made into the sample cell containing the ligand.

    • The instrument measures the heat released or absorbed during the binding event after each injection.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • These peaks are integrated and plotted against the molar ratio of metal to ligand.

    • The resulting binding isotherm is then fitted to a binding model (e.g., a one-site binding model) using specialized software to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizing the Comparison and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationship in comparing metal binding affinities and a typical experimental workflow for their determination.

Comparison of Metal Binding Affinity cluster_ligands Chelating Ligands cluster_metals Divalent Metal Cations This compound This compound Binding Affinity (log K) Binding Affinity (log K) This compound->Binding Affinity (log K) Higher Affinity Citrate Citrate Citrate->Binding Affinity (log K) Lower Affinity Cu(II) Cu(II) Cu(II)->Binding Affinity (log K) Zn(II) Zn(II) Zn(II)->Binding Affinity (log K) Fe(II) Fe(II) Fe(II)->Binding Affinity (log K) Mn(II) Mn(II) Mn(II)->Binding Affinity (log K)

Caption: Logical diagram comparing the metal binding affinities of this compound and Citrate.

Experimental Workflow for Determining Metal Binding Affinity cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Prepare Ligand Solution Prepare Ligand Solution Potentiometric Titration Potentiometric Titration Prepare Ligand Solution->Potentiometric Titration Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Prepare Ligand Solution->Isothermal Titration Calorimetry (ITC) Prepare Metal Solution Prepare Metal Solution Prepare Metal Solution->Potentiometric Titration Prepare Metal Solution->Isothermal Titration Calorimetry (ITC) Titration Curve Fitting Titration Curve Fitting Potentiometric Titration->Titration Curve Fitting Binding Isotherm Analysis Binding Isotherm Analysis Isothermal Titration Calorimetry (ITC)->Binding Isotherm Analysis Stability Constant (log K) Stability Constant (log K) Titration Curve Fitting->Stability Constant (log K) Binding Isotherm Analysis->Stability Constant (log K)

Caption: A typical experimental workflow for determining metal-ligand binding affinity.

References

A Comparative Guide to Nicotianamine Synthase (NAS) Gene Function Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nicotianamine Synthase (NAS) gene's function across various species, with a focus on plants and fungi. The information presented is curated from experimental data to facilitate a deeper understanding of this crucial enzyme's role in metal homeostasis and its potential applications.

Quantitative Data Comparison

The following tables summarize the available quantitative data on this compound Synthase (NAS) activity and the impact of its overexpression on this compound (NA) and metal accumulation. Direct comparative data for enzyme kinetics (Km, Vmax) and standardized quantitative gene expression across a wide range of species are limited in the current literature.

Table 1: Specific Activity of this compound Synthase (NAS) Across Species

SpeciesEnzymeSpecific Activity (nkat/mg protein)Comments
Neurospora crassa (Fungus)NcNAS0.51 - 0.81Possesses a core-NAS domain without a C-terminal extension, which may contribute to its higher activity compared to some plant NAS proteins.[1]
Physcomitrium patens (Moss)PpNAS0.21 - 0.37Similar to fungal NAS, it lacks the C-terminal extension found in many higher plant NAS proteins.[1]
Arabidopsis thaliana (Dicot Plant)AtNAS1< 0.05The low in vitro activity is suggested to be due to an autoinhibitory C-terminal domain.[1]
Leucaena leucocephala (Dicot Plant)LlNASVmax = 27.5 µM/hThis value was obtained in a coupled assay with SAM-synthetase and MTA-nucleosidase, indicating the potential for higher activity when the substrate is efficiently supplied and byproducts are removed.[2]

Table 2: Effects of NAS Overexpression on this compound (NA), Iron (Fe), and Zinc (Zn) Concentrations in Transgenic Plants

SpeciesTransgeneTissueFold Increase in NAFold Increase in FeFold Increase in Zn
Oryza sativa (Rice)OsNAS1-3Seed9.33.52.2
Oryza sativa (Rice)OsNAS1Seed5.22.35.5
Oryza sativa (Rice)HvNAS1 (from Barley)Polished Seed10.6--
Solanum tuberosum (Potato)AtNAS1 (from A. thaliana)Tuber-2.41.5

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase (NAS)

This protocol describes a general workflow for producing and purifying recombinant NAS protein for in vitro studies.

Objective: To obtain pure and active NAS enzyme for biochemical characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an affinity tag (e.g., pET vector with a His-tag)

  • LB broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • Size-exclusion chromatography column

  • Protein storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol)

Procedure:

  • Cloning: Subclone the full-length coding sequence of the desired NAS gene into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: a. Grow a starter culture of the transformed E. coli overnight at 37°C in LB broth with the appropriate antibiotic. b. Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged NAS protein with elution buffer.

  • Size-Exclusion Chromatography (Optional but Recommended): a. Concentrate the eluted protein. b. Load the concentrated protein onto a size-exclusion chromatography column to further purify the protein and remove aggregates.

  • Protein Quantification and Storage: a. Determine the protein concentration using a standard method (e.g., Bradford assay). b. Assess purity by SDS-PAGE. c. Store the purified protein in storage buffer at -80°C.

In Vitro this compound Synthase (NAS) Enzyme Activity Assay (Continuous Spectrophotometric Method)

This protocol is adapted from a method that couples the production of S-adenosylmethionine (SAM) byproducts to a change in absorbance.[1]

Objective: To quantitatively measure the enzymatic activity of purified NAS.

Principle: NAS catalyzes the formation of one molecule of this compound (NA) from three molecules of SAM, releasing three molecules of 5'-methylthioadenosine (MTA). MTA is then converted to adenine by MTA nucleosidase (MtnN). Adenine is subsequently deaminated to hypoxanthine by adenine deaminase (AdeD), which results in a decrease in absorbance at 265 nm.

Materials:

  • Purified NAS enzyme

  • Purified MTA nucleosidase (MtnN)

  • Purified Adenine Deaminase (AdeD)

  • S-adenosylmethionine (SAM) solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing assay buffer, MtnN, and AdeD.

  • Enzyme Addition: Add the purified NAS enzyme to the reaction mixture. Include a control reaction without the NAS enzyme to measure the background rate.

  • Initiation of Reaction: Start the reaction by adding the SAM solution.

  • Spectrophotometric Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 265 nm over time.

  • Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The specific activity can be calculated using the molar extinction coefficient of adenine and the concentration of the NAS enzyme.

Quantification of this compound (NA) in Plant Tissues by HPLC

This protocol outlines a general procedure for the extraction and quantification of NA from plant samples.

Objective: To determine the concentration of NA in various plant tissues.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water, 80:20, v/v)

  • Internal standard (optional, for improved quantification)

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC))

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile and a buffer solution)

  • NA standard for calibration curve

Procedure:

  • Sample Preparation: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: a. Weigh the powdered tissue and add a defined volume of extraction solvent. b. Vortex or sonicate the mixture to ensure thorough extraction. c. Centrifuge the mixture to pellet the debris. d. Collect the supernatant containing the extracted metabolites.

  • Derivatization (if required by the detection method): a. Mix a specific volume of the extract with the derivatization agent according to the manufacturer's protocol. This step is necessary to make NA detectable by fluorescence.

  • HPLC Analysis: a. Inject the derivatized (or underivatized) sample into the HPLC system. b. Separate the components using a C18 column with a suitable gradient of the mobile phase. c. Detect the NA peak using the fluorescence or UV detector at the appropriate wavelength.

  • Quantification: a. Generate a standard curve by running known concentrations of the NA standard. b. Determine the concentration of NA in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis and Metal Transport Pathway

Nicotianamine_Pathway cluster_synthesis This compound Biosynthesis cluster_transport Metal Chelation and Transport Methionine L-Methionine SAM_Synthetase SAM Synthetase Methionine->SAM_Synthetase ATP -> PPi + Pi SAM S-Adenosyl-L-methionine (SAM) SAM_Synthetase->SAM NAS This compound Synthase (NAS) SAM->NAS x3 NA This compound (NA) NAS->NA Me_NA_complex Metal-NA Complex NA->Me_NA_complex Metal_ions Metal Ions (Fe, Zn, Ni, Cu, Mn) Metal_ions->Me_NA_complex YSL_transporter YSL Transporters Me_NA_complex->YSL_transporter Phloem_Xylem Phloem/Xylem (Long-distance transport) YSL_transporter->Phloem_Xylem Loading/Unloading Cell_membrane Cell Membrane

Caption: Biosynthesis of this compound and its role in metal transport.

Experimental Workflow for Functional Characterization of a Novel NAS Gene

NAS_Functional_Characterization cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Functional Analysis Gene_ID Identify Putative NAS Gene (Sequence Homology) Phylogeny Phylogenetic Analysis Gene_ID->Phylogeny Domain_Analysis Conserved Domain Analysis Gene_ID->Domain_Analysis Cloning_Expression Cloning and Heterologous Expression Gene_ID->Cloning_Expression Gene_Expression Gene Expression Analysis (qRT-PCR) Gene_ID->Gene_Expression Mutant_Analysis Generation and Phenotyping of Mutants (e.g., CRISPR) Gene_ID->Mutant_Analysis Overexpression Overexpression and Phenotypic Analysis Gene_ID->Overexpression Purification Protein Purification Cloning_Expression->Purification Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetics Metal_Quantification Metal Content Analysis (ICP-MS) Mutant_Analysis->Metal_Quantification NA_Quantification This compound Quantification (HPLC/LC-MS) Mutant_Analysis->NA_Quantification Overexpression->Metal_Quantification Overexpression->NA_Quantification

Caption: Workflow for the functional characterization of a novel NAS gene.

Logical Relationship of NAS Genes in Graminaceous vs. Non-graminaceous Plants

NAS_Gene_Logic cluster_all_plants All Plants cluster_non_graminaceous Non-graminaceous Plants (e.g., Arabidopsis, Tomato) cluster_graminaceous Graminaceous Plants (e.g., Rice, Barley, Maize) NAS_Function_General NAS Gene -> this compound (NA) -> Intracellular Metal Homeostasis (Fe, Zn, Cu, Ni, Mn) Long_Distance_NA NA -> Long-distance transport of metals via phloem NAS_Function_General->Long_Distance_NA NA_Precursor NA as a precursor for Phytosiderophore (PS) biosynthesis NAS_Function_General->NA_Precursor PS_Secretion PS secretion into rhizosphere NA_Precursor->PS_Secretion Fe_Uptake Fe(III)-PS complex uptake by roots PS_Secretion->Fe_Uptake

Caption: Divergent roles of this compound Synthase in different plant lineages.

References

The Role of Nicotianamine in Nickel Tolerance of Hyperaccumulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of experimental data supporting the crucial role of nicotianamine in the detoxification and transport of nickel in hyperaccumulator plants, providing researchers with a comparative overview of key findings and methodologies.

This compound (NA), a non-proteinogenic amino acid, has emerged as a key player in the mechanisms of heavy metal tolerance and hyperaccumulation in plants.[1][2] This guide provides a comparative analysis of experimental evidence validating the role of NA in nickel (Ni) tolerance, particularly in hyperaccumulator species. By presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying pathways, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical biological process.

Quantitative Data Comparison

The following table summarizes key quantitative data from studies investigating the link between this compound levels and nickel tolerance. These studies often involve the overexpression of this compound Synthase (NAS), the enzyme responsible for NA biosynthesis, in non-hyperaccumulator plants to mimic the traits of hyperaccumulators.

Plant Species & Genotype Experimental Condition This compound (NA) Level Nickel (Ni) Concentration Phenotype/Tolerance Reference
Arabidopsis thaliana (Wild Type vs. TcNAS1 overexpression)Grown on Ni-contaminated soilUp to 100-fold higher in transgenic linesSignificant Ni accumulation in leaves of transgenic linesIncreased Ni tolerance correlated with NA levels[3][4]Pianelli et al., 2005[3]
Nicotiana tabacum (Tobacco) (Wild Type vs. HvNAS1 overexpression)Grown on Ni-enriched serpentine soilIncreased NA biosynthesis-Grew well without symptoms of Ni toxicity[5][6]Kim et al., 2005[5]
Thlaspi caerulescens (Ni hyperaccumulator)Exposed to 100 µM NiSO₄NA accumulation in roots and leavesNi translocation from roots to shootsA stable Ni-NA complex was identified in the xylem sap, indicating a role in transport[7]Mari et al., 2006[7]
Arabidopsis thalianaExcess Ni in the mediumIncreased promoter activity of all four NAS genes-Suggests an important role of NA in Ni detoxification[5][6]Kim et al., 2005[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited research.

Nickel Tolerance Assays
  • Objective: To assess the ability of plants to grow in the presence of high concentrations of nickel.

  • Methodology:

    • Seeds of wild-type and transgenic plants (overexpressing a NAS gene) are surface-sterilized.

    • Seeds are germinated and grown on a solid growth medium (e.g., Murashige and Skoog) supplemented with a range of nickel concentrations (e.g., 0 µM to 200 µM NiSO₄).[5]

    • Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, constant temperature).

    • After a defined period (e.g., 14 days), plant growth parameters such as root length, fresh weight, and chlorophyll content are measured and compared between genotypes.[5] Visual signs of toxicity (e.g., chlorosis, necrosis) are also recorded.

Quantification of this compound
  • Objective: To measure the concentration of this compound in plant tissues.

  • Methodology:

    • Plant tissue (e.g., leaves, roots) is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.

    • NA is extracted from the tissue using a suitable solvent (e.g., methanol/water mixture).

    • The extract is then analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method, such as mass spectrometry (LC-MS) or fluorescence detection after derivatization.[8] This allows for the separation and quantification of NA from other metabolites.

Quantification of Nickel Content
  • Objective: To determine the concentration of nickel accumulated in different plant tissues.

  • Methodology:

    • Plant tissues (roots and shoots) are carefully harvested and washed to remove any external contamination.

    • The tissues are dried in an oven to a constant weight and then weighed.

    • The dried plant material is digested using a strong acid mixture (e.g., nitric acid) in a microwave digestion system.[9]

    • The resulting solution is diluted, and the nickel concentration is measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7]

Gene Expression Analysis
  • Objective: To measure the transcript levels of this compound Synthase (NAS) genes in response to nickel exposure.

  • Methodology:

    • Plants are exposed to control or high-nickel conditions.

    • Total RNA is extracted from plant tissues.

    • The expression of NAS genes is quantified using quantitative real-time PCR (qRT-PCR). This involves reverse transcribing the RNA into cDNA, followed by PCR amplification using gene-specific primers. The level of gene expression is typically normalized to a stably expressed reference gene.

    • Alternatively, promoter activity can be assessed using reporter gene constructs (e.g., GUS) fused to the NAS promoter.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound-mediated nickel tolerance and a typical experimental workflow for its investigation.

Nicotianamine_Mediated_Nickel_Tolerance cluster_soil Soil cluster_root Root Cell cluster_vasculature Xylem cluster_shoot Shoot Cell Ni2+ Ni²⁺ Ni_Uptake Ni²⁺ Uptake (Transporters) Ni2+->Ni_Uptake Uptake Ni_NA_Complex_Root Ni-NA Complex Ni_Uptake->Ni_NA_Complex_Root Chelation NAS_Root This compound Synthase (NAS) NA_Root This compound (NA) NAS_Root->NA_Root NA_Root->Ni_NA_Complex_Root Vacuole_Sequestration Vacuolar Sequestration Ni_NA_Complex_Root->Vacuole_Sequestration Storage Ni_NA_Xylem Ni-NA Complex Ni_NA_Complex_Root->Ni_NA_Xylem Xylem Loading (YSL Transporters) Ni_NA_Complex_Shoot Ni-NA Complex Ni_NA_Xylem->Ni_NA_Complex_Shoot Long-distance Transport NA_Shoot This compound (NA) Ni_NA_Complex_Shoot->NA_Shoot Ni²⁺ Release Ni_Detox Intracellular Detoxification Ni_NA_Complex_Shoot->Ni_Detox

Caption: Mechanism of this compound-mediated nickel tolerance and transport in plants.

Experimental_Workflow Start Hypothesis: NA confers Ni tolerance Plant_Material Select Plant Material (WT vs. NAS Overexpressor) Start->Plant_Material Ni_Exposure Nickel Exposure Assay (Varying Ni concentrations) Plant_Material->Ni_Exposure Phenotypic_Analysis Phenotypic Analysis (Biomass, Root Length, Chlorosis) Ni_Exposure->Phenotypic_Analysis Biochemical_Analysis Biochemical Analysis Ni_Exposure->Biochemical_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR of NAS genes) Ni_Exposure->Gene_Expression Data_Analysis Data Analysis and Comparison Phenotypic_Analysis->Data_Analysis NA_Quant This compound Quantification (LC-MS) Biochemical_Analysis->NA_Quant Ni_Quant Nickel Quantification (ICP-MS/OES) Biochemical_Analysis->Ni_Quant NA_Quant->Data_Analysis Ni_Quant->Data_Analysis Gene_Expression->Data_Analysis Conclusion Validate Role of NA in Ni Tolerance Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the role of this compound in nickel tolerance.

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Wild-Type and Nicotianamine-Deficient Plants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms governing metal homeostasis in plants is paramount. Nicotianamine (NA), a non-proteinogenic amino acid, plays a pivotal role as a metal chelator, essential for the transport and distribution of micronutrients like iron (Fe), zinc (Zn), and manganese (Mn). This guide provides a comprehensive comparison of the transcriptomic profiles of wild-type plants and their this compound-deficient counterparts, offering insights into the profound impact of NA on gene expression and cellular function. The data presented herein is compiled from various studies employing transcriptomic analyses, primarily RNA sequencing (RNA-seq), to elucidate the genetic responses to NA deficiency.

This compound deficiency, typically induced by mutations in this compound Synthase (NAS) genes, leads to a range of physiological and developmental defects, including interveinal chlorosis, growth retardation, and sterility.[1][2][3][4][5] These phenotypes are a direct consequence of disrupted metal homeostasis, which in turn triggers a cascade of changes at the transcriptional level.

Quantitative Insights: Differentially Expressed Genes

Transcriptomic analyses have consistently revealed significant alterations in the gene expression profiles of NA-deficient plants compared to their wild-type counterparts. The differentially expressed genes (DEGs) are predominantly involved in metal transport, stress responses, and hormonal signaling pathways.

Below is a summary of key quantitative data from comparative transcriptomic studies:

Plant Species & GenotypeConditionNumber of DEGs (vs. Wild-Type)Key Upregulated Gene CategoriesKey Downregulated Gene CategoriesReference
Arabidopsis thaliana (nas124 triple mutant)15-day-old in vitro plantsNot specified, but significant variations notedMetal metabolism and transport, Plant defense/pathogen responseNon-coding RNA not significantly affected[6]
Wheat (Triticum aestivum)Manganese (Mn) stressCarazinho: 2,656; Egret: 2,498; ET8: 5,432; ES8: 8,554This compound biosynthesis (TaNAS), this compound aminotransferase (TaNAAT), Mn-NA transporters (TaYSL2, TaYSL6)Not specified[7]
Rice (Oryza sativa) (naat1 mutant)10-day-old seedlingsNot specified, but upregulation of Fe(II) uptake genes confirmedGenes involved in Fe(II) uptakeNot specified[8]
Arabidopsis thaliana (nas4x-1 quadruple mutant)Sufficient Fe supplyNot specified, but higher expression of Fe deficiency response genesIron deficiency response genes (e.g., IRT1, FRO2)Not specified[3]
Maize (Zea mays)Iron deficiencyNot specified, but differential regulation of ZmNAS genes observedZmNAS1, ZmNAS2 (in roots)ZmNAS3[9][10]

Experimental Protocols: A Methodological Overview

The insights into the transcriptomes of NA-deficient plants have been largely facilitated by high-throughput sequencing technologies. Here are the detailed methodologies for the key experiments cited:

RNA Sequencing (RNA-seq) and Bioinformatics Analysis in Arabidopsis thaliana
  • Plant Material and Growth Conditions: Wild-type and nas124 mutant Arabidopsis thaliana plants were grown in vitro for 15 days.[6]

  • RNA Extraction: Total RNA was extracted from three biological replicates for each sample.[6]

  • Library Preparation: Stranded ribozero RNA-seq libraries were generated.[6]

  • Sequencing: Sequencing was performed using NextSeq500 (Illumina) and HiSeq2000 to generate 2 x 75-bp-long reads.[6]

  • Data Processing: Raw reads were trimmed using Trimmomatic v0.39. Reads corresponding to mitochondrial, chloroplastic, and rRNA sequences were filtered out using bowtie2 v2.[6]

Transcriptomic Analysis of Wheat under Manganese Stress
  • Plant Material: Four wheat genotypes (Carazinho, Egret, ET8, and ES8) were subjected to Mn stress.[7]

  • RNA Extraction: RNA was extracted from the roots.[7]

  • RNA Sequencing: RNA sequencing (RNA-seq) analysis was performed.[7]

  • Data Analysis: Differentially expressed genes (DEGs) were identified by comparing Mn-treated roots to control (CK) roots (fold change > 2, false discovery rate [FDR] < 0.01).[7]

Visualizing the Impact: Signaling Pathways and Workflows

To better illustrate the complex interplay of molecular events affected by this compound deficiency, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

Nicotianamine_Biosynthesis_and_Metal_Homeostasis cluster_synthesis This compound Biosynthesis cluster_transport Metal Transport and Homeostasis cluster_deficiency This compound Deficiency SAM S-adenosyl-methionine NAS This compound Synthase (NAS) SAM->NAS 3 molecules NA This compound (NA) NAS->NA NA_Metal NA-Metal Complex NA->NA_Metal Metals Metal Ions (Fe, Zn, Mn) Metals->NA_Metal YSL YSL Transporters NA_Metal->YSL Distribution Intracellular and Long-Distance Distribution YSL->Distribution NAS_mutant NAS Mutant (e.g., nas124, nas4x-1) Reduced_NA Reduced NA Levels NAS_mutant->Reduced_NA Impaired_Transport Impaired Metal Transport Reduced_NA->Impaired_Transport Stress_Response Stress Response Gene Upregulation Impaired_Transport->Stress_Response

Caption: this compound biosynthesis and its role in metal homeostasis.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth (Wild-Type vs. NA-deficient mutant) RNA_Extraction Total RNA Extraction Plant_Growth->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC Quality Control & Trimming Raw_Reads->QC Alignment Genome Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation

Caption: A typical workflow for comparative transcriptomics analysis.

References

A Comparative Guide to the Roles of Nicotianamine in Xylem and Phloem Transport

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Nicotianamine (NA) is a non-proteinogenic amino acid ubiquitous in higher plants, where it functions as a critical low-molecular-weight chelator for essential transition metals. Its ability to form stable complexes with cations such as iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺) is fundamental to their solubility, transport, and detoxification. While NA's role in overall metal homeostasis is well-established, its specific functions differ significantly between the two primary long-distance transport pathways: the xylem and the phloem. This guide provides an objective comparison of NA's roles in these vascular systems, supported by experimental data, detailed methodologies, and pathway visualizations.

Differentiating the Chemical Environments: Xylem vs. Phloem

The distinct biochemical environments of the xylem and phloem saps are the primary determinants of this compound's differential roles. The pH of xylem sap is typically acidic (around 5.5-6.5), whereas phloem sap is alkaline (around 7.5-8.0). This pH difference profoundly impacts the stability of metal-chelator complexes.

  • In Xylem: At acidic pH, metal-NA complexes are less stable.[1][2] For iron, organic acids like citrate are the predominant chelators, effectively binding and transporting Fe³⁺.[3][4] While NA is present and can participate in loading metals into the xylem, ligand exchange from NA to citrate can occur.[5]

  • In Phloem: The alkaline pH strongly favors the formation of stable metal-NA complexes.[2][6] Calculations have shown that at pH 8.0, virtually all Fe, Zn, and Cu ions are predicted to be complexed with NA, with citrate playing a negligible role in chelation within this tissue.[6]

This pH-dependent stability is a key factor dictating that NA's primary role in long-distance transport is centered on the phloem.

The Primary Role of this compound in Phloem Transport

Experimental evidence overwhelmingly points to NA as the principal chelator for the remobilization and transport of metals in the phloem, particularly to sink tissues like young leaves, flowers, and seeds.[3][7]

  • Iron (Fe) and Zinc (Zn) Delivery: Studies using Arabidopsis mutants unable to synthesize NA (nas4x-2 quadruple mutant) show severe iron and zinc deficiencies in sink organs, such as young leaves and flowers, despite sufficient or even elevated iron levels in older, xylem-fed leaves.[3] This demonstrates that NA is essential for moving iron out of the phloem and delivering it to developing tissues.[3] In the absence of NA, iron accumulates within the phloem, unable to be properly distributed.[3]

  • Seed Loading: this compound is critical for the correct loading of iron into seeds.[4][8] Mutants with reduced NA levels exhibit lower iron concentrations in their seeds, highlighting NA's function in nutrient allocation for reproduction and the next generation.[4]

  • Transport Mechanism: Metal-NA complexes are loaded into and unloaded from the phloem via specific transporters. The Yellow Stripe-Like (YSL) family of transporters are key players, mediating the movement of Fe-NA and other metal-NA complexes across cellular membranes in vascular tissues.[7][9][10]

The pathway below illustrates the central role of NA in phloem-mediated metal distribution.

Phloem_Transport cluster_Source Source Tissue (e.g., Mature Leaf) cluster_Phloem Phloem cluster_Sink Sink Tissue (e.g., Young Leaf, Seed) Xylem_Unloading Metal Unloaded from Xylem Me_NA_Complex Metal-NA Complex Formation (Fe, Zn, Cu) Xylem_Unloading->Me_NA_Complex NA_Synthesis This compound (NA) Synthesis NA_Synthesis->Me_NA_Complex Phloem_Loading Phloem Loading (via YSL Transporters) Me_NA_Complex->Phloem_Loading pH ~8.0 Stable Complex Long_Distance Long-Distance Transport Phloem_Loading->Long_Distance Phloem_Unloading Phloem Unloading (via YSL Transporters) Long_Distance->Phloem_Unloading Metal_Delivery Metal Delivered for Utilization Phloem_Unloading->Metal_Delivery

Caption: Phloem-mediated metal transport via this compound.
The Ancillary Role of this compound in Xylem Transport

This compound's role in xylem transport is more nuanced and appears to be secondary to that of organic acids for certain metals like iron.

  • Metal Chelation: While NA can chelate metals destined for xylem transport, the acidic environment means the resulting Me-NA complexes are less stable compared to Me-citrate complexes.[1][2][6] For Fe, citrate is considered the primary long-distance transport form in the xylem.[4] However, for other metals like copper, NA may play a more direct role in xylem loading and transport.[4][11]

  • Intracellular Trafficking and Loading: NA is crucial for intracellular metal movement within root cells, delivering metals to transporters that load them into the xylem. For instance, NA can act as a symplastic chelator, shuttling Zn to the P₁B-type ATPase HMA4 for xylem loading.[1][2]

  • Buffering and Detoxification: Within cells, NA helps to safely chaperone metal ions, preventing them from participating in harmful Fenton reactions that produce oxidative stress.[3][12] This protective function is vital in all tissues, including the root cells responsible for xylem loading.

The following diagram contrasts the dominant chelators in each vascular system.

Xylem_vs_Phloem_Chelation cluster_Xylem Xylem Environment cluster_Phloem Phloem Environment Xylem_Node Xylem Sap pH ~5.5 (Acidic) Citrate Citrate NA_Xylem This compound (NA) Fe_Xylem Iron (Fe³⁺) Fe_Xylem->Citrate Forms Stable Fe-Citrate Complex Fe_Xylem->NA_Xylem Fe-NA Complex Less Stable Phloem_Node Phloem Sap pH ~8.0 (Alkaline) Citrate_Phloem Citrate NA_Phloem This compound (NA) Fe_Phloem Iron (Fe²⁺/Fe³⁺) Fe_Phloem->Citrate_Phloem Negligible Chelation Fe_Phloem->NA_Phloem Forms Stable Fe-NA Complex

Caption: Dominant iron chelators in xylem versus phloem sap.

Quantitative Data Comparison

Table 1: Stability of Metal-Chelator Complexes

This table summarizes the stability constants (log K) for this compound with various metal ions. Higher values indicate a more stable complex. The pH-dependent stability dictates the prevalence of these complexes in xylem vs. phloem.

Metal IonThis compound (NA) log KPredominant Transport Form in Xylem (pH ~5.5)Predominant Transport Form in Phloem (pH ~8.0)
Fe³⁺ 20.6[2]Fe-Citrate[3]Fe-NA[6]
Cu²⁺ 18.6[2][11]Cu-NA / Other LigandsCu-NA[6]
Zn²⁺ 14.7 - 15.4[2][11][13]Zn-Citrate / Zn-NAZn-NA[6]
Fe²⁺ 12.1 - 12.8[2][11]Fe-CitrateFe-NA[6]
Mn²⁺ 8.8[2][11]Free ion / Organic AcidsMn-NA

Data compiled from multiple sources establishing relative stability and transport forms.[2][3][6][11]

Table 2: Metal Concentrations in Tissues of Wild-Type vs. NA-Deficient Mutants

This table presents conceptual data based on published findings from experiments on NA-deficient mutants (e.g., Arabidopsis nas4x mutants), illustrating the impact of NA on metal distribution.

Plant LineTissueIron (Fe) ConcentrationZinc (Zn) ConcentrationPhenotype
Wild-Type Old Leaves (Xylem-fed)NormalNormalHealthy, green
Wild-Type Young Leaves (Phloem-fed)NormalNormalHealthy, green
Wild-Type SeedsNormalNormalFertile
NA-Deficient Mutant Old Leaves (Xylem-fed)Normal to High[3]NormalGreen, may show toxicity signs
NA-Deficient Mutant Young Leaves (Phloem-fed)Very Low[3]Low[3]Severe interveinal chlorosis[3]
NA-Deficient Mutant SeedsLow[4]LowSterile or low viability[3]

This summary reflects the consensus from studies on NA-deficient mutants, which consistently show impaired metal transport to phloem-fed sink tissues.[3][4]

Experimental Protocols

Protocol 1: Collection and Analysis of Xylem and Phloem Sap

This protocol outlines the general steps for collecting vascular saps to analyze metal and chelator content.

Objective: To quantify and compare the concentrations of metals (Fe, Zn, Cu) and this compound in xylem and phloem sap.

Methodology:

  • Plant Growth: Cultivate plants (e.g., Arabidopsis thaliana, tomato, rice) hydroponically or in soil under controlled conditions with defined nutrient availability.

  • Xylem Sap Collection (Root Pressure Method):

    • De-top the plant by making a clean incision at the hypocotyl, approximately 1-2 cm above the root crown.[14][15]

    • Blot the cut surface gently to remove contaminants from damaged cells.

    • Place a pre-weighed microcapillary tube or a small silicone tube over the cut surface to collect the exuding sap for several hours.[15][16]

    • To prevent evaporation and sample degradation, collection is often performed in a high-humidity environment and on ice.

  • Phloem Sap Collection (EDTA-Facilitated Exudation):

    • Excise a leaf or petiole from the plant.[17]

    • Immediately re-cut the petiole under the surface of a collection solution, typically containing 5-20 mM EDTA, in a microcentrifuge tube.[17]

    • The EDTA prevents the sieve-tube sealing protein (P-protein) from plugging the phloem, allowing for continuous exudation.[18]

    • Incubate the sample in a dark, humid chamber for 4-6 hours to collect the phloem-enriched exudate.

  • Sample Analysis:

    • Metal Quantification: Dilute the collected sap in ultra-pure nitric acid and analyze using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for precise elemental quantification.[19]

    • This compound Quantification: Analyze the sap using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) for accurate identification and quantification of NA.[20]

Caption: Experimental workflow for vascular sap analysis.
Protocol 2: Analysis of this compound Synthase (NAS) Mutants

Objective: To determine the effect of NA deficiency on long-distance metal transport.

Methodology:

  • Plant Material: Use a wild-type (WT) control line and a well-characterized NA-deficient mutant (e.g., Arabidopsis nas4x-1 or nas4x-2).[3][4]

  • Growth Conditions: Grow WT and mutant plants side-by-side on media with sufficient and deficient levels of iron and zinc to observe conditional phenotypes.

  • Phenotypic Analysis: Document growth parameters (rosette diameter, shoot weight) and visual symptoms, particularly interveinal chlorosis in young leaves, which is a classic sign of impaired phloem-based iron delivery.[3][11]

  • Tissue-Specific Metal Analysis:

    • Harvest different organs at the same developmental stage: old (source) leaves, young (sink) leaves, stems, flowers, and seeds.

    • Dry the tissues and perform acid digestion.

    • Analyze the metal content (Fe, Zn, Cu, Mn) of each tissue using ICP-MS.

  • Data Interpretation: Compare the metal distribution between the WT and the nas mutant. A key finding is typically the accumulation of metals in source leaves and a corresponding deficit in sink leaves and reproductive organs in the mutant, confirming NA's role in phloem transport.[3][4]

References

Validating the Specificity of YSL Transporters for Nicotianamine-Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Yellow Stripe-Like (YSL) transporters and their specificity for nicotianamine (NA)-metal complexes against other metal transporter families. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental workflows.

Introduction to YSL Transporters and Metal Homeostasis

Maintaining metal homeostasis is critical for all living organisms. In plants, the transport and distribution of essential micronutrients like iron (Fe), zinc (Zn), copper (Cu), and manganese (Mn) are tightly regulated processes. The Yellow Stripe-Like (YSL) family of transporters plays a crucial role in the long-distance transport of these metals.[1][2][3][4][5][6][7][8][9][10][11] Unlike other metal transporters that typically handle free metal ions, YSL transporters have demonstrated a specificity for metals chelated by the non-proteinogenic amino acid this compound (NA).[1][12][13][14][15][16][17][18] This specificity is vital for preventing the precipitation of metals and facilitating their movement through the plant's vascular system.[1][9][10]

This guide will delve into the experimental validation of this specificity, providing researchers with the necessary information to assess and compare the function of YSL transporters.

Comparative Analysis of Metal Transporter Families

To understand the unique specificity of YSL transporters, it is essential to compare them with other major families of plant metal transporters that primarily transport free metal ions.

Transporter FamilyTransport SubstratePrimary Function
YSL (Yellow Stripe-Like) Metal-Nicotianamine/Phytosiderophore ComplexesLong-distance transport of Fe, Zn, Cu, Mn
ZIP (ZRT-, IRT-like Protein) Divalent Metal Cations (e.g., Fe²⁺, Zn²⁺, Mn²⁺)Uptake from soil and cellular import
NRAMP (Natural Resistance-Associated Macrophage Protein) Divalent Metal Cations (e.g., Fe²⁺, Mn²⁺)Uptake from soil and intracellular transport
HMA (Heavy Metal ATPase) Divalent Metal Cations (e.g., Zn²⁺, Cd²⁺, Cu²⁺)Metal efflux and detoxification (vacuolar sequestration)

Quantitative Analysis of YSL Transporter Specificity

The specificity of YSL transporters for this compound-metal complexes has been quantified using various experimental systems. The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximal transport velocity, is a key parameter in this analysis. A lower Kₘ value indicates a higher affinity of the transporter for its substrate.

TransporterSubstrateKₘ (µM)Experimental System
ZmYS1 (Maize) Fe(III)-Phytosiderophore5-10[1]Xenopus oocytes
ZmYS1 (Maize) Fe(III)-Deoxymugineic Acid (DMA)65.3[19]Xenopus oocytes
HvYS1 (Barley) Fe(III)-Deoxymugineic Acid (DMA)71.8[19]Xenopus oocytes
AtHAK5 (Arabidopsis) Rb⁺ (K⁺ analog)21.3 (high-affinity)[20]Whole plant roots
AtAKT1 (Arabidopsis) Rb⁺ (K⁺ analog)30.9 (high-affinity)[20]Whole plant roots

Note: Data for direct Kₘ values of YSL transporters with various this compound-metal complexes is limited in publicly available literature. The provided data for phytosiderophore and DMA complexes with ZmYS1 and HvYS1 are included as they are structurally and functionally related to this compound complexes. Data for HAK5 and AKT1 are provided as an example of kinetic analysis of other plant transporters.

Experimental Protocols for Validating Transporter Specificity

Two primary methods are employed to validate the specificity of YSL transporters for this compound-metal complexes: heterologous expression in yeast and electrophysiological analysis in Xenopus laevis oocytes.

Yeast Functional Complementation Assay

This assay relies on using a yeast strain that is deficient in the uptake of a specific metal. The expression of a functional plant transporter that can complement this deficiency will restore the yeast's ability to grow on a medium with limited metal availability.[21][22][23][24][25][26][27][28][29][30]

a. Preparation of Materials:

  • Yeast Strain: A Saccharomyces cerevisiae strain with a mutation in a key metal uptake gene (e.g., fet3fet4 for iron, zrt1zrt2 for zinc).

  • Expression Vector: A yeast expression vector (e.g., pYES2) containing the YSL transporter cDNA under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation Reagents: Lithium acetate, polyethylene glycol (PEG), and carrier DNA.

  • Selective Media: Synthetic defined (SD) medium lacking specific nutrients (e.g., uracil) for plasmid selection.

  • Test Media: SD medium with low concentrations of the metal of interest, supplemented with either the free metal ion or the metal-nicotianamine complex. A chelator like EDTA or FerroZine may be used to limit metal availability.[26]

b. Experimental Procedure:

  • Transform Yeast: Introduce the YSL expression vector into the mutant yeast strain using the lithium acetate/PEG transformation method.

  • Select Transformants: Plate the transformed yeast on selective SD medium to isolate colonies containing the plasmid.

  • Prepare Cultures: Inoculate liquid selective medium with individual transformant colonies and grow overnight.

  • Spot Assay: Adjust the optical density (OD₆₀₀) of the overnight cultures to a standardized value (e.g., 1.0). Create a serial dilution series (e.g., 10⁻¹, 10⁻², 10⁻³) of each culture.

  • Plate on Test Media: Spot a small volume (e.g., 5 µL) of each dilution onto the various test media plates. Include control plates with sufficient metal and plates with no added metal.

  • Incubate and Observe: Incubate the plates at 30°C for 2-5 days and observe yeast growth. Growth on the metal-limited medium supplemented with the this compound-metal complex, but not on the medium with the free metal ion, indicates specificity for the complex.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique allows for the direct measurement of ion currents across the oocyte membrane upon the application of a substrate, providing quantitative data on transport activity.[31][32][33][34][35][36][37][38][39]

a. Preparation of Materials:

  • Xenopus laevis Oocytes: Stage V-VI oocytes are isolated from the frog's ovary.

  • cRNA: In vitro transcribed and capped complementary RNA (cRNA) of the YSL transporter gene.[40][41]

  • Microinjection System: A microinjector and micromanipulator for injecting cRNA into the oocytes.

  • TEVC Setup: A two-electrode voltage clamp amplifier, headstages, microelectrodes, and a perfusion system.[38][39]

  • Recording Solution: A buffered solution (e.g., ND96) containing the metal-nicotianamine complexes at various concentrations.

b. Experimental Procedure:

  • Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog. Manually or enzymatically separate the oocytes.

  • cRNA Injection: Inject approximately 50 nL of the YSL transporter cRNA into the cytoplasm of each oocyte.[32] Inject a control group of oocytes with water.

  • Incubation: Incubate the injected oocytes in a suitable medium (e.g., ND96) at 16-18°C for 2-5 days to allow for protein expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply a series of voltage steps and record the resulting currents.

    • Perfuse the oocyte with recording solutions containing different concentrations of the metal-nicotianamine complex and record the induced currents.

    • As a control, perfuse with this compound alone or the free metal ion to test for specificity.

  • Data Analysis: Analyze the current-voltage relationships and substrate concentration-dependent currents to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Visualizing Workflows and Pathways

Signaling Pathway of Metal Uptake and Transport

Metal_Transport_Pathway cluster_soil Soil cluster_root Root Cell cluster_vasculature Xylem/Phloem cluster_shoot Shoot Cell Free Metal Ions Free Metal Ions ZIP/NRAMP ZIP/NRAMP Transporters Free Metal Ions->ZIP/NRAMP Uptake This compound This compound (NA) NA-Metal Complex NA-Metal Complex This compound->NA-Metal Complex Chelation YSL Transporter YSL Transporter NA-Metal Complex->YSL Transporter Loading Metal Utilization Metal Utilization YSL Transporter->Metal Utilization Long-distance Transport

Caption: A simplified diagram of metal uptake and transport in plants.

Experimental Workflow for Validating YSL Transporter Specificity

Experimental_Workflow cluster_cloning Molecular Cloning cluster_yeast Yeast Complementation Assay cluster_oocyte Xenopus Oocyte Electrophysiology YSL cDNA YSL cDNA Ligation Ligation YSL cDNA->Ligation Expression Vector Expression Vector Expression Vector->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Yeast Transformation Yeast Transformation Recombinant Plasmid->Yeast Transformation cRNA Synthesis cRNA Synthesis Recombinant Plasmid->cRNA Synthesis Selection Selection Yeast Transformation->Selection Spot Assay Spot Assay Selection->Spot Assay Growth Analysis Growth Analysis Spot Assay->Growth Analysis Oocyte Injection Oocyte Injection cRNA Synthesis->Oocyte Injection TEVC Recording TEVC Recording Oocyte Injection->TEVC Recording Kinetic Analysis Kinetic Analysis TEVC Recording->Kinetic Analysis

Caption: Workflow for validating YSL transporter specificity.

Conclusion

The experimental evidence strongly supports the role of YSL transporters as specific carriers of metal-nicotianamine complexes. This specificity, validated through yeast complementation assays and electrophysiological studies in Xenopus oocytes, distinguishes them from other metal transporter families like ZIP, NRAMP, and HMA, which primarily handle free metal ions. For researchers in plant science and drug development, understanding this specificity is crucial for manipulating plant metal content for biofortification and for developing strategies to mitigate heavy metal toxicity. The detailed protocols and comparative data provided in this guide offer a foundational resource for further investigation into the fascinating and vital role of YSL transporters in plant biology.

References

A Comparative Analysis of Nicotianamine Levels Across Plant Organs and Developmental Stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotianamine (NA), a non-proteinogenic amino acid, is a crucial chelator of metal ions, playing a vital role in the uptake, transport, and homeostasis of essential micronutrients such as iron (Fe), zinc (Zn), and copper (Cu) in higher plants.[1][2] Its distribution and concentration within the plant are tightly regulated, varying significantly between different organs and throughout the plant's life cycle to meet the specific metabolic demands of growth, development, and reproduction.[2][3] This guide provides a comprehensive comparison of this compound levels in various plant tissues at different developmental stages, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Levels

The concentration of this compound is dynamic, responding to both developmental cues and environmental stimuli, particularly metal availability. The following tables summarize quantitative data on NA levels from studies on the model plant Arabidopsis thaliana, providing a snapshot of its distribution.

Plant OrganDevelopmental StageThis compound (NA) Concentration (nmol/g FW)Reference Species
Rosette LeavesVegetativePresent (levels vary with age)Arabidopsis thaliana
Rosette LeavesReproductiveNot detectable in some studiesArabidopsis thaliana
FlowersReproductiveLower than vegetative leavesArabidopsis thaliana
SeedsMature~40% of wild-type levels in some mutantsArabidopsis thaliana
RootsVegetative & ReproductiveExpress NAS genes, indicating NA synthesisArabidopsis thaliana

Note: Absolute quantification of this compound can be challenging and may vary between studies due to different extraction and analytical methods. The data presented should be considered as a relative guide to the distribution of NA. For instance, in Arabidopsis thaliana, while rosette leaves at the vegetative stage contain detectable levels of this compound, these levels can become undetectable during the reproductive phase.[2][4] This shift is believed to be linked to the remobilization of metals to developing flowers and seeds.[2] Seeds, in particular, require this compound for proper iron loading.[2][4]

The Role of this compound Synthase (NAS) Genes

The biosynthesis of this compound is catalyzed by the enzyme this compound synthase (NAS).[2] In Arabidopsis thaliana, there are four NAS genes (NAS1, NAS2, NAS3, and NAS4), and their expression is differentially regulated in various organs and at different growth stages, which directly impacts the local concentration of NA.[1][2]

  • AtNAS1 and AtNAS4 are expressed in both roots and shoots.[1]

  • AtNAS2 is predominantly expressed in roots.[1]

  • AtNAS3 is mainly expressed in leaves.[1]

This differential expression highlights the specialized roles of NA in different parts of the plant. For example, the high expression of NAS genes in roots is crucial for the uptake and initial transport of metals from the soil, while leaf-specific expression is important for metal distribution within the shoot and remobilization to sink tissues like seeds and flowers.[1][2]

Experimental Protocols

Accurate quantification of this compound is essential for understanding its physiological roles. The following outlines a common methodology for the extraction and analysis of this compound from plant tissues.

This compound Extraction

This protocol is adapted from established methods for NA extraction.[2]

  • Sample Preparation: Harvest plant tissues (e.g., roots, leaves, seeds) and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Resuspend the powdered tissue in a suitable extraction buffer (e.g., a mixture of methanol, water, and chloroform). The exact ratios may vary depending on the specific protocol.

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Purification: The supernatant, containing this compound and other metabolites, can be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

Quantification by LC/ESI-TOF-MS

Liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a highly sensitive and specific method for quantifying this compound.[5][6]

  • Derivatization: To improve chromatographic separation and detection, the amino and hydroxyl groups of this compound are often derivatized using a reagent such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[5]

  • Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column. A gradient of solvents (e.g., acetonitrile and water with formic acid) is used to separate this compound from other compounds.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized by electrospray ionization (ESI) and its mass-to-charge ratio (m/z) is measured by the time-of-flight (TOF) analyzer.

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.[6]

Visualizing this compound's Role in Metal Transport

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function in plant metal homeostasis.

Nicotianamine_Biosynthesis cluster_synthesis This compound Synthesis SAM 3x S-adenosyl- Methionine NAS This compound Synthase (NAS) SAM->NAS NA This compound (NA) NAS->NA

This compound Biosynthesis Pathway.

Metal_Transport_Workflow cluster_root Root cluster_translocation Long-Distance Transport cluster_shoot Shoot & Sink Tissues Soil_Metals Metal Ions (Fe, Zn) in Soil Root_Uptake Uptake into Root Cells Soil_Metals->Root_Uptake Me_NA_Complex_Root Metal-NA Complex Root_Uptake->Me_NA_Complex_Root Chelation by NA NA_Root This compound (NA) NA_Root->Me_NA_Complex_Root Xylem_Phloem Xylem & Phloem Me_NA_Complex_Root->Xylem_Phloem Loading Me_NA_Complex_Shoot Metal-NA Complex Xylem_Phloem->Me_NA_Complex_Shoot Unloading Leaves Leaves Metal_Utilization Metal Utilization & Storage Leaves->Metal_Utilization Flowers Flowers Flowers->Metal_Utilization Seeds Seeds Seeds->Metal_Utilization Me_NA_Complex_Shoot->Leaves Me_NA_Complex_Shoot->Flowers Me_NA_Complex_Shoot->Seeds

Role of this compound in Metal Transport.

Conclusion

This compound is a central molecule in plant mineral nutrition, with its concentration and distribution meticulously controlled across different organs and developmental stages. Understanding these dynamics is critical for research aimed at improving crop nutritional value and developing plants with enhanced tolerance to metal deficiencies or toxicities. The methodologies and comparative data presented in this guide provide a foundational resource for researchers in plant science and related fields. Further research focusing on the precise quantification of NA in a wider range of plant species and under various environmental conditions will continue to elucidate the multifaceted roles of this essential metal chelator.

References

Comparative study of nicotianamine function in monocots versus dicots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotianamine (NA), a non-proteinogenic amino acid, is a ubiquitous and vital metal chelator in all higher plants. Its role in metal homeostasis is fundamental for processes such as enzyme function, chlorophyll synthesis, and overall plant growth and development. However, the functional strategies involving this compound diverge significantly between monocotyledonous and dicotyledonous plants, particularly in the context of iron acquisition and transport. This guide provides a detailed comparative analysis of this compound's function in these two major plant groups, supported by experimental data and detailed methodologies.

Core Functional Differences: An Overview

The primary distinction in this compound function lies in the strategy for iron uptake from the soil. Dicots and non-graminaceous monocots employ a "Strategy I" approach, which involves the reduction of Fe(III) to Fe(II) at the root surface before transport into the root cells. In contrast, graminaceous monocots (grasses) utilize a "Strategy II" chelation-based mechanism.

In all plants, this compound is synthesized from three molecules of S-adenosyl-L-methionine by the enzyme this compound synthase (NAS)[1][2]. It functions as a crucial intracellular chelator for various divalent metal cations, including Fe(II), Zn(II), Cu(II), and Mn(II), facilitating their transport within the plant[1][3][4].

In Dicots (Strategy I Plants):

  • Primary Role: this compound's main function is in the long-distance transport and distribution of metals, particularly iron and zinc, through the xylem and phloem[3][5]. It chelates these metals, keeping them soluble and preventing precipitation, thereby ensuring their delivery to sink tissues such as young leaves, flowers, and seeds[6][7][8].

  • Iron Uptake: Dicots do not secrete this compound or its derivatives to acquire iron from the soil. Instead, they acidify the rhizosphere and utilize a ferric chelate reductase to convert Fe(III) to Fe(II), which is then taken up by transporters[9].

In Monocots (Graminaceous - Strategy II Plants):

  • Dual Function: this compound serves a dual role in graminaceous monocots like rice, barley, and maize[1][10].

    • Internal Metal Transport: Similar to dicots, it is essential for the internal trafficking of metals.

    • Phytosiderophore Precursor: Crucially, this compound is the direct precursor for the biosynthesis of mugineic acid family phytosiderophores (MAs)[1][9]. These phytosiderophores are secreted into the rhizosphere to chelate Fe(III), and the resulting Fe(III)-MA complexes are then taken up by specific transporters (Yellow Stripe 1-like, YSL) on the root cell membrane[1][11].

Quantitative Data Comparison

The following tables summarize key quantitative differences in this compound metabolism and its effects on metal homeostasis between representative monocot and dicot species.

Table 1: Comparative Expression of this compound Synthase (NAS) Genes under Iron Deficiency

Plant TypeSpecies ExampleGene(s)TissueRegulation under Fe DeficiencyReference(s)
Monocot Hordeum vulgare (Barley)HvNAS genesRootsSignificantly Up-regulated[12]
Oryza sativa (Rice)OsNAS1, OsNAS2Roots, Chlorotic LeavesUp-regulated[10]
Zea mays (Maize)ZmNAS1, ZmNAS2RootsUp-regulated[10]
ZmNAS3RootsDown-regulated[10]
Dicot Arabidopsis thalianaAtNAS4RootsUp-regulated
Triticum monococcumRoot-specific TmNASRootsUp-regulated[13]
Shoot-specific TmNASShootsUp-regulated under Fe sufficiency[13]

Table 2: Impact of Modulated this compound Levels on Metal Concentration

Plant TypeSpeciesGenetic ModificationEffect on NA LevelsImpact on Metal ConcentrationReference(s)
Monocot Oryza sativa (Rice)Overexpression of HvNAS1Increased NA and DMAIncreased Fe and Zn in grains[14]
Dicot Nicotiana tabacum (Tobacco)Overexpression of barley NAATDecreased NAInterveinal chlorosis (Fe deficiency)[7][8]
Arabidopsis thaliananas triple mutant (nas1nas2nas4)NA deficiencyImpaired intercellular Fe movement[6]
Arabidopsis thalianaOverexpression of HvNAS1Increased NAEnhanced tolerance to excess Nickel[15][16]

NAAT: this compound Aminotransferase, an enzyme that consumes NA in the phytosiderophore biosynthesis pathway. DMA: Deoxymugineic acid, a type of phytosiderophore.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound function. Below are protocols for key experiments.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for Arabidopsis thaliana and other plant species[5][17].

a. Sample Preparation:

  • Harvest approximately 100 mg of fresh plant tissue (e.g., roots, leaves).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract the powder with a suitable solvent (e.g., 80% methanol or ultrapure water) at 80°C[5][18].

  • Centrifuge the extract to pellet cell debris.

  • Collect the supernatant for derivatization.

b. Derivatization:

  • Mix an aliquot of the supernatant with a borate buffer.

  • Add a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (Fmoc) to make the non-fluorescent NA detectable[5][17].

c. HPLC Analysis:

  • Inject the derivatized sample into a reversed-phase HPLC system.

  • Separate the components using a suitable gradient of solvents (e.g., acetonitrile and a buffered aqueous solution).

  • Detect the derivatized this compound using a fluorescence detector.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.

Analysis of Metal Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES)

These are standard methods for accurately determining the concentration of multiple elements in plant tissues[19][20][21][22].

a. Sample Preparation and Digestion:

  • Wash the harvested plant tissue thoroughly with deionized water to remove any surface contamination.

  • Dry the tissue in an oven at 60-80°C to a constant weight[19][20].

  • Weigh the dried sample accurately.

  • Digest the sample using a microwave digestion system with concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) to break down the organic matrix[22][23].

  • After digestion, dilute the sample to a known volume with deionized water.

b. Elemental Analysis:

  • Introduce the diluted sample into the ICP-MS or ICP-OES instrument.

  • The instrument atomizes and ionizes the sample in a high-temperature plasma.

  • The mass spectrometer (in ICP-MS) or the optical spectrometer (in ICP-OES) detects the ions or emitted light, respectively, at element-specific mass-to-charge ratios or wavelengths.

  • Quantify the concentration of each metal by comparing the signal intensity to calibration standards.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound function.

Nicotianamine_Biosynthesis Met L-Methionine SAM_Synthetase S-adenosylmethionine Synthetase Met->SAM_Synthetase SAM S-adenosyl-L-methionine (SAM) SAM_Synthetase->SAM NAS This compound Synthase (NAS) SAM->NAS 3 molecules NA This compound (NA) NAS->NA

Fig. 1: Biosynthesis pathway of this compound from L-methionine.

Iron_Uptake_Comparison cluster_Dicot Dicot (Strategy I) cluster_Monocot Monocot (Strategy II) FeIII_soil_D Fe(III) in Soil H_pump_D H+ Pump (Acidification) FeIII_soil_D->H_pump_D FeIII_sol_D Solubilized Fe(III) H_pump_D->FeIII_sol_D FCR_D Ferric Chelate Reductase FeIII_sol_D->FCR_D FeII_D Fe(II) FCR_D->FeII_D IRT1_D Fe(II) Transporter (e.g., IRT1) FeII_D->IRT1_D Root_Cell_D Root Cell IRT1_D->Root_Cell_D FeIII_soil_M Fe(III) in Soil FeIII_MA_M Fe(III)-MA Complex FeIII_soil_M->FeIII_MA_M NA_M This compound PS_Synthase Phytosiderophore Biosynthesis NA_M->PS_Synthase PS_M Phytosiderophores (MAs) PS_Synthase->PS_M PS_secreted_M Secreted MAs PS_M->PS_secreted_M Secretion PS_secreted_M->FeIII_MA_M Chelation YSL_M YSL Transporter FeIII_MA_M->YSL_M Root_Cell_M Root Cell YSL_M->Root_Cell_M

Fig. 2: Comparative iron uptake strategies in dicots and monocots.

Experimental_Workflow cluster_NA_Analysis This compound Analysis cluster_Metal_Analysis Metal Content Analysis Plant_Material Plant Material (Monocot vs. Dicot) Harvest Harvest Tissues (Roots, Shoots, Seeds) Plant_Material->Harvest Sample_Processing Sample Processing (Washing, Drying, Grinding) Harvest->Sample_Processing Extraction Extraction Sample_Processing->Extraction Digestion Acid Digestion Sample_Processing->Digestion Derivatization Derivatization Extraction->Derivatization HPLC HPLC Analysis Derivatization->HPLC NA_Quantification NA Quantification HPLC->NA_Quantification ICP ICP-MS / ICP-OES Digestion->ICP Metal_Quantification Metal Quantification ICP->Metal_Quantification

Fig. 3: General experimental workflow for comparative analysis.

Conclusion

The functional role of this compound, while universally important for metal homeostasis in plants, exhibits a remarkable divergence between monocots and dicots, primarily driven by the evolution of different iron acquisition strategies. In dicots, its primary role is confined to the internal transport of metals. In contrast, graminaceous monocots have co-opted this compound into an external iron acquisition system through its conversion to phytosiderophores. Understanding these differences is critical for researchers in plant science and has significant implications for crop improvement and biofortification efforts. For drug development professionals, the unique metal-chelating properties of this compound and its derivatives may offer insights into the design of novel chelating agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this essential plant metabolite.

References

Nicotianamine's Antihypertensive Efficacy in Mammalian Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of nicotianamine (NA), a naturally occurring nonproteinogenic amino acid, with established antihypertensive agents in mammalian models. The information presented herein is supported by experimental data to aid in the evaluation of NA as a potential therapeutic agent for hypertension.

Mechanism of Action: A Dual Inhibitor of the Renin-Angiotensin System

This compound exerts its antihypertensive effects primarily through the inhibition of key enzymes in the Renin-Angiotensin System (RAS). It has been identified as a preferential and mixed-type inhibitor of Angiotensin I-Converting Enzyme (ACE), the primary enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2] This inhibitory action is specific to ACE, as NA has been shown not to inhibit other zinc-containing enzymes like leucine aminopeptidase or alkaline phosphatase in rat serum.[1][3]

Furthermore, compelling evidence suggests that this compound also acts as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2) with an IC50 value of 84 nM.[4][5] ACE2 is known to counterbalance the effects of ACE by converting angiotensin II to the vasodilator peptide angiotensin (1-7). By inhibiting both ACE and ACE2, this compound presents a unique, dual-action mechanism within the RAS.

Studies on isolated rat aortic blood vessels have further elucidated this compound's mechanism. It inhibits angiotensin I-induced contractions in a concentration-dependent manner but does not affect contractions induced by angiotensin II.[6] This indicates that its primary vascular effect is the inhibition of local ACE activity in vascular smooth muscles.[6] Additionally, this compound has been observed to have a minor influence on vasoconstriction induced by norepinephrine, suggesting a potential subtle interaction with α-adrenergic receptors.[6]

Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used and well-established animal model for human essential hypertension.[7][8] While direct, head-to-head studies providing quantitative blood pressure reduction data for this compound versus other antihypertensives in SHR models are limited in the publicly available literature, we can infer its potential efficacy by examining independent studies on various agents in this model.

Table 1: Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

CompoundDosageRoute of AdministrationDuration of TreatmentSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) ReductionReference
Captopril 50 mg/kg/dayOral10 daysSignificant reduction (exact values vary with saline intake)Not specified[9]
Captopril Not specifiedOralNot specifiedFrom ~160 mmHg to ~101 mmHgNot specified[8]
Captopril Not specifiedDrinking water3 weeks~60 mmHgNot specified[10]
l-carnitine Not specifiedNot specifiedNot specifiedPartial reductionNot specified[11]

In Vitro ACE Inhibition: A Potent Natural Inhibitor

The inhibitory potential of a compound on ACE is often quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 2: In Vitro Angiotensin I-Converting Enzyme (ACE) Inhibition

CompoundIC50 ValueSource/Assay ConditionsReference
This compound Not explicitly quantified in reviewed sourcesIn vitro assays using rat serum and aortic ACE[1][2]
Captopril 20 nMIn vitro enzymatic assay[12]
Captopril 13.68 µg/mLIn vitro enzymatic assay using HHL as substrate[13]

While a direct IC50 comparison is challenging due to variations in experimental conditions, the established potent ACE inhibitory activity of this compound in multiple studies underscores its therapeutic potential.[1][2][3][6]

Experimental Protocols

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

A common non-invasive method for measuring blood pressure in conscious rats is the tail-cuff method.

Protocol: Tail-Cuff Plethysmography

  • Animal Acclimatization: Rats are acclimated to the restraining device and cuff inflation/deflation procedure for a period of time before measurements are taken to minimize stress-induced blood pressure variations.

  • Animal Restraint: The conscious rat is placed in a restraining device.

  • Cuff and Sensor Placement: An inflatable cuff is placed around the base of the tail, and a sensor (e.g., a photoelectric sensor) is placed distal to the cuff to detect the tail pulse.

  • Blood Pressure Measurement: The cuff is inflated to a pressure sufficient to occlude blood flow in the tail artery. The pressure is then gradually released.

  • Systolic Blood Pressure (SBP) Determination: The pressure at which the tail pulse reappears during cuff deflation is recorded as the systolic blood pressure.[1][3][4][14] Some studies suggest that the pressure at which the pulse disappears during inflation may be a more accurate measure of SBP.[3][4]

  • Data Acquisition: Multiple readings are typically taken for each animal, and the average is calculated.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound on ACE can be determined using an in vitro enzymatic assay.

Protocol: Spectrophotometric ACE Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of Angiotensin-Converting Enzyme (from a suitable source, e.g., rabbit lung) and a synthetic substrate, such as N-Hippuryl-L-Histidyl-L-Leucine (HHL), are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specified period.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate (HHL) to the enzyme-inhibitor mixture.

  • Reaction Termination and Product Quantification: The reaction is stopped after a defined time, and the amount of product formed (hippuric acid) is quantified. This can be done by spectrophotometry after extraction of the hippuric acid.

  • Calculation of Inhibition and IC50: The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Antihypertensive_Mechanism_of_this compound Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE2 ACE2 Angiotensin_II->ACE2 This compound This compound This compound->ACE Inhibits This compound->ACE2 Inhibits Angiotensin_1_7 Angiotensin (1-7) ACE2->Angiotensin_1_7 Vasodilation Vasodilation (Decreased Blood Pressure) Angiotensin_1_7->Vasodilation

Caption: Mechanism of this compound's antihypertensive action.

Experimental_Workflow_SHR Start Start: Spontaneously Hypertensive Rats (SHR) Grouping Divide into Control and Treatment Groups Start->Grouping Treatment Oral Administration: - Vehicle (Control) - this compound - Captopril (Reference) Grouping->Treatment BP_Measurement Blood Pressure Measurement (Tail-Cuff Method) Treatment->BP_Measurement Data_Analysis Data Analysis and Comparison of Blood Pressure Reduction BP_Measurement->Data_Analysis End End: Evaluate Antihypertensive Efficacy Data_Analysis->End

Caption: Workflow for in vivo antihypertensive studies in SHR.

References

Comparative analysis of different analytical methods for nicotianamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Nicotianamine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (NA) is crucial for understanding its roles in plant physiology, metal homeostasis, and its potential as an antihypertensive agent.[1] This guide provides a comparative analysis of various analytical methods used for this compound quantification, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC with UV/Fluorescence Detection Chromatographic separation followed by detection of UV absorbance or fluorescence of derivatized NA.Typically required (e.g., o-phthalaldehyde, FMOC-Cl).[2]~10 pmol (3.0 ng) for identification~100 pmol (30.3 ng)Cost-effective, widely available instrumentation.Lower sensitivity compared to MS, derivatization adds complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.Can be performed with or without derivatization.[3]0.5 ng/mL[3][4]Not explicitly stated in all sources, but quantifiable at low ng/mL levels.High sensitivity and selectivity, can be performed without derivatization.[3]Higher equipment cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of NA by gas chromatography followed by mass spectrometric detection.Required to increase volatility (e.g., silylation, acylation).[5][6]Not specifically reported for this compound, but generally in the µg/mL range for biogenic amines.[6]Not specifically reported for this compound.High resolution and selectivity.[6]Derivatization is essential and can be complex, potential for thermal degradation of the analyte.[5]
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility.Not always required, but can be used to enhance detection.Not specifically reported for this compound, but can be in the µg/L range for similar compounds with pre-concentration.[7]Not specifically reported for this compound.High separation efficiency, low sample and reagent consumption.[8][9]Lower sensitivity without pre-concentration, reproducibility can be a challenge.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to this compound.Not required.Dependent on antibody affinity, potentially in the ng/mL range.Dependent on antibody performance.High throughput, no complex instrumentation required for basic readout.[10]Antibody development is required, potential for cross-reactivity.[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA)

This method is a cost-effective technique for NA quantification.

  • Extraction :

    • Homogenize the plant material in a suitable solvent (e.g., water or methanol/water mixture).

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant for analysis.[12]

  • Derivatization :

    • Mix the sample extract with OPA reagent (o-phthalaldehyde and a thiol, such as 2-mercaptoethanol, in a borate buffer).

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) to form a fluorescent derivative.

  • HPLC Analysis :

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detect the fluorescent derivative using a fluorescence detector.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can be performed with or without derivatization.

  • Sample Preparation (without derivatization) :

    • Extract this compound from the sample using a suitable solvent (e.g., water or acidified water).

    • Centrifuge and filter the extract to remove particulates.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[3]

  • LC-MS/MS Analysis :

    • Inject the prepared sample onto a suitable HPLC column, such as a multimode ODS column, which can retain polar compounds like this compound without derivatization.[3][4]

    • Use an isocratic or gradient elution with a mobile phase typically containing an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Detect this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]

  • Sample Preparation (with FMOC-Cl derivatization) :

    • Extract NA as described above.

    • To the extract, add a borate buffer to adjust the pH.

    • Add 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetone and allow the reaction to proceed. This derivatization reduces the polarity of NA.[1][13]

  • LC-MS/MS Analysis :

    • Inject the FMOC-derivatized sample onto a reversed-phase C18 column.[1]

    • Use a gradient elution with a mobile phase of aqueous formic acid and acetonitrile.[14]

    • Detect the derivatized NA using ESI-TOF-MS or a triple quadrupole mass spectrometer.[1][13][15] This method has been reported to be approximately 1,000-fold more sensitive than HPLC with fluorescence detection.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make this compound volatile.

  • Extraction and Derivatization :

    • Extract this compound from the sample.

    • Dry the extract completely.

    • Add a derivatizing reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to convert the polar functional groups of this compound into volatile silyl derivatives. Heat the mixture to ensure complete derivatization.[6]

  • GC-MS Analysis :

    • Inject the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for separating the derivatized amines.

    • Employ a temperature program to separate the components.

    • Detect the derivatized this compound using a mass spectrometer.[16]

Visualizations

The following diagrams illustrate the general workflows for this compound analysis.

Nicotianamine_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Plant/Food Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., FMOC-Cl, OPA) Cleanup->Derivatization If required LCMS LC-MS/MS Cleanup->LCMS Direct Injection CE Capillary Electrophoresis Cleanup->CE HPLC HPLC Derivatization->HPLC GCMS GC-MS Derivatization->GCMS UV UV/Fluorescence HPLC->UV MS Mass Spectrometry LCMS->MS GCMS->MS CE->UV Quant Quantification UV->Quant MS->Quant

Caption: General workflow for this compound quantification.

LCMS_Workflow start Sample Extraction prep Sample Cleanup (Filtration/SPE) start->prep lc Liquid Chromatography (Separation) prep->lc ion Ionization (e.g., ESI) lc->ion ms1 Mass Analyzer 1 (Precursor Ion Selection) ion->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 end Data Analysis & Quantification ms2->end

Caption: Detailed workflow of LC-MS/MS for this compound analysis.

References

Safety Operating Guide

Navigating the Disposal of Nicotianamine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Nicotianamine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific, mandated disposal procedures for this compound are not extensively documented, a comprehensive approach based on its chemical properties and general principles of laboratory waste management can ensure safe and compliant disposal. This guide provides essential information on handling, segregation, and disposal of this compound waste, empowering laboratories to manage their waste streams effectively and build a culture of safety.

Understanding this compound: Key Properties for Safe Handling

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueCitation
Molecular FormulaC12H21N3O6[1]
Molecular Weight303.31 g/mol [1]
Melting Point>220°C (decomposes)[2]
AppearanceSolid
BioaccumulationBioaccumulation is not expected.

It is important to note that a complete, specific Safety Data Sheet (SDS) for this compound was not identified in the public domain. The information on bioaccumulation is derived from a related compound, nicotinamide, and should be considered with caution. Researchers should always consult their institution's environmental health and safety (EHS) department for guidance.

Standard Operating Procedure for this compound Disposal

The following step-by-step process outlines the recommended procedures for the disposal of this compound and associated waste materials.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Labware: Items such as gloves, pipette tips, and empty containers that have come into direct contact with this compound should be segregated as solid chemical waste. Do not mix these with regular laboratory trash.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible, and clearly labeled waste container.[3] Avoid mixing with other incompatible chemical wastes.[3] It is crucial not to dispose of this compound solutions down the drain.[4]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated puncture-proof sharps container.[4]

2. Container Selection and Labeling:

  • Use containers that are compatible with this compound to prevent any chemical reactions.[3]

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution and local regulations.[4]

  • Keep containers securely closed except when adding waste.[3]

3. Storage of Waste:

  • Store this compound waste in a designated, secure area away from general laboratory traffic.[4]

  • Ensure that the storage area is well-ventilated.

  • Segregate this compound waste from incompatible materials to prevent accidental reactions.[3]

4. Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.[4]

  • Contact your EHS department to schedule a pickup of the waste.

  • Ensure all required documentation is completed accurately for waste transfer.[4]

Experimental Protocols

Currently, there are no widely published and validated experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as chemical waste for incineration or other approved disposal methods by a licensed waste management facility.

Visualizing the Disposal Workflow

To aid in the decision-making process for this compound disposal, the following workflow diagram has been created.

Nicotianamine_Disposal_Workflow cluster_start Waste Generation cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_containment Containment & Labeling cluster_disposal Final Disposal Start This compound Waste Generated Assess_Type Identify Waste Type Start->Assess_Type Solid_Waste Solid Waste (e.g., contaminated gloves, tubes) Assess_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess_Type->Liquid_Waste Liquid Pure_Chemical Unused/Expired Pure this compound Assess_Type->Pure_Chemical Pure Containerize Select Compatible Container Label Clearly: 'Hazardous Waste - this compound' Solid_Waste->Containerize Liquid_Waste->Containerize Pure_Chemical->Containerize Store Store in Designated Waste Area Containerize->Store EHS Contact Institutional EHS for Pickup Store->EHS

This compound Disposal Workflow

By adhering to these guidelines and the logical workflow, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consultation with your institution's safety professionals to align with specific protocols and regulations.

References

Navigating the Safe Handling of Nicotianamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

When working with Nicotianamine, a cautious approach is crucial. The following personal protective equipment should be utilized to minimize exposure.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile or latex glovesPrevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust mask (N95) may be used for handling larger quantities.Minimizes inhalation of airborne particles.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct weighing and transferring of solid this compound in a designated area, preferably within a fume hood or a ventilated enclosure to control dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response Workflow:

Figure 1. Procedural workflow for responding to a chemical spill.

Disposal Plan:

As this compound is a non-hazardous solid chemical in many jurisdictions, disposal procedures should align with local and institutional regulations for chemical waste.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions of this compound, if deemed non-hazardous by your institution's environmental health and safety (EHS) office, may be suitable for drain disposal with copious amounts of water. However, it is imperative to consult with your EHS office before disposing of any chemical waste down the drain.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.

  • Consult EHS: Always consult your institution's Environmental Health and Safety department for specific guidance on waste disposal.[1][2]

By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotianamine
Reactant of Route 2
Nicotianamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。